molecular formula C6H3BrF2O B1277710 4-Bromo-3,5-difluorophenol CAS No. 130191-91-2

4-Bromo-3,5-difluorophenol

Cat. No.: B1277710
CAS No.: 130191-91-2
M. Wt: 208.99 g/mol
InChI Key: HHGOLZGZHXELSW-UHFFFAOYSA-N
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Description

4-Bromo-3,5-difluorophenol is a useful research compound. Its molecular formula is C6H3BrF2O and its molecular weight is 208.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGOLZGZHXELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428269
Record name 4-Bromo-3,5-difluorophenol
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Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130191-91-2
Record name 4-Bromo-3,5-difluorophenol
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Record name 4-bromo-3,5-difluorophenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 130191-91-2

This technical guide provides a comprehensive overview of 4-Bromo-3,5-difluorophenol, a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Physicochemical Properties

This compound is an off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueReference
CAS Number 130191-91-2[1][2]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 208.99 g/mol [1][2]
Melting Point 72-76 °C[1]
Boiling Point 228 °C at 760 mmHg[1]
Density 1.858 g/cm³[1]
Flash Point 91.7 °C[1]
Solubility Sparingly soluble in water (8.2 x 10⁻⁵ g/L at 25°C)[1]
LogP 2.43[2]
pKa (Predicted)7.42 ± 0.23[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Mass Spectrometry

Predicted mass spectrometry data provides insights into the fragmentation patterns and molecular ion peaks.

Adductm/z (Predicted)
[M+H]⁺208.94081
[M+Na]⁺230.92275
[M-H]⁻206.92625
[M]⁺207.93298

Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental FT-IR data for the target compound is not available in the provided search results. However, the FT-IR spectrum of the related compound 4-bromo-2,3-difluorophenol has been recorded.[5] For phenols, characteristic IR absorptions include a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching bands in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching typically appears above 3000 cm⁻¹.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a representative procedure can be adapted from established methods for the synthesis of structurally similar compounds, such as the bromination of fluorinated phenols. A plausible synthetic route starts from 3,5-difluorophenol.

Representative Experimental Protocol: Bromination of 3,5-Difluorophenol

This protocol is a hypothetical adaptation based on the bromination of other phenols and should be optimized for specific laboratory conditions.

Materials:

  • 3,5-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_phenol 3,5-Difluorophenol reaction Bromination in Acetonitrile start_phenol->reaction start_nbs N-Bromosuccinimide start_nbs->reaction quench Quench with Na2S2O3 reaction->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of three reactive sites: the hydroxyl group, the bromine atom, and the activated aromatic ring.

Role in Drug Discovery and Development

The fluorinated and brominated phenyl motif is of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom serves as a versatile handle for further functionalization, most notably in cross-coupling reactions. This compound is a key starting material for the synthesis of various classes of therapeutic agents.

Key Reactions

4.2.1. Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the formation of carbon-carbon bonds and the synthesis of more complex biaryl structures, which are common scaffolds in pharmaceuticals.

Representative Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Suzuki_Coupling This compound This compound Coupling Suzuki-Miyaura Coupling This compound->Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling Product Biaryl Product Coupling->Product

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3,5-difluorophenol (CAS No. 130191-91-2). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂O. It presents as an off-white to white solid and is noted for its hygroscopic nature.[1] Its primary application lies as an intermediate in the synthesis of liquid crystals.[2]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound. It is important to note that some of the data, particularly for boiling point, density, and pKa, are predicted values derived from computational models.[1]

Table 1: General and Thermodynamic Properties

PropertyValueSource
Molecular Weight208.99 g/mol
Melting Point72-76 °C[1]
Boiling Point228.0 ± 35.0 °C (Predicted)
Density1.858 ± 0.06 g/cm³ (Predicted)
Flash Point91.7 °C[1]
Vapor Pressure0.05 mmHg at 25°C[1]

Table 2: Solubility and Partitioning Properties

PropertyValueSource
Solubility in WaterSparingly Soluble (8.2 x 10⁻⁵ g/L) at 25°C[1]
pKa7.42 ± 0.23 (Predicted)[1]
LogP2.43290[1]
XLogP32.5[1]

Table 3: Spectroscopic and Molecular Descriptors

PropertyValueSource
Refractive Index1.549[1]
Polar Surface Area (PSA)20.23 Ų[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count0[1]
Exact Mass207.93353 Da[1]
Heavy Atom Count10[1]
Complexity110[1]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument is used.

  • Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 10-15°C below the expected melting point and then increased slowly at a rate of 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting range (0.5-1°C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder the solid start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe melting heat_slow->observe record Record T_onset and T_complete observe->record mp_range Melting Point Range record->mp_range

Workflow for Melting Point Determination.
Boiling Point Determination (for High-Boiling Solids)

For solids with a high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.

Methodology:

  • Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

  • Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated.

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure at which the measurement was taken. The boiling point at atmospheric pressure can be estimated using a nomograph.

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of various solvents (e.g., 1 mL of water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl) is added to each test tube.

  • Observation: The mixture is agitated, and the solubility is observed. "Soluble" is generally defined as the complete dissolution of the solid. For sparingly soluble compounds, quantitative methods like UV-Vis spectroscopy or HPLC would be required for precise measurement.

SolubilityTesting cluster_acid_base Acid-Base Solubility start Start with solid sample add_water Add Water start->add_water observe_water Observe add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No add_naoh Add 5% NaOH insoluble_water->add_naoh observe_naoh Observe add_naoh->observe_naoh soluble_naoh Soluble (Acidic Compound) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble observe_naoh->insoluble_naoh No add_hcl Add 5% HCl insoluble_naoh->add_hcl observe_hcl Observe add_hcl->observe_hcl soluble_hcl Soluble (Basic Compound) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral Compound) observe_hcl->insoluble_hcl No

Logical Flow for Qualitative Solubility Testing.
pKa Determination

The acidity of the phenolic proton can be determined experimentally, most commonly by spectrophotometric or potentiometric titration.

Methodology (Spectrophotometric):

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., ethanol) is also prepared.

  • Measurement: A small aliquot of the phenol stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded. The phenolate ion will have a different λ_max than the neutral phenol.

  • Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms is determined from the absorbance data at a wavelength where the difference in absorbance between the two species is maximal. The pKa is then calculated using the Henderson-Hasselbalch equation.

Spectroscopic Analysis (General Principles)

While specific spectra for this compound are not provided, the following outlines the expected features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals for the aromatic protons. The integration of these signals would correspond to the number of protons on the aromatic ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift. The carbons bonded to fluorine would likely show coupling (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for C-Br, C-F, and C=C stretching of the aromatic ring would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of bromine, CO, and other small fragments.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is noted to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2]

This guide serves as a foundational resource for understanding the physical properties of this compound. For critical applications, it is recommended to supplement this information with experimentally determined data.

References

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol: Properties, Synthesis, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 4-Bromo-3,5-difluorophenol, a halogenated aromatic compound with growing interest in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, a representative synthetic protocol, and its potential role as a modulator of key signaling pathways.

Core Physicochemical Properties

This compound is a valuable chemical intermediate. Its molecular structure, featuring a bromine atom and two fluorine atoms on a phenol ring, imparts unique electronic and steric properties that are advantageous in the synthesis of complex molecules. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 208.99 g/mol [1]
Molecular Formula C₆H₃BrF₂O[1]
CAS Number 130191-91-2[1]
Melting Point 72-76 °C
Boiling Point 228.0 ± 35.0 °C (Predicted)[2]
Density 1.858 ± 0.06 g/cm³ (Predicted)[2]
SMILES Oc1cc(F)c(Br)c(F)c1
InChI Key HHGOLZGZHXELSW-UHFFFAOYSA-N[1]

Representative Experimental Protocol: Synthesis of a Dihalogenated Phenol Intermediate

Objective: To synthesize a dihalogenated phenol via a Grignard or lithiation reaction followed by oxidation.

Materials:

  • 3,5-difluorobromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium or Magnesium turnings

  • Boric acid

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Iodine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,5-difluorobromobenzene and anhydrous THF under a nitrogen atmosphere.

  • Formation of the Organometallic Intermediate: The solution is cooled to a low temperature (e.g., -70°C). n-Butyllithium (or a suspension of magnesium turnings for a Grignard reaction) is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the corresponding organolithium or Grignard reagent.

  • Reaction with Boric Acid: A solution of boric acid in anhydrous THF is then added slowly to the reaction mixture, still at a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Oxidation: The resulting boronic acid intermediate is then subjected to oxidation. Under suitable solvent conditions, an oxidizing agent, such as hydrogen peroxide, is added, often in the presence of a catalyst like iodine, to yield the desired phenol.[3][4]

  • Workup and Purification: The reaction mixture is quenched, and the pH is adjusted with hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation, to afford the pure dihalogenated phenol.

Potential Therapeutic Relevance: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Bromophenol-containing molecules have emerged as a promising class of inhibitors for various protein kinases and phosphatases, which are critical regulators of cellular signaling pathways.[5] One such target of significant interest in drug discovery is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[6][7] Its overexpression or hyperactivity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[6] Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutics for these metabolic disorders.

The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the potential mechanism of action for a bromophenol-based PTP1B inhibitor.

PTP1B_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS recruits & phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Bromophenol This compound (Inhibitor) Bromophenol->PTP1B Inhibits

References

structure of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol: Structure, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its applications as a versatile intermediate in the synthesis of complex molecules, including liquid crystals and potentially novel therapeutics. Key experimental protocols for reactions involving this compound are also provided, along with mandatory visualizations to illustrate synthetic and signaling pathways.

Chemical Structure and Properties

This compound (CAS No: 130191-91-2) is a substituted phenol containing a bromine atom and two fluorine atoms on the benzene ring.[1][2][3] The strategic placement of these halogen atoms imparts unique reactivity and physicochemical properties to the molecule, making it a valuable building block in organic synthesis.[1]

General and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Identifiers
CAS Number130191-91-2[1][2][3]
Molecular FormulaC₆H₃BrF₂O[1][2][3]
Molecular Weight208.99 g/mol [1][2][3]
InChI KeyHHGOLZGZHXELSW-UHFFFAOYSA-N[4][5]
SMILESOc1cc(F)c(Br)c(F)c1[1][5]
Physical Properties
AppearanceOff-white to white solid/crystal[6]
Melting Point72-76 °C[6]
Boiling Point228 °C at 760 mmHg[6]
SolubilitySparingly soluble in water (8.2E-5 g/L at 25°C)[6]
Chemical Properties
pKa7.42 ± 0.23 (Predicted)[6]
LogP2.43 - 2.5 (Predicted)[1][4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count1 (Oxygen), 2 (Fluorine)[4]
Spectroscopic Data
  • ¹H NMR: A singlet for the hydroxyl proton (variable chemical shift) and a doublet or multiplet for the two equivalent aromatic protons.

  • ¹³C NMR: Signals corresponding to the six carbon atoms of the benzene ring, with their chemical shifts influenced by the bromo, fluoro, and hydroxyl substituents. Carbons attached to fluorine would show C-F coupling.

  • FTIR: Characteristic absorption bands for the O-H stretch of the phenol, C-O stretch, C-H aromatic stretches, and C-Br and C-F stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to its exact mass (207.93353 Da), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[4]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthesis can be conceptualized in a two-step process starting from 3,5-difluorobromobenzene, as illustrated in the workflow diagram below. The first step involves the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenol, followed by a regioselective bromination at the 4-position.

G cluster_0 Step 1: Synthesis of 3,5-difluorophenol cluster_1 Step 2: Bromination A 3,5-Difluorobromobenzene B Hydroxylation Reaction (e.g., Buchwald-Hartwig or Copper-catalyzed) A->B NaOH, CuI, Ligand C 3,5-Difluorophenol B->C D 3,5-Difluorophenol E Electrophilic Aromatic Substitution D->E Br2, Solvent (e.g., CCl4 or CH3COOH) F This compound E->F

Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3,5-Difluorophenol (Step 1)

This protocol is adapted from a patented method for the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene.[7]

  • To a dry four-necked flask under a nitrogen atmosphere, add sodium hydroxide (50 g) and distilled water (320 g) and stir to form an aqueous alkali solution.[7]

  • Add 3,5-difluorobromobenzene (120 g), DMSO (30 g), a suitable ligand such as N¹,N²-bis(4-hydroxy-2,6-dimethylphenyl)oxamide (3.05 g), and cuprous iodide (1.76 g).[7]

  • Heat the mixture to 90 °C and maintain this temperature with continuous stirring for 12 hours.[7]

  • After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the phenoxide, yielding 3,5-difluorophenol.

  • The product can be extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified by distillation or chromatography.

Experimental Protocol: Bromination of 3,5-Difluorophenol (Step 2)

This is a general procedure for the bromination of a phenol, which would be expected to be highly regioselective for the para position due to the directing effects of the hydroxyl and fluoro groups.

  • Dissolve 3,5-difluorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The reaction is typically rapid.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile handle for cross-coupling reactions to build molecular complexity.[1]

Intermediate for Liquid Crystals

This compound is utilized as an intermediate in the synthesis of difluoroethyleneoxy group-containing liquid crystals.

Scaffold for Biologically Active Molecules

While specific drug candidates directly incorporating the this compound moiety are not extensively documented in the search results, its structure is highly relevant to the design of kinase inhibitors. For instance, related benzamide derivatives have been synthesized as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key regulator in cellular signaling pathways implicated in cancer.[8][9] The bromo-difluorophenyl motif is valuable for exploring structure-activity relationships in inhibitor design.

The FGFR1 signaling pathway, a potential target for inhibitors derived from this scaffold, is depicted below.

cluster_pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Dimerizes PLCg PLCγ FGFR1->PLCg Activates ERK ERK FGFR1->ERK Activates via RAS-MAPK cascade Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation Inhibitor Potential Inhibitor (derived from scaffold) Inhibitor->FGFR1 Inhibits Phosphorylation

FGFR1 signaling pathway, a target for kinase inhibitors.

Key Experimental Protocols

The reactivity of this compound makes it suitable for a variety of synthetic transformations. The hydroxyl group can be readily alkylated or acylated, and the bromo group can participate in palladium-catalyzed cross-coupling reactions.

cluster_ether Williamson Ether Synthesis cluster_suzuki Suzuki Coupling start This compound ether_reagents 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) start->ether_reagents SN2 Reaction suzuki_reagents Ar-B(OH)2, Pd Catalyst, Base (e.g., K2CO3) start->suzuki_reagents Cross-Coupling ether_product Aryl Ether Derivative ether_reagents->ether_product suzuki_product Biaryl Derivative suzuki_reagents->suzuki_product

Key synthetic transformations of this compound.
Williamson Ether Synthesis

This protocol describes the formation of an ether from this compound and an alkyl halide.[10][11]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent like DMF or THF.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting ether by column chromatography.

Suzuki Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[12][13][14] Note: The phenolic hydroxyl group may need to be protected (e.g., as a methyl or benzyl ether) prior to the coupling reaction.

  • To a reaction vessel, add the protected this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2.0-3.0 equivalents).[15]

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[15]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biaryl derivative. If a protecting group was used, it would be removed in a subsequent step.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in materials science and medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex molecular architectures. This guide has provided a detailed overview of its properties, a plausible synthetic pathway, and key experimental protocols, serving as a foundational resource for researchers engaged in the design and synthesis of novel compounds.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-3,5-difluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-difluorophenol, a compound of interest in various fields of chemical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a qualitative solubility profile based on the compound's structural properties and data from related compounds. Furthermore, a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents is provided.

Predicted Solubility Profile

Based on these structural considerations, a predicted solubility profile for this compound is presented below. It is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, moderate solubility in aromatic solvents, and lower solubility in non-polar aliphatic solvents.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for researchers to populate upon experimental determination of the solubility of this compound at a specified temperature (e.g., 25°C).

Organic SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerate to HighData to be determined
AcetonePolar AproticHighData to be determined
Ethyl AcetatePolar AproticHighData to be determined
DichloromethaneHalogenatedHighData to be determined
ChloroformHalogenatedHighData to be determined
TolueneAromaticModerateData to be determined
HexaneNon-polarLowData to be determined

**

Synthesis of 4-Bromo-3,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the viable synthetic pathways for 4-Bromo-3,5-difluorophenol, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] This document provides a comprehensive overview of the most plausible synthesis routes, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through two primary routes: the direct electrophilic bromination of 3,5-difluorophenol and the diazotization of 4-bromo-3,5-difluoroaniline followed by hydrolysis. Both pathways offer distinct advantages and considerations. This guide provides a detailed examination of both methodologies, enabling researchers to select and implement the most suitable process for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its precursors is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
This compound C₆H₃BrF₂O208.99130191-91-2Not specified74
3,5-DifluorophenolC₆H₄F₂O130.092713-34-0Not specifiedNot specified
4-Bromo-3,5-difluoroanilineC₆H₄BrF₂N208.01203302-95-8White to light gray powder97 - 102

Synthetic Pathways

Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below.

Pathway A: Electrophilic Bromination of 3,5-Difluorophenol

This pathway involves the direct bromination of commercially available or synthesized 3,5-difluorophenol. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to the presence of the two fluorine atoms, the para position is sterically and electronically favored for bromination.

Pathway_A cluster_0 Synthesis of 3,5-Difluorophenol (Starting Material) cluster_1 Bromination 3_5_difluorobromobenzene 3,5-Difluorobromobenzene 3_5_difluorophenol_A 3,5-Difluorophenol 3_5_difluorobromobenzene->3_5_difluorophenol_A NaOH, DMSO, CuI (catalyst) Heat 3_5_difluorophenol_B 3,5-Difluorophenol 4_bromo_3_5_difluorophenol This compound 3_5_difluorophenol_B->4_bromo_3_5_difluorophenol N-Bromosuccinimide (NBS) Methanol, p-TsOH (catalyst) Pathway_B 4_bromo_3_5_difluoroaniline 4-Bromo-3,5-difluoroaniline diazonium_salt 4-Bromo-3,5-difluorobenzenediazonium Salt 4_bromo_3_5_difluoroaniline->diazonium_salt NaNO₂, H₂SO₄ 0-5 °C 4_bromo_3_5_difluorophenol This compound diazonium_salt->4_bromo_3_5_difluorophenol H₂O, Heat

References

Material Safety Data Sheet: A Technical Guide to 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and toxicological properties of 4-Bromo-3,5-difluorophenol (CAS No. 130191-91-2). The information is compiled and presented to assist laboratory and drug development professionals in maintaining a safe research environment.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound. Its identification and key physical and chemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 130191-91-2[1][2][3]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 208.99 g/mol [1][2]
Melting Point 72-76°C[3]
Boiling Point 228.0 ± 35.0 °C (Predicted)[3]
Density 1.858 ± 0.06 g/cm³ (Predicted)[3]
Solubility Sparingly Soluble (8.2E-5 g/L) at 25°C[3]
Appearance Not specified, typically a solid at room temperature.
Storage Temperature Room Temperature, Inert Atmosphere[2][3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel should be fully aware of its potential dangers before handling. The Globally Harmonized System (GHS) classification is detailed below.[1]

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled

Signal Word: Warning [1]

Pictograms:

Section 3: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline procedures for safe handling, emergency response, and proper personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede handling. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum PPE Protocol Start Handling this compound EyeProtection Eye Protection Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH). Start->EyeProtection HandProtection Hand Protection Handle with chemical-impermeable gloves (e.g., Nitrile rubber, inspected before use). Start->HandProtection BodyProtection Body Protection Wear a lab coat. For larger quantities, use flame-retardant/impervious clothing. Start->BodyProtection RespiratoryProtection Respiratory Protection Use in a well-ventilated area (e.g., chemical fume hood). Start->RespiratoryProtection Proceed Proceed with Experiment

Figure 1. Minimum Personal Protective Equipment (PPE) workflow for handling the compound.
First-Aid Emergency Protocol

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures should be followed.

First_Aid_Protocol cluster_first_aid First-Aid Response Flowchart Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation  Inhaled SkinContact Skin Contact Exposure->SkinContact Skin EyeContact Eye Contact Exposure->EyeContact Eyes Ingestion Ingestion Exposure->Ingestion Swallowed Proc_Inhale 1. Move victim to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Proc_Inhale Proc_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If irritation persists, seek medical attention. SkinContact->Proc_Skin Proc_Eye 1. Rinse cautiously with water for at least 15 mins. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. EyeContact->Proc_Eye Proc_Ingest 1. Rinse mouth with water. 2. DO NOT induce vomiting. 3. Call a Poison Control Center or doctor immediately. Ingestion->Proc_Ingest

Figure 2. Logical flow for first-aid measures following an exposure event.[4][5]
Accidental Release / Spill Protocol

In the event of a spill, a structured and safe cleanup procedure is essential to prevent exposure and environmental contamination.

Methodology:

  • Evacuation and Ventilation: Immediately evacuate personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition.[5]

  • Containment: Prevent further spread of the material. For solid spills, avoid creating dust.

  • Personal Protection: Responders must wear the appropriate PPE as detailed in Figure 1, including respiratory protection.

  • Cleanup: Carefully sweep or scoop up the solid material into a suitable, labeled container for hazardous waste. Avoid dry sweeping that generates dust. Use a dust suppressant if necessary.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste, contaminated materials, and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Protocol cluster_spill Spill Response Workflow Spill Spill Detected Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Ventilate Ensure Adequate Ventilation (Use Fume Hood) Evacuate->Ventilate DonPPE Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ventilate->DonPPE Contain Contain Spill (Avoid dust formation) DonPPE->Contain Cleanup Collect Material into Labeled Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Figure 3. Step-by-step workflow for responding to an accidental release.[5][6]

Section 4: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

ParameterInformation
Reactivity No specific data available, but generally stable under normal conditions.
Chemical Stability Stable under recommended storage conditions (room temperature, inert atmosphere).[7]
Conditions to Avoid Heat, flames, sparks, and incompatible materials.[4][6]
Incompatible Materials Strong oxidizing agents.[4][6]
Hazardous Decomposition Products Under combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

Section 5: Toxicological and Ecological Information

This section summarizes the known toxicological effects and potential environmental impact. The toxicological properties have not been fully investigated, and the compound should be handled as potentially toxic.

Toxicological Summary:

  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[1] Causes significant irritation to skin and eyes.[1] May cause respiratory irritation.[8]

  • Chronic Effects: No data available. Long-term effects are unknown.

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.[7]

  • Germ Cell Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Ecological Information:

  • No specific ecological data is available for this compound.

  • Due to its hazardous nature, it should not be allowed to enter the environment, drains, or watercourses.[6]

This document is intended as a guide and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for the most accurate and complete information.

References

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorophenol is a halogenated aromatic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, safety information, and applications of this compound, with a particular focus on its role in drug development.

Chemical and Physical Properties

This compound, with the IUPAC name This compound [1], is a solid at room temperature. Its key chemical and physical properties are summarized in the table below. The presence of electronegative fluorine atoms and a bromine atom significantly influences the compound's acidity, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 130191-91-2[2][3]
Molecular Formula C₆H₃BrF₂O[2][3]
Molecular Weight 208.99 g/mol [1][2]
Appearance Off-white to gray to yellow or pale-red powder or crystals
Melting Point 72-76 °C
Boiling Point 228.0 ± 35.0 °C (Predicted)
Solubility Sparingly soluble in water
InChI InChI=1S/C6H3BrF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H[1]
SMILES Oc1cc(F)c(Br)c(F)c1[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 3,5-difluorophenol. The fluorine atoms are deactivating and ortho-, para-directing, while the hydroxyl group is strongly activating and also ortho-, para-directing. The para position to the hydroxyl group is the most sterically accessible and electronically favorable for substitution.

Experimental Protocol: Bromination of 3,5-Difluorophenol

This protocol is based on established methods for the bromination of substituted phenols[5].

Materials:

  • 3,5-Difluorophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane, Acetic Acid, or Carbon Tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 3,5-difluorophenol (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, dissolve bromine (1.0-1.1 eq) in a small amount of the same solvent.

  • Add the bromine solution dropwise to the stirred solution of 3,5-difluorophenol at 0 °C. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3_5_Difluorophenol 3,5-Difluorophenol Reaction_Vessel Dissolve in Solvent (e.g., DCM) Cool to 0°C 3_5_Difluorophenol->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br2 or NBS) Bromination Dropwise Addition of Bromine Solution Brominating_Agent->Bromination Reaction_Vessel->Bromination Stirring Stir at RT Bromination->Stirring Quenching Quench with Na2S2O3 Stirring->Quenching Washing Wash with NaHCO3 and Brine Quenching->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product This compound Chromatography->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons are in identical chemical environments and will appear as a singlet. The phenolic proton will also appear as a singlet, which may be broad and its chemical shift can be concentration-dependent. The coupling with the adjacent fluorine atoms (³JHF) would result in a triplet, but due to the symmetry of the molecule, the two protons are equivalent, and the coupling is not observed as a simple splitting pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show four distinct signals corresponding to the four different carbon environments in the molecule. The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. The carbon attached to the bromine will have a chemical shift in the aromatic region. The carbon bearing the hydroxyl group will also be in the aromatic region, with its chemical shift influenced by the electronegative oxygen.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring will appear around 3000-3100 cm⁻¹. Strong absorptions in the 1000-1400 cm⁻¹ region are expected for the C-F stretching vibrations. C-Br stretching vibrations typically appear in the fingerprint region, below 600 cm⁻¹.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ will be observed. A characteristic feature will be the presence of an [M+2]⁺ peak of almost equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromine atom, followed by the loss of CO, to give characteristic fragment ions.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following GHS hazard statements have been associated with this compound:

GHS Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development

Halogenated phenols are important structural motifs in many biologically active molecules. The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability[6]. This compound serves as a valuable intermediate for introducing the 4-bromo-3,5-difluorophenyl moiety into more complex molecules.

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal_Chemistry_Application Role of this compound in Medicinal Chemistry Start This compound Protection Protection of Hydroxyl Group Start->Protection e.g., TBSCl, Imidazole Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Protection->Coupling Pd catalyst, Boronic acid/alkyne Deprotection Deprotection of Hydroxyl Group Coupling->Deprotection e.g., TBAF Lead_Compound Lead Compound for Drug Discovery Deprotection->Lead_Compound

Caption: General synthetic utility in medicinal chemistry.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its reactivity, spectroscopic characteristics, and safe handling procedures is essential for researchers and scientists leveraging this compound in their synthetic endeavors. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of key building blocks like this compound in the drug development pipeline is expected to increase.

References

An In-depth Technical Guide to 4-Bromo-3,5-difluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in synthetic chemistry, 4-Bromo-3,5-difluorophenol is a versatile reagent pivotal in the development of novel liquid crystals and potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 130191-91-2) is readily available from a range of commercial chemical suppliers.[1][2][3] The compound, with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol , is typically supplied as an off-white to white solid.[1][4] Key physicochemical data from various suppliers are summarized in Table 1 for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Physicochemical Properties of Commercial this compound

PropertyValueSource(s)
CAS Number 130191-91-2[1][2][5]
Molecular Formula C₆H₃BrF₂O[1][3][5]
Molecular Weight 208.99 g/mol [1][5]
Appearance Off-white to white solid/crystal[4]
Purity ≥97% to 99%[1][5]
Melting Point 72-76 °C[4]
Boiling Point 228.0 ± 35.0 °C (Predicted)[4]
Solubility Sparingly soluble in water[4]

Key Synthetic Applications and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the fields of liquid crystals and medicinal chemistry.[6] Its trifunctional nature, possessing a hydroxyl group, a bromine atom, and two fluorine atoms, allows for a diverse range of chemical transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in liquid crystals and pharmaceuticals.[7][8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an arylboronic acid. Reaction conditions may require optimization based on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, JohnPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product LC_Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Williamson Ether Synthesis A This compound D 4'-Alkoxy-4-hydroxy-3,5-difluorobiphenyl A->D C-C bond formation B 4-Alkoxyphenylboronic Acid B->D C-C bond formation C Pd Catalyst, Base C->D C-C bond formation G 4'-Alkoxy-4-alkoxy-3,5-difluorobiphenyl (Liquid Crystal Precursor) D->G O-Alkylation E Alkyl Halide E->G O-Alkylation F Base F->G O-Alkylation Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS Derivative This compound Derivative Derivative->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

stability and storage of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with increasing relevance in the synthesis of complex molecules, including liquid crystals and pharmaceutical intermediates.[1] Its inherent reactivity, conferred by the hydroxyl group and halogen substituents, necessitates a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, outlines best practices for its storage, and offers protocols for assessing its long-term stability.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling and storage.

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[2]
Molecular Weight 208.99 g/mol [3]
Appearance Off-white to cream or pale purple crystals/powder[4][5]
Melting Point 72-76 °C[4][6]
Boiling Point ~228 °C (Predicted)[6]
Solubility Sparingly soluble in water (8.2E-5 g/L at 25°C)[1][6]
Hygroscopicity Hygroscopic[1]

The compound's low melting point indicates that it can be sensitive to elevated temperatures, which may accelerate degradation. Its hygroscopic nature underscores the importance of protecting it from moisture.[1]

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors.

Temperature
Light

Phenolic compounds can be susceptible to photodegradation. It is advisable to store this compound protected from light to prevent the formation of colored impurities.[8]

Air (Oxygen)

Phenols can be oxidized by atmospheric oxygen, often leading to the formation of colored quinone-type byproducts. This process can be catalyzed by trace metal impurities.

Moisture

As a hygroscopic substance, this compound can absorb moisture from the atmosphere.[1] The presence of water can facilitate hydrolytic decomposition or other degradation pathways.

pH

The stability of halogenated phenols can be pH-dependent. In alkaline conditions, the phenolic proton is abstracted to form a phenoxide ion, which is generally more susceptible to oxidation. While specific studies on this compound are lacking, research on other halogenated compounds indicates that base-catalyzed degradation can occur.[9]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, probable mechanisms can be inferred from the known reactivity of phenols and halogenated aromatic compounds.

  • Oxidation: The primary degradation pathway is likely oxidation, leading to the formation of benzoquinones and subsequently more complex, often colored, polymeric materials.

  • Dehalogenation: Under certain conditions, such as photocatalysis or microbial action, dehalogenation can occur.[10]

  • Polymerization: Phenolic compounds can undergo polymerization, especially in the presence of catalysts or initiators.

The persistence of halogenated organic compounds in the environment is well-documented, suggesting that under optimal storage conditions, this compound should exhibit good stability.[11][12]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature or in a cool place.[1][2][6]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]To prevent oxidation.
Container Keep container tightly closed in a dry and well-ventilated place.[1][13]To protect from moisture and air.
Light Store protected from light.[8]To prevent photodegradation.
Incompatibilities Store away from strong oxidizing agents, strong bases, water, and moisture.[1][14]To prevent chemical reactions.
Handling Procedures

Due to its hazardous nature, this compound should be handled with appropriate safety precautions.[3]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[8][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles or a face shield, and a lab coat.[8][15]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]

Experimental Workflow for Stability Assessment

For applications requiring stringent purity control, it is advisable to perform periodic stability assessments. The following workflow outlines a general procedure for such a study.

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_analysis Time-Point Analysis cluster_data Data Interpretation start Obtain High-Purity This compound aliquot Aliquot into Vials start->aliquot conditions Store under Different Conditions (e.g., Temp, Light) aliquot->conditions sampling Sample at Predetermined Time Intervals conditions->sampling hplc Analyze by HPLC-UV (Purity Assessment) sampling->hplc lcms Analyze by LC-MS (Impurity Identification) sampling->lcms appearance Visual Inspection (Color Change) sampling->appearance data_analysis Plot Purity vs. Time hplc->data_analysis lcms->data_analysis appearance->data_analysis kinetics Determine Degradation Rate data_analysis->kinetics end Establish Shelf-Life kinetics->end

Caption: Workflow for assessing the stability of this compound.

Step-by-Step Protocol for Stability Testing:
  • Material Procurement: Obtain a high-purity sample of this compound with a certificate of analysis.

  • Sample Preparation: Aliquot the sample into multiple amber glass vials to minimize the impact of repeated sampling from a single container.

  • Storage Conditions: Place the vials under various storage conditions to be tested (e.g., 2-8°C, room temperature, 40°C; protected from light vs. exposed to light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with UV detection to determine the purity of the sample at each time point.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Employ LC-MS to identify any degradation products that may form.

    • Visual Inspection: Note any changes in the physical appearance of the material, such as color change.

  • Data Analysis: Plot the purity as a function of time for each storage condition to determine the rate of degradation and establish a recommended shelf-life.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The key to maintaining its integrity is to protect it from heat, light, moisture, and atmospheric oxygen. By adhering to the storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical intermediate in their work. For critical applications, a systematic stability study is recommended to establish a definitive shelf-life under specific storage conditions.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Its Influence on Spectroscopic Signatures

4-Bromo-3,5-difluorophenol possesses a unique substitution pattern on the benzene ring that dictates its electronic environment and, consequently, its spectroscopic characteristics. The interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms (bromine and fluorine) creates a distinct set of signals in NMR and IR spectroscopy. Understanding these influences is paramount for accurate spectral interpretation.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the hydroxyl proton and the two aromatic protons.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet in the range of 5.0-8.0 ppm. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear.

  • Aromatic Protons (H-2 and H-6): Due to the symmetry of the molecule, the two aromatic protons at positions 2 and 6 are chemically equivalent. They are expected to appear as a single signal. The electron-withdrawing effects of the adjacent fluorine and bromine atoms will deshield these protons, shifting their signal downfield. The coupling of these protons to the two equivalent fluorine atoms at positions 3 and 5 will result in a triplet multiplicity (due to coupling with two equivalent spin-1/2 nuclei). The expected chemical shift is in the range of 6.5-7.5 ppm.

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constants (J, Hz) (Predicted)
-OH5.0 - 8.0br s-
H-2, H-66.5 - 7.5tJ(H,F) ≈ 2-3

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the hydroxyl proton signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.

  • C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most deshielded aromatic carbon due to the electronegativity of the oxygen atom. Its signal will appear in the range of 150-160 ppm.[1]

  • C-3 and C-5 (C-F): These carbon atoms are directly bonded to highly electronegative fluorine atoms, resulting in a significant downfield shift. Furthermore, the signals will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large (240-260 Hz). The expected chemical shift is in the range of 155-165 ppm.

  • C-4 (C-Br): The carbon atom bonded to bromine will be shifted downfield, but to a lesser extent than the carbon bonded to oxygen or fluorine. Its signal is expected in the range of 100-110 ppm.

  • C-2 and C-6 (C-H): These carbon atoms are the most shielded in the aromatic region and will appear as a single peak. The signal will be split into a triplet due to two-bond carbon-fluorine coupling (²J(C,F)), which is typically in the range of 20-30 Hz. The expected chemical shift is around 110-120 ppm.

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm) (Predicted)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz) (Predicted)
C-1150 - 160t³J(C,F) ≈ 2-5
C-3, C-5155 - 165d¹J(C,F) ≈ 240-260
C-4100 - 110t²J(C,F) ≈ 20-30
C-2, C-6110 - 120t²J(C,F) ≈ 20-30

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled single-pulse experiment.

    • Number of scans: 512-2048, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[2] For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms.

  • F-3 and F-5: The chemical shift of fluorine is sensitive to the electronic environment. The signal for the two equivalent fluorine atoms is expected in the typical range for aromatic fluorides. This signal will be split into a triplet due to three-bond coupling with the two equivalent protons at positions 2 and 6 (³J(F,H)). The expected chemical shift is between -100 and -130 ppm relative to CFCl₃.[3][4]

Predicted ¹⁹F NMR Data:

FluorineChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constants (J, Hz) (Predicted)
F-3, F-5-100 to -130t³J(F,H) ≈ 2-3

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum if necessary.

    • Number of scans: 16-64.

    • Reference: An external reference such as CFCl₃ is typically used.

Figure 2: Key NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, C-F, C-Br, and aromatic C-H and C=C bonds.

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[1]

  • Aromatic C-H Stretch: A medium to weak absorption band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aromatic C=C Bending: Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • C-O Stretch: A strong absorption band is expected in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ range. The presence of two C-F bonds may lead to multiple or broad absorptions in this region.

  • C-Br Stretch: A weak to medium absorption band is expected in the 500-600 cm⁻¹ region.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3030 - 3100Medium to Weak
Aromatic C=C Bending1450 - 1600Medium, Sharp
C-O Stretch1200 - 1300Strong
C-F Stretch1100 - 1400Strong
C-Br Stretch500 - 600Weak to Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Summary and Conclusion

The spectroscopic analysis of this compound, while predictive in nature due to the absence of readily available experimental data, provides a clear and detailed picture of its expected spectral characteristics. The unique substitution pattern gives rise to a symmetrical molecule with distinct and interpretable NMR and IR spectra. The key identifying features include a triplet in the ¹H NMR for the aromatic protons, a single triplet in the ¹⁹F NMR, and characteristic C-F couplings in the ¹³C NMR. The IR spectrum is dominated by a broad O-H stretch and strong C-O and C-F absorptions. This comprehensive guide serves as a valuable resource for the identification and characterization of this and structurally related compounds, aiding in the advancement of synthetic and medicinal chemistry research.

References

The Strategic Utility of 4-Bromo-3,5-difluorophenol in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Molecular Potential

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds has become a cornerstone for the development of high-performance materials and novel therapeutic agents. The unique electronic properties imparted by these halogens can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinities. Within this context, 4-Bromo-3,5-difluorophenol emerges as a highly versatile and valuable building block. Its trifunctional nature—a nucleophilic hydroxyl group, a bromine atom amenable to cross-coupling reactions, and two deactivating fluorine atoms—offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, offering both foundational knowledge and actionable protocols for the discerning researcher.

I. Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 130191-91-2
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Appearance Off-white crystalline solid
Melting Point 72-76 °C
Boiling Point 228 °C at 760 mmHg
Solubility Sparingly soluble in water

Safety and Handling: this compound is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation[2]. It is advisable to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

II. Synthesis of this compound: A Proposed Protocol

Conceptual Workflow for the Synthesis of this compound

cluster_reactants Starting Material cluster_reaction Reaction cluster_product Product 3,5-Difluorophenol 3,5-Difluorophenol Selective_Bromination Selective Electrophilic Aromatic Substitution 3,5-Difluorophenol->Selective_Bromination NBS, p-TsOH (catalytic) This compound This compound Selective_Bromination->this compound Work-up & Purification

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorophenol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Dissolution: Dissolve the starting materials in a suitable solvent, such as methanol or acetonitrile[3].

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq) in the same solvent to the reaction mixture at room temperature. The slow addition helps to control the reaction exotherm and minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

III. The Synthetic Versatility of this compound: Key Transformations

The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules. The three distinct functional groups—hydroxyl, bromo, and fluoro—can be selectively manipulated to build molecular diversity.

A. Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds

The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental linkages in many pharmaceutical and material science targets.

1. Suzuki-Miyaura Coupling:

This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in liquid crystals, agrochemicals, and pharmaceuticals.

General Reaction Scheme: Suzuki-Miyaura Coupling

reagents This compound + Arylboronic Acid product 4-Aryl-3,5-difluorophenol reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

Exemplary Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography or recrystallization.

2. Buchwald-Hartwig Amination:

This reaction is instrumental in forming C-N bonds, leading to the synthesis of arylamines, which are common substructures in kinase inhibitors and other bioactive molecules.

General Reaction Scheme: Buchwald-Hartwig Amination

reagents This compound + Amine product 4-Amino-3,5-difluorophenol Derivative reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) catalyst->product

Caption: General scheme for Buchwald-Hartwig amination of this compound.

Exemplary Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent and Reaction Conditions: Add an anhydrous, degassed solvent such as toluene or dioxane and heat the mixture, typically between 80 and 110 °C.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter through a pad of celite, and concentrate. The resulting crude product is then purified by column chromatography.

B. Reactions at the Hydroxyl Group: Ether and Ester Formation

The phenolic hydroxyl group provides a handle for introducing a wide variety of substituents through etherification and esterification reactions.

1. Williamson Ether Synthesis:

This classic reaction allows for the formation of aryl ethers, which are present in numerous natural products and pharmaceuticals.

Exemplary Protocol:

  • Deprotonation: In an anhydrous solvent such as DMF or THF, treat this compound (1.0 eq) with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the corresponding phenoxide.

  • Alkylation: Add an alkyl halide (e.g., an alkyl iodide or bromide, 1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to facilitate the Sₙ2 reaction. The temperature will depend on the reactivity of the alkyl halide.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The crude ether can be purified by column chromatography.

2. Steglich Esterification:

This method is particularly useful for forming esters under mild conditions, especially when dealing with sensitive substrates.

Exemplary Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Filter off the urea byproduct and wash the filtrate with dilute acid and brine. Dry the organic layer and concentrate to obtain the crude ester, which can be purified by column chromatography.

IV. Potential Research Applications

The unique structural features of this compound make it an attractive starting material in several areas of research and development.

A. Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 3,5-difluorophenyl moiety is a known pharmacophore in a number of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site and improve metabolic stability. The bromine atom and the hydroxyl group of this compound provide two vectors for diversification to explore the structure-activity relationship (SAR) and develop potent and selective inhibitors. For instance, the bromine can be used in a Suzuki coupling to introduce a hinge-binding motif, while the hydroxyl group can be functionalized to interact with the solvent-exposed region of the kinase.

Conceptual Pathway to Kinase Inhibitors

A This compound B Suzuki Coupling (Introduce Hinge Binder) A->B C Etherification/Esterification (Modify Solvent-Exposed Region) B->C D Kinase Inhibitor Candidate C->D

Caption: Conceptual synthetic strategy for kinase inhibitors.

B. Agrochemicals: Building Blocks for Herbicides and Fungicides

Halogenated phenols are important intermediates in the synthesis of various agrochemicals[1]. The presence of both bromine and fluorine in this compound can enhance the biological activity and metabolic stability of the resulting pesticides. The molecule can be elaborated through the reactions described above to generate novel herbicides and fungicides with potentially improved efficacy and environmental profiles.

C. Materials Science: Precursors for Liquid Crystals and Advanced Polymers

The rigid, fluorinated aromatic core of this compound is a desirable feature in the design of liquid crystalline materials[4]. The bromine and hydroxyl functionalities allow for the incorporation of this unit into larger, more complex structures with tailored mesomorphic properties. Furthermore, this compound can be used as a monomer or a cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability and flame retardancy.

V. Conclusion

This compound is a versatile and valuable building block with significant potential in medicinal chemistry, agrochemistry, and materials science. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed exploration of its reactivity and potential applications. As the demand for novel, high-performance molecules continues to grow, the strategic utilization of building blocks like this compound will undoubtedly play a crucial role in driving innovation across various scientific disciplines.

References

The Reactive Nature of the C-Br Bond in 4-Bromo-3,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carbon-bromine (C-Br) bond in 4-Bromo-3,5-difluorophenol, a versatile building block in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms flanking the bromine atom significantly influences the electronic properties of the aromatic ring, rendering the C-Br bond susceptible to a variety of transformations. This guide provides a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate its application in complex molecule synthesis.

Core Reactivity Profile

The C-Br bond in this compound is a prime site for functionalization through several powerful synthetic methodologies. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon atom attached to the bromine, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The adjacent phenolic hydroxyl group can be a complicating factor, often requiring protection, but also offers a handle for further derivatization.

Key transformations involving the C-Br bond include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent application, allowing for the formation of C-C, C-N, and C-S bonds.

    • Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.

    • Buchwald-Hartwig Amination: Formation of a C-N bond with various amines.

    • Sonogashira Coupling: Formation of a C-C triple bond with terminal alkynes.

    • Heck Coupling: Formation of a C-C double bond with alkenes.

    • Cyanation: Introduction of a nitrile group.

  • Metal-Halogen Exchange: The C-Br bond can be readily converted into an organometallic species (e.g., organolithium or Grignard reagent), which can then be reacted with various electrophiles.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its derivatives. These examples, drawn from academic literature and patent filings, illustrate typical reaction conditions and yields.

Table 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
Reactants 3-(4-bromo-3,5-difluoro-phenoxy)-oxetane, tert-butyl piperazine-1-carboxylate
Catalyst System Pd(OAc)₂, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
Base NaO-tert-Bu
Solvent Not specified in snippet
Temperature Not specified in snippet
Yield Not specified in snippet
Reference WO2013182546A1[1]
Note:This is a representative protocol for a Buchwald-Hartwig amination on a derivative of this compound.
Table 2: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Coupling)
Reactants Aryl Bromide (e.g., this compound), Aryl Boronic Acid/Ester
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Cesium Carbonate (Cs₂CO₃)
Solvent Dioxane/Water (5:1)
Temperature 80 °C
Yield Not specified for this specific substrate
Reference WO2020012336A1[2]
Note:This is a general protocol for Suzuki coupling reactions applicable to aryl bromides like this compound.
Table 3: Metal-Halogen Exchange and Subsequent Reaction
Reactant TIPS-protected this compound
Reagent n-Butyllithium (n-BuLi)
Subsequent Reaction Reaction with a chloroborazine derivative
Solvent Not specified in snippet
Temperature -78 °C
Yield 18%
Reference BN-DOPED π-CONJUGATED MATERIALS: FROM MONOMERIC TO POLYMERIC BORAZINE ARRAYS Jacopo Dosso - -ORCA - Cardiff University
Table 4: Palladium-Catalyzed Cyanation (on an Iodo-Analogue)
Reactant 4-Iodo-3,5-difluorophenol
Reagent Not specified in snippet (likely a cyanide source, e.g., Zn(CN)₂)
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent DMF or Acetonitrile
Temperature 40 °C
Yield Not specified in snippet
Reference Vol. 7, No. 6, pp. 1308-1312, 2006 - 4-cyano-3,5-difluorophenol의 새로운 합성법 - KAIS(사) 한국산학기술학회
Note:This protocol on the iodo-analogue provides valuable insight into the conditions for cyanation of the C-X bond at the 4-position.

Experimental Protocols

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol is based on conditions described for the amination of aryl halides in patent literature involving derivatives of this compound.[1][3]

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound derivative, amine, sodium tert-butoxide, Pd(OAc)₂, and BINAP.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is a general method for the Suzuki coupling of aryl bromides and is applicable to this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Dioxane and Water (5:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid/ester, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed dioxane/water solvent mixture.

  • Thoroughly degas the resulting mixture by bubbling argon through it for at least 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Lithium-Halogen Exchange

This protocol describes the formation of an organolithium species from a protected this compound.

Materials:

  • TIPS-protected this compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TIPS-protected this compound in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • The resulting organolithium reagent is now ready for reaction with a suitable electrophile.

Visualizations

The following diagrams illustrate the key reaction pathways for the functionalization of the C-Br bond in this compound.

Palladium_Catalyzed_Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Br Intermediate Aryl-Pd(II)-Br Intermediate Oxidative Addition->Aryl-Pd(II)-Br Intermediate Transmetalation_S Transmetalation Aryl-Pd(II)-Br Intermediate->Transmetalation_S Amine Coordination Amine Coordination Aryl-Pd(II)-Br Intermediate->Amine Coordination Boronic Acid Boronic Acid Boronic Acid->Transmetalation_S Base Base Base->Transmetalation_S Aryl-Pd(II)-Aryl' Intermediate Aryl-Pd(II)-Aryl' Intermediate Transmetalation_S->Aryl-Pd(II)-Aryl' Intermediate Reductive Elimination_S Reductive Elimination Aryl-Pd(II)-Aryl' Intermediate->Reductive Elimination_S Reductive Elimination_S->Pd(0) Catalyst Catalyst Regeneration Biaryl Product Biaryl Product Reductive Elimination_S->Biaryl Product Amine Amine Amine->Amine Coordination Base_B Base Base_B->Amine Coordination Aryl-Pd(II)-Amine Intermediate Aryl-Pd(II)-Amine Intermediate Amine Coordination->Aryl-Pd(II)-Amine Intermediate Reductive Elimination_B Reductive Elimination Aryl-Pd(II)-Amine Intermediate->Reductive Elimination_B Reductive Elimination_B->Pd(0) Catalyst Catalyst Regeneration Arylamine Product Arylamine Product Reductive Elimination_B->Arylamine Product

Caption: Generalized catalytic cycles for Suzuki and Buchwald-Hartwig couplings.

Metal_Halogen_Exchange_Workflow start Protected This compound step1 Add n-BuLi in THF at -78 °C start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product 4-Substituted-3,5-difluorophenol (after deprotection) step2->product

Caption: Workflow for Metal-Halogen Exchange and subsequent functionalization.

Conclusion

This compound is a valuable substrate for advanced organic synthesis. The C-Br bond exhibits predictable reactivity, primarily serving as a handle for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The presence of the flanking fluorine atoms activates the C-Br bond towards oxidative addition to palladium(0) and facilitates the formation of organometallic intermediates. While the phenolic hydroxyl group often necessitates a protection/deprotection strategy, its presence also adds to the synthetic utility of the molecule. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Electrophilic Substitution on 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of 4-bromo-3,5-difluorophenol in electrophilic aromatic substitution reactions. Due to the absence of specific experimental data for this substrate in the current literature, this document leverages fundamental principles of organic chemistry to forecast the outcomes of key electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts alkylation and acylation. The directing effects of the hydroxyl, bromo, and fluoro substituents are analyzed to predict the probable sites of electrophilic attack. This guide also puts forth hypothetical experimental protocols for these reactions, based on established methodologies for similarly substituted phenols. Visual aids in the form of diagrams are provided to illustrate the underlying principles and projected experimental workflows. This document is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and its derivatives, which are of interest in the development of novel therapeutic agents.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a hydroxyl group, a bromine atom, and two fluorine atoms—imparts unique electronic and steric properties that influence its chemical reactivity. Understanding the behavior of this molecule in electrophilic aromatic substitution reactions is crucial for its effective utilization in the synthesis of more complex structures. This guide provides a predictive overview of these reactions, offering insights into the expected regioselectivity and suggesting starting points for experimental design.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the cumulative electronic and steric effects of its four substituents.

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating, ortho, para-directing group.[1][2] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack.[3] This effect is strongest at the positions ortho and para to the hydroxyl group.

  • Halogen (-Br, -F) Groups: Bromine and fluorine are deactivating yet ortho, para-directing groups.[4][5] Their high electronegativity withdraws electron density from the ring inductively, making it less reactive towards electrophiles.[6] However, they possess lone pairs that can be donated to the ring via resonance, which stabilizes the carbocation intermediates formed during attack at the ortho and para positions.[5]

In the case of this compound, the hydroxyl group is the most powerful activating group and will therefore exert the dominant influence on the position of electrophilic attack. The positions ortho to the hydroxyl group (C2 and C6) are the most electron-rich and sterically accessible for substitution. The para position is occupied by the bromine atom.

Directing_Effects cluster_molecule This compound cluster_directing_effects Directing Effects C1 C1-OH C2 C2-H C3 C3-F C4 C4-Br C5 C5-F C6 C6-H OH Hydroxyl (-OH) Strongly Activating Ortho, Para-directing OH->C2 ortho OH->C4 para (blocked) OH->C6 ortho F Fluoro (-F) Deactivating Ortho, Para-directing F->C2 ortho F->C4 ortho F->C6 para Br Bromo (-Br) Deactivating Ortho, Para-directing Br->C1 para Br->C3 ortho Br->C5 ortho

Figure 1: Directing effects of substituents on this compound.

Predicted Regioselectivity of Electrophilic Substitution

Based on the analysis of directing effects, the primary sites for electrophilic attack on this compound are the C2 and C6 positions, which are ortho to the strongly activating hydroxyl group.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Reaction TypeElectrophile (E+)Predicted Major Product(s)
HalogenationBr+, Cl+2-Halo-4-bromo-3,5-difluorophenol and/or 2,6-Dihalo-4-bromo-3,5-difluorophenol
NitrationNO2+2-Nitro-4-bromo-3,5-difluorophenol and/or 2,6-Dinitro-4-bromo-3,5-difluorophenol
Friedel-Crafts AlkylationR+2-Alkyl-4-bromo-3,5-difluorophenol
Friedel-Crafts AcylationRCO+2-Acyl-4-bromo-3,5-difluorophenol

Hypothetical Experimental Protocols

The following protocols are suggested as starting points for the investigation of electrophilic substitution reactions on this compound. These are based on general procedures for substituted phenols and will likely require optimization.

Nitration

The strong activation by the hydroxyl group suggests that milder nitrating conditions should be employed to avoid over-nitration and oxidative side reactions.[7]

  • Reagents and Materials:

    • This compound

    • Dilute Nitric Acid (e.g., in acetic acid or water)[8]

    • Alternatively, a milder nitrating agent like sodium nitrate with an acid catalyst (e.g., Mg(HSO₄)₂) in a biphasic system can be used.[9]

    • Dichloromethane or other suitable organic solvent

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the nitrating agent dropwise with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with cold water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Halogenation

Due to the highly activated nature of the phenol, halogenation is expected to proceed readily, potentially leading to polysubstitution.[8]

  • Reagents and Materials:

    • This compound

    • Bromine in a non-polar solvent (e.g., CCl₄ or CS₂) for monobromination, or aqueous bromine for polybromination.[10]

    • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) can also be used as milder halogenating agents.

    • Appropriate solvent (e.g., dichloromethane, chloroform)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Cool the solution to 0 °C.

    • Slowly add a solution of the halogenating agent in the same solvent.

    • Stir the reaction mixture at low temperature and monitor by TLC.

    • After the reaction is complete, wash the mixture with a solution of sodium thiosulfate to remove excess halogen.

    • Work up the reaction as described for nitration.

    • Purify the product as needed.

Friedel-Crafts Acylation

Friedel-Crafts reactions on phenols can be complicated by O-acylation and complexation of the Lewis acid with the phenolic oxygen.[11] Using an excess of the Lewis acid or performing a Fries rearrangement on the initially formed O-acylated product can favor C-acylation.[12]

  • Reagents and Materials:

    • This compound

    • Acyl chloride or anhydride

    • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[13]

    • Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)

    • Standard glassware for air- and moisture-sensitive reactions

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the Lewis acid and the anhydrous solvent.

    • Cool the mixture and slowly add the acylating agent.

    • Add a solution of this compound in the same solvent dropwise.

    • Allow the reaction to proceed at the appropriate temperature (low temperatures may favor para-substitution in the Fries rearrangement, while higher temperatures favor ortho-substitution).[12]

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product, wash, dry, and purify as described previously.

Friedel-Crafts Alkylation

Alkylation of phenols can be achieved using alkyl halides, alkenes, or alcohols in the presence of a Lewis or Brønsted acid catalyst.[14] Polyalkylation is a common side reaction that can be minimized by using an excess of the aromatic substrate.

  • Reagents and Materials:

    • This compound

    • Alkylating agent (e.g., alkyl halide, alkene)

    • Lewis acid (e.g., AlCl₃, BF₃) or Brønsted acid (e.g., H₂SO₄) catalyst

    • Anhydrous solvent

  • Procedure:

    • Combine this compound and the solvent in a reaction flask.

    • Add the catalyst and then the alkylating agent.

    • Stir the mixture at the appropriate temperature, monitoring by TLC.

    • Work up the reaction by quenching with water, followed by extraction, washing, drying, and purification.

Experimental_Workflow start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool reaction mixture dissolve->cool add_reagent Add electrophilic reagent (e.g., HNO3, Br2, RCOCl) cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (Chromatography/Recrystallization) workup->purify product Characterized Product purify->product

Figure 2: Generalized workflow for electrophilic substitution on this compound.

Predicted Challenges and Considerations

  • Polysubstitution: The high activation of the ring by the hydroxyl group may lead to the introduction of more than one electrophile, particularly in halogenation and nitration. Careful control of stoichiometry and reaction conditions is necessary.

  • O-vs. C-Substitution in Friedel-Crafts Reactions: As mentioned, Friedel-Crafts acylation can result in the formation of an ester at the hydroxyl group (O-acylation) in addition to the desired ketone (C-acylation).

  • Steric Hindrance: While the C2 and C6 positions are electronically favored, bulky electrophiles may experience steric hindrance from the adjacent fluorine atoms.

  • Oxidation: Phenols are susceptible to oxidation, especially under harsh reaction conditions (e.g., concentrated nitric acid). Milder reagents and controlled temperatures are recommended.

Logical Framework for Reaction Prediction

The prediction of the outcome of an electrophilic substitution reaction on this compound can be approached through a logical decision-making process.

Logical_Framework start Identify Electrophile directing_effects Analyze Directing Effects of -OH, -F, and -Br start->directing_effects predict_position Predict Most Probable Position of Attack (C2/C6) directing_effects->predict_position consider_sterics Consider Steric Hindrance of Electrophile and Substituents predict_position->consider_sterics consider_conditions Consider Reaction Conditions (Temperature, Catalyst, Solvent) consider_sterics->consider_conditions predict_product Predict Major Product(s) consider_conditions->predict_product end Proposed Structure(s) predict_product->end

Figure 3: Logical framework for predicting the products of electrophilic substitution.

Conclusion

While specific experimental data on the electrophilic substitution of this compound is not currently available, a thorough understanding of the directing effects of its substituents allows for reliable predictions of its reactivity and regioselectivity. The strongly activating hydroxyl group is expected to direct incoming electrophiles primarily to the ortho positions (C2 and C6). This guide provides a theoretical framework and hypothetical experimental protocols to aid researchers in the design and execution of synthetic strategies involving this promising chemical intermediate. The information presented herein should facilitate the development of novel molecules with potential applications in drug discovery and other areas of chemical science. Further experimental validation is encouraged to confirm these predictions and to fully elucidate the synthetic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorophenol is a valuable building block in medicinal chemistry and materials science.[1] The presence of both bromine and fluorine atoms on the phenolic ring offers unique reactivity and allows for the introduction of specific functionalities into complex organic molecules.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures.[2] The fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and receptor binding affinity, making this scaffold highly desirable in drug discovery.[1][3]

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents.[4] This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Considerations for Suzuki-Miyaura Coupling of this compound

The electronic properties of this compound, influenced by the electron-withdrawing fluorine atoms and the phenolic hydroxyl group, can affect the reaction conditions. The following are key parameters to consider for a successful coupling reaction:

  • Catalyst: Palladium catalysts are most commonly used.[5] The choice of ligand is crucial for an efficient reaction. Phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos and SPhos can be effective. The catalyst loading is typically in the range of 1-5 mol%.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[6] The choice of base can significantly impact the reaction yield.[6]

  • Solvent: A variety of solvents can be used, often in a biphasic mixture with water. Common solvents include toluene, 1,4-dioxane, and dimethoxyethane (DME). The solvent should be degassed to prevent oxidation of the palladium catalyst.

  • Temperature: The reaction temperature typically ranges from 80 to 120 °C. Microwave irradiation can also be employed to accelerate the reaction.

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole3,4-Difluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol8512~90
21-Bromo-4-nitrobenzene3,4-Difluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~88
34-Bromobenzonitrile3,4-Difluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~85
45-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[5]
51-bromo-3,4-difluorobenzeneArylboronic acidPd(PPh₃)₄ (1.5)K₃PO₄1,4-Dioxane/H₂O1058.580[7]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on standard procedures for similar substrates and may require optimization for specific coupling partners.[5]

Protocol 1: Standard Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst

This protocol is suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., 0.03 mmol), and the base (e.g., 2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of 1,4-Dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for accelerating the reaction rate.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent system (e.g., 4:1 Dioxane/H₂O)

  • Microwave reaction vial and reactor

Procedure:

  • To a microwave reaction vial, add this compound (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.75 mmol), the palladium catalyst (e.g., 0.015 mmol), and the base (e.g., 1.5 mmol).

  • Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent and Water reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (Conventional or Microwave) purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Column Chromatography) extract->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L_n-Br pd0->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L_n-Ar' pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) pd_complex2->product aryl_halide Ar-Br (this compound) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: 4-Bromo-3,5-difluorophenol as a Versatile Building Block in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorophenol is a valuable halogenated building block in medicinal chemistry, prized for its utility in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenolic ring, offers distinct advantages in drug design. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse structural motifs. The fluorine atoms can significantly influence the physicochemical properties of the final compound, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, a critical class of therapeutic targets in inflammatory diseases and cancer.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A key application of this compound is in the synthesis of diaryl ether-based p38 MAP kinase inhibitors. The diaryl ether linkage is a common pharmacophore in many kinase inhibitors, and this compound provides a readily functionalizable precursor for one of the aryl rings. A notable example is its use in the synthesis of 2-(2,6-difluoro-4-(2-(4-(pyridin-2-yl)-1H-imidazol-5-yl)pyridin-4-yloxy)phenyl)acetonitrile, a potent p38 MAP kinase inhibitor disclosed in patent WO2007089453.

Quantitative Data

The inhibitory activity of the final compound synthesized using this compound against p38α MAP kinase is summarized in the table below.

CompoundTargetIC50 (nM)
2-(2,6-difluoro-4-(2-(4-(pyridin-2-yl)-1H-imidazol-5-yl)pyridin-4-yloxy)phenyl)acetonitrilep38α MAP Kinase10

Experimental Protocols

The following protocols describe the synthesis of a key diaryl ether intermediate from this compound and its subsequent elaboration to the final p38 MAP kinase inhibitor.

Protocol 1: Synthesis of the Diaryl Ether Intermediate

This protocol details the synthesis of 4-(4-bromo-3,5-difluorophenoxy)pyridine via a Williamson ether synthesis.

Materials:

  • This compound

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 4-chloropyridine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-bromo-3,5-difluorophenoxy)pyridine.

Protocol 2: Synthesis of the Final p38 MAP Kinase Inhibitor

This protocol outlines a potential synthetic route for the elaboration of the diaryl ether intermediate to the final product, based on common synthetic strategies for similar compounds.

Materials:

  • 4-(4-Bromo-3,5-difluorophenoxy)pyridine

  • (2-(4-(pyridin-2-yl)-1H-imidazol-5-yl)pyridin-4-yl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • (2,6-Difluorophenyl)acetonitrile

  • Strong base (e.g., NaH)

  • Solvent (e.g., THF)

Procedure (Conceptual Suzuki Coupling and Nucleophilic Aromatic Substitution):

  • Suzuki-Miyaura Coupling:

    • To a degassed mixture of 4-(4-bromo-3,5-difluorophenoxy)pyridine (1.0 eq), (2-(4-(pyridin-2-yl)-1H-imidazol-5-yl)pyridin-4-yl)boronic acid (1.2 eq), and a suitable base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture under an inert atmosphere at 90-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify the product by column chromatography.

  • Nucleophilic Aromatic Substitution:

    • To a solution of the product from the Suzuki coupling in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

    • After stirring for a short period, add (2,6-difluorophenyl)acetonitrile.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with water and perform an aqueous workup.

    • Purify the final compound by column chromatography or recrystallization.

Visualizations

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1][2][3] Upstream kinases (MAP3Ks and MAP2Ks) activate p38 MAPK, which in turn phosphorylates downstream substrates, including other protein kinases and transcription factors, leading to a variety of cellular responses.[4][5]

p38_MAPK_Pathway cluster_stimuli Upstream Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_downstream Downstream Substrates Stress Environmental Stress (UV, Osmotic Shock) ASK1 ASK1 Stress->ASK1 TAK1 TAK1 Stress->TAK1 MEKKs MEKKs Stress->MEKKs Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->ASK1 Cytokines->TAK1 Cytokines->MEKKs MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 MEKKs->MKK3 MEKKs->MKK6 p38 p38 MAPK MKK3->p38 MKK6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 p38->ATF2 p53 p53 p38->p53 Other Other Kinases & Transcription Factors p38->Other Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) MK2->Response ATF2->Response p53->Response Other->Response

Caption: p38 MAP Kinase Signaling Pathway.

Experimental Workflow for p38 MAP Kinase Inhibitor Synthesis

The synthesis of the target p38 MAP kinase inhibitor involves a multi-step process starting from this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactants2 Coupling Partners Start1 This compound Intermediate Diaryl Ether Intermediate Start1->Intermediate Williamson Ether Synthesis Start2 4-Chloropyridine Start2->Intermediate FinalProduct Final p38 MAPK Inhibitor Intermediate->FinalProduct Suzuki Coupling & Nucleophilic Substitution BoronicAcid Boronic Acid Derivative BoronicAcid->FinalProduct Acetonitrile (2,6-Difluorophenyl)acetonitrile Acetonitrile->FinalProduct

Caption: Synthetic workflow for a p38 inhibitor.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-3,5-difluorophenol is a valuable synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern—a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms to modulate physicochemical properties, and a phenolic hydroxyl group for further functionalization—makes it a highly versatile building block. This guide provides in-depth technical protocols and expert insights for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this specific substrate. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to optimize these transformations for their unique applications.

Foundational Principles: Navigating the Reactivity of this compound

The successful functionalization of this compound hinges on understanding its distinct electronic and structural characteristics.

  • The C-Br Bond: The carbon-bromine bond is the primary reaction site for palladium-catalyzed cross-coupling. It readily undergoes oxidative addition to a Pd(0) center, initiating the catalytic cycle.

  • Electron-Withdrawing Fluorine Atoms: The two fluorine atoms ortho to the bromine significantly influence the molecule's reactivity. They render the aryl ring electron-deficient, which can accelerate the rate of oxidative addition to the palladium catalyst, a key step in many cross-coupling cycles.[1]

  • The Phenolic Hydroxyl Group: The acidic nature of the phenolic proton requires careful consideration. In the presence of a strong base, the phenol will be deprotonated to a phenoxide. This can be beneficial, as the resulting negative charge can further enhance the electron-donating character of the ring, but it can also lead to solubility issues or unwanted side reactions. The choice of base is therefore critical and must be compatible with both the desired transformation and the stability of the starting material and product.

The Universal Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway, which is essential for rational troubleshooting and optimization.[2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. Bulky, electron-rich phosphine ligands are known to facilitate this step.[1][3]

  • Transmetalation (Suzuki) or Ligand Exchange/Deprotonation (Buchwald-Hartwig/Sonogashira): The second coupling partner is delivered to the palladium center. In the Suzuki reaction, an organoboron species, activated by a base, undergoes transmetalation.[4] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base.[5][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Palladium Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)L₂-Nu ArPdBr->ArPdNu Transmetalation / Ligand Exchange Product Ar-Nu (Coupled Product) ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr Ar-Br (this compound) ArBr->ArPdBr NuM Nu-M (Coupling Partner) NuM->ArPdBr Experimental Workflow start Start prep Prepare Glassware (Flame/Oven-Dried) start->prep inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert reagents Add Solid Reagents (Substrate, Base, Catalyst) inert->reagents solvents Add Degassed Solvents & Liquid Reagents reagents->solvents reaction Heat & Stir Reaction (Specified Temp & Time) solvents->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Quench & Aqueous Work-up monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a chiral pharmaceutical intermediate, N-Boc-(S)-2-((4-bromo-3,5-difluorophenoxy)methyl)pyrrolidine, from 4-Bromo-3,5-difluorophenol. This intermediate is a valuable building block for the synthesis of more complex drug candidates, leveraging the unique properties of the difluorinated aromatic moiety. The protocol is based on the Williamson ether synthesis, a robust and widely used method for the formation of ether linkages.

The inclusion of the 4-bromo-3,5-difluorophenyl group can enhance the metabolic stability and binding affinity of a drug molecule. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional molecular complexity. The chiral pyrrolidine moiety is a common feature in many biologically active compounds.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Downstream Functionalization (Example) A This compound D Reaction Mixture A->D B N-Boc-(S)-2-hydroxymethylpyrrolidine B->D C Base (e.g., NaH or K2CO3) Solvent (e.g., DMF or THF) C->D E Work-up & Purification D->E Quenching Extraction F N-Boc-(S)-2-((4-bromo-3,5- difluorophenoxy)methyl)pyrrolidine E->F Chromatography G Diverse Pharmaceutical Intermediates F->G Suzuki Coupling or other cross-coupling reactions

Figure 1. General workflow for the synthesis of a pharmaceutical intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-Boc-(S)-2-((4-bromo-3,5-difluorophenoxy)methyl)pyrrolidine.

ParameterValue
Reactants
This compound1.0 eq
N-Boc-(S)-2-hydroxymethylpyrrolidine1.1 eq
Sodium Hydride (60% in oil)1.2 eq
Reaction Conditions
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
Product NameN-Boc-(S)-2-((4-bromo-3,5-difluorophenoxy)methyl)pyrrolidine
Yield85-95%
Purity (by HPLC)>98%
AppearanceColorless to pale yellow oil

Experimental Protocol: Synthesis of N-Boc-(S)-2-((4-bromo-3,5-difluorophenoxy)methyl)pyrrolidine

This protocol details the Williamson ether synthesis for the preparation of the target pharmaceutical intermediate.

Materials:

  • This compound

  • N-Boc-(S)-2-hydroxymethylpyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Preparation of the Alkoxide: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). b. Dissolve the phenol in anhydrous DMF. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium phenoxide.

  • Ether Formation: a. In a separate flask, dissolve N-Boc-(S)-2-hydroxymethylpyrrolidine (1.1 eq) in a minimal amount of anhydrous DMF. b. Add the solution of the protected amino alcohol dropwise to the stirred solution of the sodium phenoxide at room temperature. c. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion of the reaction, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the organic layer, and wash it sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-(S)-2-((4-bromo-3,5-difluorophenoxy)methyl)pyrrolidine.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials: - this compound - N-Boc-(S)-2-hydroxymethylpyrrolidine Alkoxide Alkoxide Formation (Deprotonation of Phenol) Start->Alkoxide SN2 SN2 Reaction (Nucleophilic Attack on Protected Amino Alcohol) Alkoxide->SN2 Intermediate Crude Product Mixture SN2->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification FinalProduct Pure Pharmaceutical Intermediate Purification->FinalProduct

Figure 2. Logical steps in the synthesis of the pharmaceutical intermediate.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of arylamines from aryl halides is a key transformation in the preparation of numerous biologically active compounds.[3][4]

This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 4-Bromo-3,5-difluorophenol. This substrate is an electron-deficient aryl halide, and the presence of the phenolic hydroxyl group introduces specific challenges that need to be addressed through careful selection of reaction conditions. While a specific protocol for this exact molecule is not extensively documented in the literature, the following information is compiled from established procedures for structurally similar and electronically demanding substrates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed by reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][6]

Challenges and Considerations

  • Substrate Reactivity: this compound is an electron-deficient aryl bromide due to the presence of two fluorine atoms, which can facilitate the oxidative addition step.

  • Phenolic Group: The acidic proton of the hydroxyl group can interfere with the reaction by reacting with the base. This may necessitate the use of a larger excess of base or a protecting group strategy for the phenol, although many modern catalyst systems can tolerate free hydroxyl groups.

  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination.[5]

  • Base Selection: The choice of base is critical and is often substrate-dependent. Strong, non-nucleophilic bases are commonly used. For substrates with sensitive functional groups, weaker bases may be employed to avoid side reactions.[7]

Materials and Methods

Table 1: Recommended Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)AnhydrousCommercially AvailablePurify if necessary.
Palladium CatalystSee Table 2Commercially AvailablePre-catalysts are often preferred for ease of use and reproducibility.
Phosphine LigandSee Table 2Commercially AvailableAir-sensitive, handle under inert atmosphere.
BaseSee Table 2AnhydrousGrind to a fine powder before use to improve solubility and reactivity.
SolventAnhydrousCommercially AvailableDegas before use.
Reaction VialsOven-dried------
Magnetic Stir BarsOven-dried------
Inert GasArgon or Nitrogen---High purity.

Experimental Protocols

The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of this compound. Note: This is a general guideline, and reaction conditions should be optimized for each specific amine coupling partner.

Protocol 1: General Procedure for Amination

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Table 2: Suggested Reaction Conditions for Optimization

ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Palladacycle (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)Not required
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Toluene1,4-Dioxanet-Butanol
Temperature 100 °C110 °C90 °C
Typical Reaction Time 4-24 h12-48 h2-18 h

Data Presentation

Table 3: Hypothetical Screening Results for the Amination of this compound with Morpholine

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102472
3G3-XPhos (2)-Cs₂CO₃ (1.5)t-Butanol90892
4Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1002445

Note: The data in Table 3 is illustrative and represents expected trends based on literature for similar substrates. Actual results may vary.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Reactants: - this compound - Pd Catalyst - Ligand - Base inert 2. Purge with Inert Gas (Ar/N2) reagents->inert add_reagents 3. Add Amine and Solvent inert->add_reagents heat 4. Heat and Stir (80-110 °C) add_reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product: N-Aryl Amine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)Br pd0->pd2_complex Ar-Br product Ar-NR2 oxidative_addition Oxidative Addition pd2_amine_complex [L-Pd(II)(Ar)(R2NH)]+Br- pd2_complex->pd2_amine_complex R2NH amine_coordination Amine Coordination pd2_amido_complex L-Pd(II)(Ar)(NR2) pd2_amine_complex->pd2_amido_complex Base base_h Base-H+ pd2_amine_complex->base_h br_ion Br- pd2_amine_complex->br_ion deprotonation Deprotonation (Base) pd2_amido_complex->pd0 Ar-NR2 reductive_elimination Reductive Elimination aryl_halide Ar-Br amine R2NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by palladium and copper complexes, proceeds under mild conditions, and tolerates a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules such as pharmaceuticals and natural products.[1][2][3] For drug development, the ability to functionalize polysubstituted aromatic rings like 4-Bromo-3,5-difluorophenol is of significant importance. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the principles of Sonogashira coupling for aryl bromides, particularly electron-deficient ones, provide a strong basis for developing a robust protocol. Aryl bromides are generally less reactive than aryl iodides and may require heating to achieve good conversion.[3] Both traditional copper-co-catalyzed and copper-free conditions have been shown to be effective for a wide range of aryl bromides.[4][5]

Comparative Reaction Conditions for Sonogashira Coupling of Aryl Bromides

The following table summarizes various conditions that have been successfully applied to the Sonogashira coupling of different aryl bromides. These conditions serve as a starting point for the optimization of the reaction with this compound.

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
1 Pd(PPh₃)₂Cl₂ (1-3)CuI (1-5)Triethylamine (TEA)THF or DMFRT - 50Varies-A general, widely used condition for aryl iodides and bromides.[1]
2 Pd(OAc)₂ (3) / XPhos (6)None (Copper-free)Et₃NMeCN110VariesHighEffective for less reactive, trifluoromethylated pyrazoles.[6]
3 [DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMPDMSORT - 602-1842-92Effective for electron-withdrawing group-substituted aryl bromides.[5]
4 Pd₂(dba)₃ / P(tBu)₃ (0.5)None (Copper-free)--RTVariesHighRoom temperature conditions for aryl bromides.[7]
5 Pd/CuFe₂O₄ MNPs (3)(Included in catalyst)K₂CO₃Ethanol70Varies-Utilizes a magnetically separable nanocatalyst in a green solvent.[8]

Detailed Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[1][4] Optimization of catalyst, base, solvent, and temperature may be required to achieve the best results for this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene) (1.1-1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in the anhydrous solvent (e.g., THF) and add the amine base (e.g., TEA, 2-3 eq.).

  • Degassing: Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Due to the potentially lower reactivity of this compound, higher temperatures (e.g., 70-100°C) might be necessary.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-3,5-difluorophenol.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound to a flame-dried Schlenk flask B 2. Add anhydrous solvent and base A->B C 3. Degas the mixture B->C D 4. Add Pd catalyst and CuI co-catalyst C->D E 5. Add terminal alkyne D->E F 6. Stir at RT or heat E->F G 7. Monitor by TLC F->G H 8. Cool, dilute, and filter G->H I 9. Liquid-liquid extraction H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K L Final Product: 4-Alkynyl-3,5-difluorophenol K->L

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)-C≡CR' Ln pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination alkynyl_pd_complex->pd0 Reductive Elimination product R-C≡CR' alkynyl_pd_complex->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide R'C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

The Role of 4-Bromo-3,5-difluorophenol in Agrochemical Synthesis: A Keystone Intermediate for Advanced Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Bromo-3,5-difluorophenol is a halogenated aromatic compound that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique molecular structure, featuring both bromine and fluorine substituents on a phenol ring, provides a versatile scaffold for the development of potent and selective herbicides, fungicides, and insecticides. The presence of fluorine atoms is particularly noteworthy, as their incorporation into agrochemical molecules can significantly enhance their efficacy, metabolic stability, and persistence in target organisms, leading to improved crop protection.

Application in the Synthesis of a Phenylacrylamide Derivative

Phenylacrylamide structures are found in various biologically active compounds, and their synthesis from precursors like 4-bromo-3,5-difluoroaniline (which can be derived from the corresponding phenol) is a key step in the exploration of new agrochemicals. The following protocol details the synthesis of N-[(4-Bromo-3,5-difluorophenyl)]acrylamide, a potential intermediate or analogue for novel pesticides.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of N-[(4-Bromo-3,5-difluorophenyl)]acrylamide.

ParameterValueReference
Molar Ratio (Acryloyl Chloride : 4-Bromo-3,5-difluoroaniline)1.1 : 1[1]
Catalyst (Triethylamine) Concentration (ω)1.15%[1]
Reaction Temperature0°C[1]
Reaction Time4 hours[1]
Yield62.5%[1]
Experimental Protocol: Synthesis of N-[(4-Bromo-3,5-difluorophenyl)]acrylamide

Objective: To synthesize N-[(4-Bromo-3,5-difluorophenyl)]acrylamide from 4-bromo-3,5-difluoroaniline and acryloyl chloride.

Materials:

  • 4-Bromo-3,5-difluoroaniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3,5-difluoroaniline in an appropriate volume of anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.15% by weight) to the cooled solution.

  • Slowly add acryloyl chloride (1.1 molar equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield N-[(4-Bromo-3,5-difluorophenyl)]acrylamide.

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Logical Relationships in Agrochemical Synthesis

The synthesis of a target agrochemical from a starting material like this compound typically involves a series of well-defined steps. The following diagram illustrates a generalized logical workflow for the synthesis of a hypothetical agrochemical.

Agrochemical_Synthesis_Workflow A This compound (Starting Material) B Functional Group Interconversion (e.g., Conversion to Amine) A->B Reaction 1 C Key Intermediate (e.g., 4-Bromo-3,5-difluoroaniline) B->C D Coupling Reaction (e.g., Amide Bond Formation) C->D Reaction 2 E Crude Agrochemical Product D->E F Purification (e.g., Chromatography, Recrystallization) E->F Purification Step G Final Agrochemical Product F->G

Caption: A generalized workflow for agrochemical synthesis.

Experimental Workflow for Synthesis

The following diagram outlines the key experimental stages in the synthesis and purification of a target compound from a precursor like this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant A (e.g., 4-Bromo-3,5-difluoroaniline) C Reaction Setup (Solvent, Catalyst, 0°C) A->C B Reactant B (e.g., Acryloyl Chloride) B->C D Reaction Monitoring (TLC) C->D E Quenching D->E F Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, IR) I->J K Pure Product J->K

References

Application Notes and Protocols for the Preparation of 4-Bromo-3,5-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Bromo-3,5-difluorophenol and its derivatives. This class of compounds holds significant promise in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and bromine substituents.

Introduction

This compound is a key synthetic intermediate used in the development of a variety of functional molecules. The presence of the bromine atom allows for diverse cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C-C bonds. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds, making them attractive scaffolds in drug discovery. Furthermore, the phenolic hydroxyl group serves as a versatile handle for etherification and esterification reactions.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors and modulators of signaling pathways implicated in various diseases, including cancer and metabolic disorders.

Data Presentation

The following table summarizes the biological activity of representative 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.

Compound IDStructureFGFR1 IC₅₀ (µM)
C9 4-bromo-N-(3,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)benzamide1.25 ± 0.23

Data extracted from a study on novel FGFR1 inhibitors for non-small cell lung cancer.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 3,5-difluorophenol.

Materials:

  • 3,5-difluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-difluorophenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 4-Aryl-3,5-difluorophenol Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed solution of this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3,5-difluorophenol derivative.

Protocol 3: Synthesis of 4-Bromo-3,5-difluorophenyl Ether Derivatives

This protocol provides a general method for the Williamson ether synthesis using this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add K₂CO₃ or Cs₂CO₃.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions start 3,5-Difluorophenol bromination Bromination (NBS, Acetonitrile) start->bromination workup1 Workup & Purification bromination->workup1 product1 This compound workup1->product1 suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) product1->suzuki etherification Williamson Ether Synthesis (Alkyl halide, Base) product1->etherification product2 4-Aryl-3,5-difluorophenol Derivatives suzuki->product2 product3 4-Bromo-3,5-difluorophenyl Ether Derivatives etherification->product3

Caption: General workflow for the synthesis and derivatization of this compound.

FGFR1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative (e.g., C9) Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound derivatives.

Application Notes and Protocols for Catalytic Systems Involving 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 4-Bromo-3,5-difluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and bromine substituents. The following sections detail catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions, offering researchers a guide to the synthesis of a diverse range of derivatives.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, coupling an organoboron species with an organic halide. For this compound, this reaction enables the introduction of various aryl or vinyl substituents at the 4-position.

Data Presentation: Suzuki-Miyaura Coupling of Analagous Aryl Bromides
EntryAryl BromideCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromophenolPhenylboronic acidPd/CNa2CO3NMP180-190-High[1]
24-BromoanisolePhenylboronic acidPd-poly(AA) hybridK3PO4Toluene/H2O90-91[2]
34-Bromobenzonitrile4-Methoxyphenyl-boronic acidPd(OAc)2 (1)K2CO3EtOH/H2O803.578[3]
45-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh3)4 (5)K3PO41,4-Dioxane70-80-Good[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Catalyst: - Pd(PPh3)4 reagents->catalyst solvent Add Degassed Solvent: - Dioxane/Water catalyst->solvent heating Heat and Stir (80-100 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Extraction: - Ethyl Acetate - Water/Brine Wash monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow

II. Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This reaction is catalyzed by palladium and copper complexes and is conducted under mild conditions.[5]

Data Presentation: Sonogashira Coupling of Analagous Aryl Bromides

The following table presents representative data for the Sonogashira coupling of various aryl bromides.

EntryAryl BromideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylacetylene(AllylPdCl)2 (1), P(t-Bu)3 (2)DABCOMeCNRT1.598[6]
24-BromoanisolePhenylacetylene(AllylPdCl)2 (1), P(t-Bu)3 (2)DABCOMeCNRT292[6]
33-BromopyridinePhenylacetylene(AllylPdCl)2 (1), P(t-Bu)3 (2)DABCOMeCNRT485[6]
44-IodoanisolePhenylacetylenePd/CuFe2O4 (3)K2CO3EtOH703.585[7]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the copper-free Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Amine base (e.g., triethylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the solvent, and the amine base.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the stirred solution.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition alkyne_complex [Ar-Pd(II)-C≡CR]L2 pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_complex->product arbr This compound arbr->pd_complex alkyne R-C≡CH cu_cycle Copper Cycle (forms Cu-C≡CR) alkyne->cu_cycle base Base base->cu_cycle cu_cycle->pd_complex

Catalytic Cycle of the Sonogashira Coupling

III. Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[8][9] This reaction is highly effective for creating substituted alkenes.

Data Presentation: Heck Reaction of Analagous Aryl Bromides

The following table summarizes conditions and yields for the Heck reaction with various aryl bromides.

EntryAryl BromideAlkeneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)2, P(o-Tol)3KOAcDMF/H2O9583[1]
2Aryl BromidesStyrenePd(II) phosphine complex--MildExcellent[8]
3BromobenzeneStyreneImidazole-based SPO-Pd complex (2)NaOAcDMAc12096[7]
44-Bromoacetophenonen-Butyl acrylatePalladacycle phosphine mono-ylide (0.01)--130High[9]
Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, 1.5-2.0 equivalents)

  • Solvent (e.g., DMF, DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the base, and the alkene.

  • Heat the reaction mixture to 100-140 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Data Presentation: Buchwald-Hartwig Amination of Analagous Aryl Halides

The following table provides data for the Buchwald-Hartwig amination of various aryl halides.

EntryAryl HalideAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-N,N-dimethylanilineMorpholine[Pd(IPr)Cl2]2--RT-High[11]
2Aryl ChloridesSecondary amines/AnilinesPd(0) precursor, dihydroimidazoline carbene ligand--RThoursHigh[11]
34-Bromo-N,N-dimethylanilineMorpholinePd precursor (0.5)tBuOKToluene85481[12]
4Aryl BromidesAminesPd(0), P(t-Bu)3--RT--[11]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or a Schlenk line, add the palladium precursor, the phosphine ligand, and the base.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd Precursor & Ligand - Base - this compound - Amine solvent Add Anhydrous Solvent reagents->solvent heating Heat and Stir (80-110 °C) solvent->heating monitoring Monitor Progress heating->monitoring quench Quench with Water monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify (Column Chromatography) extraction->purification product Aryl Amine Product purification->product

Buchwald-Hartwig Amination Experimental Workflow

V. Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable transformation for the synthesis of aryl nitriles, which are important intermediates in organic synthesis.

Data Presentation: Palladium-Catalyzed Cyanation of Aryl Halides

The following table presents data for the palladium-catalyzed cyanation of various aryl halides.

EntryAryl HalideCyanide SourceCatalyst System (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromidesZn(CN)2Pd2(dba)3, dppfZn dust, Zn(OAc)2DMF1001-[13]
2Aryl BromidesK4[Fe(CN)6]Pd/C (2), dppf (4)Zinc formate dihydrate (10)DMAC110-up to 98[14]
34-Bromo-N-benzylimidazoleK4[Fe(CN)6]·3H2OP1 (1.5), L1 (1.5)KOAcDioxane/H2O1001299[15]
4Ethyl 4-chlorobenzoateK4[Fe(CN)6]·3H2OP1 (0.2), L1 (0.2)KOAcDioxane/H2O100-High[15]
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol provides a general procedure for the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], 0.6-1.0 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., dppf, 2-10 mol%)

  • Solvent (e.g., DMF, DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq.), the cyanide source, the palladium precursor, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an appropriate workup depending on the cyanide source and solvent used.

  • Purify the crude product by column chromatography or recrystallization.

Logical_Relationships A This compound B Suzuki Coupling (+ Boronic Acid) A->B C Sonogashira Coupling (+ Alkyne) A->C D Heck Reaction (+ Alkene) A->D E Buchwald-Hartwig (+ Amine) A->E F Cyanation (+ Cyanide Source) A->F P1 Biaryl Phenol B->P1 P2 Alkynyl Phenol C->P2 P3 Alkenyl Phenol D->P3 P4 Amino Phenol E->P4 P5 Cyano Phenol F->P5

Catalytic Transformations of this compound

References

Topic: The Strategic Use of 4-Bromo-3,5-difluorophenol in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorophenol is a uniquely functionalized aromatic building block that serves as a cornerstone in the rational design of advanced functional materials. Its strategic arrangement of a reactive hydroxyl group, a versatile bromine atom for cross-coupling, and two meta-fluorine substituents provides chemists with precise control over molecular architecture and resulting material properties. The fluorine atoms are not mere spectators; they actively modulate intermolecular forces, dipole moments, and thermal stability, making this compound particularly valuable in the synthesis of high-performance liquid crystals and specialty polymers. This guide elucidates the core principles behind its application, offering detailed mechanistic insights and field-proven protocols for its effective utilization in materials synthesis.

The Molecular Advantage: Deconstructing this compound

The efficacy of this compound (CAS: 130191-91-2) in materials science stems from the distinct roles of its three functional zones[1][2][3]:

  • Phenolic Hydroxyl (-OH): This group is a primary site for nucleophilic reactions, most commonly etherification and esterification. This allows for the straightforward attachment of mesogenic cores, polymerizable units, or other functional side chains.

  • Bromine Atom (-Br): Positioned para to the hydroxyl group, the bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the extension of the π-conjugated system, a critical step in building the rigid, anisotropic molecules required for many functional materials[4][5].

  • Difluoro Substituents (-F): The two fluorine atoms positioned meta to the hydroxyl group are the key to fine-tuning the material's physical properties. Their strong electronegativity creates a significant dipole moment perpendicular to the molecule's principal axis. This lateral fluorination is instrumental in engineering materials with specific dielectric anisotropy, a crucial parameter in liquid crystal displays[6][7]. Furthermore, the high strength of the C-F bond enhances the thermal and chemical stability of the final product[7][8].

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1][9]
Melting Point 72-76 °C[2][9]
Boiling Point 228 °C at 760 mmHg[2]
CAS Number 130191-91-2[1][3]

Application Focus: Synthesis of Nematic Liquid Crystals with Negative Dielectric Anisotropy

A primary application of this compound is in the synthesis of calamitic (rod-shaped) liquid crystals with negative dielectric anisotropy (Δε < 0). Such materials are essential for advanced display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) modes, which require liquid crystal molecules that align perpendicular to an applied electric field.

Causality: The lateral difluoro-substitution pattern of the phenol is the direct cause of this valuable property. The individual C-F bond dipoles sum to create a strong net dipole moment that is perpendicular to the long axis of the final liquid crystal molecule. This molecular feature translates directly to the desired negative dielectric anisotropy in the bulk material[6][7][10]. The bromine and hydroxyl groups serve as synthetic handles to build the elongated molecular structure around this core.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Cross-Coupling start This compound product1 Intermediate Ester start->product1 DCC/DMAP or SOCl₂ then Et₃N reagent1 4-Alkylbenzoic Acid (e.g., R=C₅H₁₁) reagent1->product1 reagent2 4'-Alkylphenylboronic Acid (e.g., R'=C₃H₇) product2 Final Liquid Crystal Molecule reagent2->product2 product1_ref Intermediate Ester product1_ref->product2 Pd(PPh₃)₄ Na₂CO₃

Caption: General workflow for synthesizing a liquid crystal molecule.

Experimental Protocol: Synthesis of a Difluoroterphenyl-based Liquid Crystal

This protocol describes a two-step synthesis of a representative liquid crystal molecule, 4'-((3,5-difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)oxy)carbonyl)pentylbenzene.

PART A: Synthesis of 4-bromo-3,5-difluorophenyl 4-pentylbenzoate (Intermediate Ester)

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-pentylbenzoic acid (2.0 g, 10.4 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 mL, 13.5 mmol) dropwise at 0°C, followed by one drop of DMF.

    • Causality: The oxalyl chloride with a catalytic amount of DMF converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent esterification.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates the completion of the reaction. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude acid chloride in 50 mL of anhydrous DCM. In a separate flask, dissolve this compound (2.08 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 30 mL of anhydrous DCM.

  • Reaction Execution: Cool the phenol solution to 0°C and add the acid chloride solution dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.

  • Work-up and Purification: Quench the reaction with 50 mL of water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate ester as a white solid.

PART B: Suzuki Coupling to Yield the Final Liquid Crystal

  • Catalyst and Reagent Setup: To a 100 mL Schlenk flask, add the intermediate ester from Part A (3.83 g, 10.0 mmol), 4-propylphenylboronic acid (1.80 g, 11.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Solvent and Degassing: Add a solvent mixture of toluene (30 mL), ethanol (10 mL), and water (10 mL). Degas the mixture thoroughly by bubbling argon through the solution for 30 minutes.

    • Causality: Oxygen can oxidize the phosphine ligands and deactivate the palladium(0) catalyst. Degassing is critical for a successful Suzuki coupling.

  • Catalyst Addition and Reaction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol) to the flask under a positive pressure of argon. Heat the reaction mixture to 85°C and stir vigorously for 12 hours.

  • Work-up and Purification: After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, purify the crude product by recrystallization from ethanol to obtain the final liquid crystal product. The product should be characterized by ¹H NMR, ¹³C NMR, and its mesomorphic properties analyzed by DSC and polarized optical microscopy.

Application Focus: Synthesis of High-Performance Polymers

Incorporating the 4-bromo-3,5-difluorophenyl moiety into polymer backbones or as side chains can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics[8][11].

Causality: The strong C-F and C-Br bonds contribute to the overall robustness of the polymer. The bromine atom can be used for post-polymerization modification via cross-coupling, or it can be left in the final polymer to act as a flame retardant. The fluorination alters the electronic properties and can reduce the polymer's surface energy, leading to materials with low friction and water repellency[11].

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Free-Radical Polymerization start This compound product1 Functional Monomer (4-bromo-3,5-difluorophenyl acrylate) start->product1 Et₃N, THF, 0°C reagent1 Acryloyl Chloride reagent1->product1 reagent2 AIBN (Initiator) product2 Specialty Polymer reagent2->product2 product1_ref Functional Monomer product1_ref->product2 Toluene, 70°C

Caption: Workflow for the synthesis of a specialty acrylate polymer.

Experimental Protocol: Synthesis of Poly(4-bromo-3,5-difluorophenyl acrylate)

PART A: Monomer Synthesis (4-bromo-3,5-difluorophenyl acrylate)

  • Reaction Setup: In a 250 mL three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve this compound (5.22 g, 25 mmol) and triethylamine (4.2 mL, 30 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Acryloyl Chloride: Cool the solution to 0°C in an ice bath. Add acryloyl chloride (2.2 mL, 27.5 mmol) dissolved in 20 mL of anhydrous THF dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction and Work-up: Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours. Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (150 mL), wash with cold 5% NaOH solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent to yield the crude monomer. Further purification can be achieved via column chromatography if necessary.

PART B: Free-Radical Polymerization

  • Polymerization Setup: In a Schlenk tube, dissolve the purified monomer (5.0 g, 18.9 mmol) and the initiator, azobisisobutyronitrile (AIBN) (31 mg, 0.19 mmol, 1 mol% relative to monomer), in 20 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.

    • Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Its complete removal is crucial for achieving high molecular weight polymers.

  • Polymerization: Place the sealed tube in a preheated oil bath at 70°C and stir for 24 hours. The solution will become more viscous as the polymer forms.

  • Isolation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume (400 mL) of cold methanol with vigorous stirring. Collect the precipitated polymer by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

Mechanistic Deep Dive: The Palladium Catalytic Cycle in Suzuki Coupling

Understanding the mechanism of the key synthetic transformations is crucial for troubleshooting and optimization. The Suzuki coupling is a pillar of modern organic synthesis and relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L₂ A Pd(II) Complex (Ar-Pd(II)-Br)L₂ Pd0->A B Pd(II) Complex (Ar-Pd(II)-Ar')L₂ A->B label_TM Transmetalation B->Pd0 label_RE Reductive Elimination ArAr Ar-Ar' (Final Product) B->ArAr label_OA Oxidative Addition ArBr Ar-Br (Intermediate Ester) ArBr->A ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->B Base Base (e.g., CO₃²⁻) Base->B

Caption: The catalytic cycle for a Suzuki cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the intermediate ester (Ar-Br), forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The boronic acid (Ar'-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of advanced functional materials. By understanding the distinct roles of its hydroxyl, bromo, and difluoro groups, researchers can rationally design and execute synthetic pathways to create novel liquid crystals, polymers, and other materials with precisely tailored properties. The protocols and mechanistic insights provided herein serve as a robust foundation for leveraging this unique building block in next-generation material development.

References

Protecting Group Strategies for 4-Bromo-3,5-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the phenolic hydroxyl group in 4-Bromo-3,5-difluorophenol. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules, preventing unwanted side reactions and enabling high-yield transformations. The electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring of this compound influences the reactivity of the phenolic hydroxyl group, necessitating careful consideration of reaction conditions.

This guide covers three common and effective classes of protecting groups: silyl ethers, benzyl ethers, and acetate esters. For each class, detailed experimental protocols for both protection and deprotection are provided, along with a summary of their stability and comparative quantitative data.

Strategic Selection of a Protecting Group

The choice of a protecting group should be guided by the planned synthetic route, considering the stability of the protecting group to various reaction conditions and the mildness of the conditions required for its removal.

G Start This compound PG_Selection Select Protecting Group Strategy Start->PG_Selection Silyl Silyl Ethers (e.g., TBDMS) PG_Selection->Silyl Mild Cleavage Benzyl Benzyl Ethers (e.g., Bn) PG_Selection->Benzyl Robust, H₂ Cleavage Acetate Acetate Esters (e.g., Ac) PG_Selection->Acetate Base Labile Stability Consider Stability in Subsequent Reactions Silyl->Stability Benzyl->Stability Acetate->Stability Deprotection Plan for Selective Deprotection Stability->Deprotection Final_Product Target Molecule Deprotection->Final_Product

Caption: Logic for selecting a phenol protecting group.

Silyl Ethers: The Tert-Butyldimethylsilyl (TBDMS) Group

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, are widely used due to their ease of introduction, stability to a range of non-acidic reagents, and selective removal under mild conditions using fluoride ions. The steric bulk of the TBDMS group provides good stability.

Quantitative Data Summary
ReactionReagents and ConditionsTypical Yield (%)Typical Reaction TimeNotes
Protection TBDMS-Cl, Imidazole, DMF, rt>952 - 4 hA reliable and high-yielding method.
Deprotection TBAF, THF, rt>9530 - 60 minMild and highly effective.
Deprotection KHF₂, MeOH, rt~95< 30 minSelective for phenolic TBDMS ethers.[1]
Experimental Protocols

Protection of this compound with TBDMS-Cl

G cluster_0 Protection Workflow A Dissolve this compound and Imidazole in DMF B Add TBDMS-Cl solution A->B C Stir at room temperature B->C D Reaction monitoring by TLC C->D E Aqueous work-up D->E F Purification by column chromatography E->F G Obtain TBDMS-protected phenol F->G

Caption: Workflow for TBDMS protection of the phenol.

  • Materials:

    • This compound (1.0 equiv)

    • Tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound and imidazole in anhydrous DMF, add a solution of TBDMS-Cl in DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected phenol.

Deprotection of TBDMS-protected this compound

  • Materials:

    • TBDMS-protected this compound (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the TBDMS-protected phenol in anhydrous THF.

    • Add the TBAF solution dropwise to the reaction mixture at room temperature.

    • Stir the mixture for 30-60 minutes and monitor the deprotection by TLC.

    • Once the reaction is complete, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography to yield the deprotected this compound.

Benzyl Ethers: The Benzyl (Bn) Group

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2] They are commonly removed by catalytic hydrogenolysis, which provides a mild and selective deprotection method.[3][4]

Quantitative Data Summary
ReactionReagents and ConditionsTypical Yield (%)Typical Reaction TimeNotes
Protection BnBr, K₂CO₃, Acetone, reflux>906 - 12 hStandard Williamson ether synthesis.
Deprotection H₂, Pd/C, MeOH, rt>952 - 6 hMild and highly efficient cleavage.[3][4]
Deprotection BCl₃·SMe₂, CH₂Cl₂, 0 °C to rt>901 - 3 hUseful for substrates sensitive to hydrogenolysis.[5]
Experimental Protocols

Protection of this compound as a Benzyl Ether

G cluster_1 Benzylation Workflow A Combine this compound, K₂CO₃, and BnBr in Acetone B Heat the mixture to reflux A->B C Monitor reaction by TLC B->C D Filter and concentrate the mixture C->D E Aqueous work-up and extraction D->E F Purification by column chromatography E->F G Obtain Benzyl-protected phenol F->G

Caption: Workflow for the benzylation of the phenol.

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Acetone

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of this compound and potassium carbonate in acetone, add benzyl bromide.

    • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography.

Deprotection of Benzyl-protected this compound

  • Materials:

    • Benzyl-protected this compound (1.0 equiv)

    • 10% Palladium on carbon (Pd/C, 10 mol%)

    • Methanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite

  • Procedure:

    • Dissolve the benzyl-protected phenol in methanol.

    • Add the Pd/C catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to obtain the deprotected phenol. Further purification by column chromatography may be performed if necessary.

Acetate Esters: The Acetyl (Ac) Group

Acetate esters are readily prepared and are stable to acidic and many neutral and reductive conditions. Their primary advantage is their lability under basic conditions, allowing for facile deprotection via hydrolysis.

Quantitative Data Summary
ReactionReagents and ConditionsTypical Yield (%)Typical Reaction TimeNotes
Protection Acetic anhydride, Pyridine, CH₂Cl₂, 0 °C to rt>951 - 3 hEfficient and high-yielding.
Deprotection K₂CO₃, MeOH, rt>901 - 2 hMild basic hydrolysis.
Deprotection LiOH, THF/H₂O, rt>901 - 2 hStandard saponification conditions.
Experimental Protocols

Protection of this compound as an Acetate Ester

G cluster_2 Acetylation Workflow A Dissolve this compound in CH₂Cl₂ and Pyridine B Add Acetic Anhydride at 0 °C A->B C Warm to room temperature and stir B->C D Monitor reaction by TLC C->D E Aqueous work-up with dilute HCl D->E F Purification by column chromatography E->F G Obtain Acetate-protected phenol F->G

Caption: Workflow for the acetylation of the phenol.

  • Materials:

    • This compound (1.0 equiv)

    • Acetic anhydride (1.5 equiv)

    • Pyridine (2.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in a mixture of dichloromethane and pyridine.

    • Cool the solution to 0 °C and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Deprotection of 4-Bromo-3,5-difluorophenyl Acetate

  • Materials:

    • 4-Bromo-3,5-difluorophenyl acetate (1.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Methanol (MeOH)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the acetate-protected phenol in methanol.

    • Add potassium carbonate to the solution and stir at room temperature for 1-2 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the mixture with 1 M HCl and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography if necessary.

Disclaimer: The provided protocols are based on established chemical literature for similar substrates and may require optimization for this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always handle chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

References

scale-up synthesis considerations for 4-Bromo-3,5-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of 4-Bromo-3,5-difluorophenol, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations for scaling up this important reaction. From laboratory-scale protocols to industrial production challenges, this application note offers practical insights and detailed methodologies.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and liquid crystal industries.[1] Its unique substitution pattern, featuring a reactive hydroxyl group and strategically placed halogen atoms, makes it a versatile intermediate for introducing fluorinated moieties into target structures. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As such, robust and scalable synthetic routes to this compound are of considerable interest.

This application note details a reliable method for the synthesis of this compound via the electrophilic bromination of 3,5-difluorophenol and explores the critical parameters for transitioning this process from the laboratory bench to a larger scale.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and atom-economical approach to synthesizing this compound is the regioselective bromination of 3,5-difluorophenol. The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing the incoming electrophile (in this case, Br+) to the ortho and para positions. Due to the meta-directing effect of the two fluorine atoms and the steric accessibility of the para position, the bromination is highly regioselective for the C4 position.

The reaction proceeds by the attack of the electron-rich aromatic ring on bromine, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the desired product.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is designed to be a self-validating system, with clear steps for reaction monitoring and product characterization.

Materials and Reagents:

  • 3,5-Difluorophenol (98%)

  • Bromine (99.5%)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium thiosulfate (Na2S2O3), saturated aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-difluorophenol (26.0 g, 0.2 mol) in 200 mL of anhydrous carbon tetrachloride.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (32.0 g, 0.2 mol) in 50 mL of carbon tetrachloride. Add the bromine solution dropwise to the stirred solution of 3,5-difluorophenol over a period of 1-2 hours, maintaining the reaction temperature below 10 °C. The hydrogen bromide gas evolved should be directed to a scrubber.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-orange color of excess bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to off-white crystalline solid.[2]

Scale-Up Considerations

Transitioning the laboratory-scale synthesis of this compound to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management

The bromination of phenols is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Recommendation: Utilize a jacketed reactor with a reliable cooling system. The rate of bromine addition must be carefully controlled and linked to the internal temperature of the reactor. A slow, controlled addition rate is crucial to prevent a runaway reaction.

Mass Transfer and Mixing

Homogeneous mixing is essential for achieving high conversion and minimizing the formation of byproducts, such as dibrominated species.

  • Recommendation: Employ a reactor with an appropriate agitation system (e.g., a pitched-blade turbine) to ensure efficient mixing of the reactants. The bromine solution should be introduced below the surface of the reaction mixture to promote rapid dispersion.

Off-Gas Handling

The reaction generates a significant amount of hydrogen bromide (HBr) gas, which is corrosive and toxic.

  • Recommendation: A robust and scalable gas scrubbing system is mandatory. The off-gas should be directed through a packed column or a series of bubblers containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr.

Solvent Selection and Recovery

While carbon tetrachloride is an effective solvent for this reaction on a laboratory scale, its toxicity and environmental concerns make it unsuitable for large-scale production.

  • Recommendation: Conduct solvent screening to identify a less hazardous alternative. Dichloromethane or a mixture of acetic acid and water could be viable options. The chosen solvent should allow for easy product isolation and be amenable to recovery and recycling to improve process economics.

Work-up and Product Isolation

Handling large volumes of aqueous and organic phases during the work-up requires appropriately sized equipment.

  • Recommendation: For large-scale operations, centrifugation or filtration is more efficient than recrystallization for isolating the solid product. The choice between these methods will depend on the crystal size and morphology of the product. The mother liquor can be reprocessed to recover additional product.

Data Presentation

ParameterLaboratory Scale (0.2 mol)Pilot Scale (20 mol)
Starting Material 3,5-Difluorophenol3,5-Difluorophenol
Reagent BromineBromine
Solvent Carbon TetrachlorideDichloromethane
Temperature 0-10 °C5-15 °C
Addition Time 1-2 hours4-6 hours
Yield 85-90%82-88%
Purity (Post-Purification) >99% (by HPLC)>98.5% (by HPLC)

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Dissolve 3,5-Difluorophenol in Solvent prep3 Cool Reactor to 0-5 °C prep1->prep3 prep2 Prepare Bromine Solution react1 Slow Addition of Bromine Solution prep3->react1 react2 Monitor Temperature (< 10 °C) react1->react2 react3 Stir at Room Temperature react2->react3 react4 TLC Monitoring react3->react4 workup1 Quench with Sodium Thiosulfate react4->workup1 workup2 Aqueous Washes (NaHCO3, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Recrystallize/Filter workup4->workup5 product product workup5->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Key Scale-Up Interdependencies

G cluster_params Process Parameters cluster_outcomes Scale-Up Outcomes temp Temperature Control Exotherm Management safety Process Safety Runaway Prevention Off-Gas Management temp->safety yield Yield & Purity Minimizing Byproducts temp->yield mixing Mixing Efficiency Homogeneity mixing->yield efficiency Process Efficiency Cycle Time Solvent Recovery mixing->efficiency addition Reagent Addition Rate Reaction Kinetics addition->temp addition->safety addition->yield

Caption: Interdependencies of key parameters in the scale-up process.

Conclusion

The synthesis of this compound via electrophilic bromination of 3,5-difluorophenol is a robust and high-yielding process. However, careful consideration of heat and mass transfer, off-gas handling, and solvent selection is paramount for a successful and safe scale-up. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to develop a scalable manufacturing process for this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 4-Bromo-3,5-difluorophenol. This electron-deficient substrate presents unique challenges, and this guide is designed to help you navigate and optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed coupling of this compound sluggish or failing?

A1: The low reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to the electron-withdrawing nature of the two fluorine atoms and the phenolic hydroxyl group. These substituents decrease the electron density of the aromatic ring, making the oxidative addition of the aryl bromide to the palladium(0) center, the rate-determining step in many cases, more difficult.[1][2] Additionally, the phenolic hydroxyl group can potentially coordinate to the palladium catalyst, inhibiting its activity.

Q2: What are the most common side reactions to watch out for?

A2: Several side reactions can occur during the coupling of this compound:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3,5-difluorophenol. This can be a significant side reaction with fluorinated substrates, and water can be a possible hydrogen source.[3][4]

  • Homocoupling: Dimerization of the starting material or the boronic acid (in Suzuki coupling) can occur, especially at higher temperatures and catalyst loadings.[5]

  • Protodeboronation (Suzuki Coupling): Cleavage of the C-B bond of the boronic acid partner before transmetalation can occur, particularly with sensitive boronic acids.[6]

  • Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active palladium catalyst, which can be caused by impurities, high temperatures, or an inappropriate choice of solvent.

Q3: How do the fluorine substituents influence the reaction?

A3: The two fluorine atoms ortho to the bromine atom have a strong electron-withdrawing effect, which deactivates the C-Br bond towards oxidative addition.[7] This often necessitates the use of more electron-rich and bulky ligands to promote this key step in the catalytic cycle.[6] However, the fluorine atoms can also influence the stability of intermediates in the catalytic cycle.

Q4: Should I protect the phenolic hydroxyl group?

A4: Protection of the phenolic hydroxyl group is often recommended to prevent potential interference with the palladium catalyst and to improve the solubility of the substrate in some organic solvents. Common protecting groups for phenols include methyl ethers, silyl ethers (e.g., TBDMS), or benzyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of the coupling step.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Recommendations
Inactive Catalyst - Ensure your palladium source is fresh and has been stored correctly. Consider using a pre-catalyst that is more readily activated. - Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand - For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often more effective at promoting oxidative addition.[8] - Screen a variety of ligands to find the optimal one for your specific coupling partners.
Ineffective Base - The choice of base is critical and often depends on the specific coupling reaction and the sensitivity of your substrates. - For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used.[6] - For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are common.[9] - Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent - Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.[6] - The solubility of all reaction components, including the base, is crucial.
Low Reaction Temperature - While it's good practice to start at a lower temperature to minimize side reactions, electron-deficient substrates may require higher temperatures to overcome the activation barrier for oxidative addition. Incrementally increase the reaction temperature.
Issue 2: Formation of Significant Side Products
Side Product Troubleshooting Recommendations
Hydrodehalogenation - Use rigorously dried solvents and reagents to minimize the presence of water.[3] - The choice of phosphine ligand can influence the extent of hydrodehalogenation.[4] Screening different ligands may be beneficial.
Homocoupling - Reduce the catalyst loading. - Lower the reaction temperature. - In Suzuki couplings, ensure the stoichiometry of the boronic acid is optimized (typically 1.1-1.5 equivalents).
Protodeboronation (Suzuki) - Use a less nucleophilic base or add the base portion-wise. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable. - Minimize the reaction time.

Experimental Protocols & Data

The following are representative, non-optimized protocols for the palladium-catalyzed coupling of this compound. Note: These are general guidelines and reaction conditions must be optimized for specific substrates.

Suzuki-Miyaura Coupling

A common method for the formation of C-C bonds.[2][10]

General Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10035
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene11092
4Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane/H₂O8088
Buchwald-Hartwig Amination

A powerful method for the formation of C-N bonds.[11][12]

General Protocol:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).

  • Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound with Morpholine

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11045
2Pd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene10091
3Pd₂(dba)₃ (1)XPhos (2)LHMDSDioxane10088
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9075
Sonogashira Coupling

Used for the formation of C-C triple bonds.[1][13]

General Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.2 equiv) and the amine base (e.g., triethylamine, 2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Representative Data for Sonogashira Coupling of this compound with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Source (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF5065
2Pd(PPh₃)₂Cl₂ (2)CuI (4)i-Pr₂NHDMFRT82
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene6078
4Pd(PPh₃)₂Cl₂ (2)-PyrrolidineAcetonitrile8075 (Copper-free)

Visual Guides

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Aryl Halide, Coupling Partner, Base A->B 1. C Add Catalyst and Ligand B->C 2. D Add Degassed Solvent C->D 3. E Heat and Stir D->E 4. F Monitor Reaction Progress (TLC, LC-MS) E->F 5. G Workup (Quench, Extract) F->G 6. (Upon Completion) H Purification (Column Chromatography) G->H 7. I Characterization H->I 8.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-R(L)₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 R-B(OR)₂ + Base reagents2->transmetalation Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst yes1 Yes check_catalyst->yes1 no1 No check_catalyst->no1 check_ligand Is the ligand suitable for an electron-deficient substrate? yes2 Yes check_ligand->yes2 no2 No check_ligand->no2 check_base Is the base strong enough and soluble? yes3 Yes check_base->yes3 no3 No check_base->no3 check_conditions Are the temperature and concentration optimal? action4 Increase temperature, check solvent purity and degassing. check_conditions->action4 yes1->check_ligand action1 Replace catalyst, use pre-catalyst, or increase loading. no1->action1 yes2->check_base action2 Screen bulky, electron-rich ligands (e.g., Buchwald type). no2->action2 yes3->check_conditions action3 Screen different bases, ensure it is anhydrous and finely powdered. no3->action3

References

Technical Support Center: 4-Bromo-3,5-difluorophenol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3,5-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in research and development?

A1: this compound is a versatile fluorinated building block primarily used in the synthesis of complex organic molecules. Its applications are prominent in medicinal chemistry for drug discovery, where it serves as a key intermediate for various therapeutic agents. It has been utilized in the development of inhibitors for enzymes such as p97, ROS1, and as a component in the synthesis of GPR120 receptor agonists.

Q2: What are the expected impurities in a commercial sample of this compound?

A2: Commercially available this compound is generally of high purity. However, potential impurities could arise from the synthetic route, which often involves the bromination of 3,5-difluorophenol. Therefore, trace amounts of the starting material (3,5-difluorophenol) or isomers formed during bromination might be present. It is always recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.

Q3: How does the reactivity of the bromine atom in this compound compare to other aryl bromides in cross-coupling reactions?

A3: The bromine atom in this compound is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Br bond, potentially affecting the kinetics of oxidative addition to the palladium catalyst compared to non-fluorinated or less-fluorinated aryl bromides.

Q4: Can the phenolic hydroxyl group interfere with reactions at the bromine site?

A4: Yes, the acidic proton of the hydroxyl group can interfere with certain organometallic reagents and bases used in cross-coupling reactions. It is common practice to protect the hydroxyl group as an ether (e.g., benzyl, silyl) or an ester (e.g., pivalate) before performing reactions that are sensitive to acidic protons.[1] The choice of protecting group will depend on the subsequent reaction conditions and the strategy for its removal.

Troubleshooting Guides for Common Reactions

Williamson Ether Synthesis

Issue: Low yield or incomplete conversion when synthesizing an ether from this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Deprotonation Ensure a sufficiently strong and non-nucleophilic base (e.g., NaH, K₂CO₃) is used to fully deprotonate the phenol. The reaction should be conducted under anhydrous conditions as water will quench the base.
Poor Nucleophilicity The resulting phenoxide is a relatively soft nucleophile. For less reactive alkylating agents (e.g., secondary halides), consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Side Reactions of Alkyl Halide If using a secondary or tertiary alkyl halide, elimination (E2) can be a significant side reaction. Whenever possible, use a primary alkyl halide.
Low Reaction Temperature For many Williamson ether syntheses, heating is required to achieve a reasonable reaction rate. Monitor the reaction by TLC and consider incrementally increasing the temperature.

Experimental Protocol: Benzylation of this compound

A mixture of this compound (1.0 eq.), benzyl bromide (1.2 eq.), and potassium carbonate (3.0 eq.) in anhydrous DMF is heated.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary, though in some cases, it may be of sufficient purity for subsequent steps.[2]

Logical Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield in Ether Synthesis check_base Was a strong, non-nucleophilic base used in sufficient excess? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes incomplete_deprotonation Incomplete Deprotonation check_base->incomplete_deprotonation No check_alkyl_halide Is the alkyl halide primary? check_conditions->check_alkyl_halide Yes hydrolysis Base Quenched check_conditions->hydrolysis No check_temp Was the reaction heated? check_alkyl_halide->check_temp Yes elimination E2 Elimination of Alkyl Halide check_alkyl_halide->elimination No slow_reaction Slow Reaction Rate check_temp->slow_reaction No solution_base Use stronger base (e.g., NaH) or increase equivalents of K₂CO₃. incomplete_deprotonation->solution_base solution_conditions Use anhydrous solvent and dry glassware. hydrolysis->solution_conditions solution_alkyl_halide Use a primary alkyl halide if possible. elimination->solution_alkyl_halide solution_temp Increase reaction temperature and monitor by TLC. slow_reaction->solution_temp

Caption: Troubleshooting workflow for Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Issue: Formation of significant byproducts in a Suzuki-Miyaura coupling reaction with a protected derivative of this compound.

Potential Side Reactions & Troubleshooting:

Side ReactionDescriptionTroubleshooting Steps
Homocoupling Dimerization of the boronic acid coupling partner. Often promoted by the presence of oxygen or high catalyst loading.1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Optimize (reduce) the palladium catalyst loading.
Debromination Replacement of the bromine atom with a hydrogen atom. This can occur via various pathways, including protonolysis of the organopalladium intermediate.1. Use a milder base (e.g., K₃PO₄ instead of stronger bases).2. Lower the reaction temperature.3. Ensure the boronic acid is of high quality, as impurities can facilitate this side reaction.
Protodeboronation The boronic acid is converted to the corresponding arene before it can participate in the cross-coupling.1. Avoid overly harsh basic conditions or prolonged reaction times at high temperatures.2. Use a phase-transfer catalyst if solubility is an issue, rather than excessively high temperatures.

Experimental Protocol: General Suzuki-Miyaura Coupling

To a reaction vessel containing the protected this compound derivative (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is heated with stirring. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Signaling Pathway Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdiia Ar-Pd(II)L₂-Br oxidative_addition->pdiia transmetalation Transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration reactant Ar-Br reactant->oxidative_addition boronic_acid Ar'B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Preventing Homocoupling in 4-Bromo-3,5-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-difluorophenol. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions, ensuring higher yields and purity for your desired products.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

This section addresses specific issues you may encounter during your experiments, providing root cause analyses and actionable solutions.

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this, and how can I prevent it?

Answer: You are observing homocoupling, a common side reaction where two molecules of one of the coupling partners react with each other instead of with the intended partner.[1] For instance, in a Suzuki reaction, two molecules of the boronic acid can couple, or in some cases, two molecules of the aryl halide can couple.

Root Cause Analysis: This issue is often promoted by several factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary cause, as it can oxidize the active Pd(0) catalyst to Pd(II) species, which promote homocoupling of organoboron reagents.[2][3][4]

  • High Catalyst Concentration: An excessive amount of palladium catalyst can increase the rate of homocoupling.[1]

  • Elevated Temperatures: While necessary for some reactions, high temperatures can accelerate both the desired reaction and the homocoupling side reaction.[1]

  • Suboptimal Base Selection: The choice and strength of the base can significantly influence the prevalence of side reactions.[1][5]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents. The most effective methods are performing three to five freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6][7] Always run the reaction under a positive pressure of an inert gas.[8]

  • Optimize Catalyst Loading: Reduce the palladium catalyst loading incrementally (e.g., from 2 mol% down to 0.5 mol%) to find the optimal concentration that favors cross-coupling.[1]

  • Control Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, increase the temperature gradually in 10 °C increments.[1]

  • Screen Bases: For Suzuki reactions, switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1][5]

Question 2: In my Sonogashira reaction with this compound, I'm isolating a significant amount of a diyne byproduct. What is this, and how can it be avoided?

Answer: The diyne byproduct is the result of the oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling.[9] This is a frequent side reaction in traditional Sonogashira couplings.

Root Cause Analysis: The copper(I) co-catalyst, typically CuI, is the primary promoter of this alkyne dimerization.[1][10][11]

Troubleshooting Steps:

  • Utilize a Copper-Free Protocol: The most effective solution is to switch to a copper-free Sonogashira protocol. These systems rely solely on a palladium catalyst and a suitable base (e.g., an amine base like triethylamine or diisopropylamine) and completely eliminate the pathway for Glaser coupling.[1][12]

  • Maintain a Reducing Atmosphere: If a copper co-catalyst must be used, conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically diminish homocoupling.[9]

Question 3: My Suzuki coupling yield is low, and I suspect protodeboronation of my boronic acid in addition to homocoupling. How can I address both issues?

Answer: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homocoupling are competing side reactions. Conditions that favor one can sometimes influence the other.

Root Cause Analysis:

  • Protodeboronation: This can be caused by excessive water, overly harsh (high temperature or strongly basic) conditions, or prolonged reaction times.

  • Homocoupling: As discussed, this is often linked to the presence of oxygen.[2]

Troubleshooting Steps:

  • Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (e.g., 1.1–1.2 equivalents) of the boronic acid can help compensate for losses to both side reactions.[1]

  • Select Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can accelerate the desired cross-coupling catalytic cycle, allowing the reaction to complete under milder conditions and shorter timeframes, thereby outcompeting the side reactions.[1][5][7]

  • Pre-heat the Reaction Mixture: One technique to prevent boronic acid homocoupling is to heat the mixture of the aryl halide, base, ligand, and solvent before adding the boronic acid and catalyst.[4] This can help ensure the catalytic cycle initiates with the cross-coupling partners.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed homocoupling of aryl halides? A1: The process begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, forming an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a ligand exchange to generate Ar-Pd(II)-Ar and X-Pd(II)-X. The Ar-Pd(II)-Ar species undergoes reductive elimination to yield the homocoupled biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst.[13]

Q2: Can the phenolic -OH group on this compound cause issues? A2: Yes, the acidic proton of the phenol can react with strong bases. This can potentially lead to O-arylation side products or coordination with the metal center, inhibiting catalysis. Using a carefully selected base, such as K₃PO₄, is often sufficient to promote the desired C-C coupling without significant interference from the hydroxyl group. For particularly sensitive reactions, protection of the phenol as an ether (e.g., methyl or benzyl ether) may be considered.

Q3: Which analytical techniques are best for identifying homocoupling byproducts? A3: Common impurities, including homocoupled products, can be identified and quantified using several methods.[14] Thin-layer chromatography (TLC) is excellent for initial reaction monitoring. For structural confirmation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive techniques.

Data Presentation

The following tables illustrate how reaction parameters can be optimized to minimize homocoupling, based on established principles for cross-coupling reactions.

Table 1: Illustrative Effect of Base on Suzuki Coupling Yield

Entry Base (2.0 equiv.) Solvent System Temperature (°C) Desired Product Yield (%) Homocoupling Byproduct (%)
1 NaOH Toluene/Water 100 45 35
2 K₂CO₃ Dioxane/Water 100 78 12
3 K₃PO₄ Dioxane/Water 100 85 <5

Note: Data is illustrative. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are generally preferred to minimize homocoupling in Suzuki reactions.[1][5]

Table 2: Illustrative Influence of Ligand on Buchwald-Hartwig Amination

Entry Ligand (2.4 mol%) Catalyst (1 mol% Pd₂(dba)₃) Temperature (°C) Desired Amine Yield (%) Notes
1 PPh₃ Present 110 30 Low conversion, potential for side reactions.
2 BINAP Present 110 65 Bidentate ligand shows improved performance.[15]
3 XPhos Present 110 92 Bulky, electron-rich ligand accelerates reductive elimination, minimizing side reactions.[16][17]

Note: Data is illustrative. Modern, sterically hindered phosphine ligands dramatically improve the efficiency and selectivity of C-N bond formation.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Add the degassed solvent mixture via syringe under a positive flow of inert gas.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

Reagents:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the this compound and the palladium catalyst in the degassed solvent.

  • Add the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate key decision-making processes and reaction pathways.

G start Significant Homocoupling Observed in Reaction q_reaction_type What is the reaction type? start->q_reaction_type suzuki Suzuki Coupling q_reaction_type->suzuki Suzuki sonogashira Sonogashira Coupling (Alkyne Dimerization) q_reaction_type->sonogashira Sonogashira general Other Pd-Catalyzed Reactions (e.g., Buchwald-Hartwig) q_reaction_type->general Other suzuki_sol1 1. Ensure Rigorous Degassing (Freeze-Pump-Thaw) suzuki->suzuki_sol1 suzuki_sol2 2. Switch to Weaker Base (e.g., K₃PO₄, K₂CO₃) suzuki_sol1->suzuki_sol2 suzuki_sol3 3. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) suzuki_sol2->suzuki_sol3 suzuki_sol4 4. Optimize Catalyst Loading & Temperature suzuki_sol3->suzuki_sol4 sono_sol1 Switch to a Copper-Free Protocol sonogashira->sono_sol1 general_sol1 1. Confirm Inert Atmosphere & Reagent Purity general->general_sol1 general_sol2 2. Lower Reaction Temperature general_sol1->general_sol2 general_sol3 3. Reduce Catalyst Loading general_sol2->general_sol3

Caption: Troubleshooting workflow for diagnosing and resolving homocoupling issues.

G cluster_main Desired Cross-Coupling Pathway cluster_side Competing Homocoupling Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add oxygen O₂ (Air) pd0->oxygen Undesired Oxidation ar_br This compound (Ar-Br) ar_br->ox_add pd_intermediate Ar-Pd(II)L₂(Br) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal boronic Ar'-B(OH)₂ boronic->transmetal pd_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Desired Product (Ar-Ar') red_elim->product pd2 Pd(II) oxygen->pd2 Oxidizes Pd(0) homo_product Homocoupling Byproduct (Ar'-Ar') pd2->homo_product boronic2 2 x Ar'-B(OH)₂ boronic2->homo_product

Caption: Competing pathways of Suzuki cross-coupling versus boronic acid homocoupling.

References

Technical Support Center: Synthesis of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and obtain high-purity product consistently.

Introduction

This compound is a key intermediate in the manufacturing of advanced materials, particularly liquid crystals, and in the synthesis of complex pharmaceutical compounds.[1][2] The precise introduction of a bromine atom onto the 3,5-difluorophenol ring is a critical step that can be fraught with challenges, including low yield, and the formation of impurities. This guide provides practical, field-tested advice to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

A low yield is one of the most common issues in electrophilic aromatic substitution reactions. The causes can range from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of Starting Material (3,5-Difluorophenol): The purity of the starting phenol is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the 3,5-difluorophenol is of high purity (≥99%). If necessary, purify the starting material by recrystallization or sublimation.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common brominating agent for this synthesis. Over time, NBS can decompose.

    • Solution: Use freshly opened or recrystallized NBS for best results. To recrystallize NBS, dissolve it in a minimum amount of hot water, filter, and allow it to cool slowly.

  • Suboptimal Reaction Temperature: The bromination of phenols is temperature-sensitive.

    • Solution: It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome.

    • Solution: For the bromination of activated phenols, less polar solvents are often preferred to avoid over-bromination. Consider using solvents like dichloromethane (DCM) or chloroform. Acetonitrile is also a viable option.

Problem 2: Formation of Multiple Brominated Byproducts

The hydroxyl group is a strong activating group, which can lead to the formation of di- or even tri-brominated products.

Possible Causes and Solutions:

  • Excessive Amount of Brominating Agent: Using too much of the brominating agent is a common cause of over-bromination.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

  • Highly Polar Solvent: Polar solvents can enhance the electrophilicity of the brominating agent, leading to increased reactivity and polysubstitution.

    • Solution: As mentioned previously, use a less polar solvent like DCM or chloroform.

  • Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed for multiple bromination events.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature).

Problem 3: Difficulty in Purifying the Final Product

The desired this compound may be difficult to separate from unreacted starting material and brominated byproducts due to similar polarities.

Possible Causes and Solutions:

  • Inadequate Work-up Procedure: A proper work-up is essential to remove excess reagents and byproducts.

    • Solution: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. An aqueous work-up with a mild base (e.g., sodium bicarbonate) can help to remove acidic byproducts.

  • Ineffective Purification Method: Simple extraction may not be sufficient to achieve high purity.

    • Solution: Flash column chromatography is often necessary for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. For challenging separations, consider using a different non-polar solvent like toluene, which can offer different selectivity for aromatic compounds.[3]

  • "Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals, especially if impurities are present.

    • Solution: Ensure the crude product is reasonably pure before attempting recrystallization. Use a mixed solvent system for recrystallization, such as ethanol/water or hexanes/ethyl acetate.[4][5] If the product "oils out," try adding more of the better solvent, reheating to dissolve the oil, and then cooling more slowly. Using a seed crystal can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the synthesis of this compound?

A1: For selective mono-bromination of an activated ring like 3,5-difluorophenol, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine (Br₂). NBS is a solid, easier to handle, and provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[6]

Q2: What is the expected regioselectivity of the bromination of 3,5-difluorophenol?

A2: The hydroxyl group is a strong ortho-, para- director. In the case of 3,5-difluorophenol, the positions ortho and para to the hydroxyl group are C2, C6, and C4. The C4 position (para) is sterically more accessible than the C2 and C6 positions (ortho), which are flanked by the fluorine atoms. Therefore, the major product is expected to be this compound.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system, such as 4:1 hexanes:ethyl acetate. The starting material and product are UV active and can be visualized under a UV lamp (254 nm). The product, being more halogenated, will typically have a slightly lower Rf value than the starting material.

Q4: What are the key safety precautions for this reaction?

A4: this compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[7] N-Bromosuccinimide is also an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,5-Difluorophenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorophenol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the cooled solution of 3,5-difluorophenol over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

ReagentMolar Mass ( g/mol )Equivalents
3,5-Difluorophenol130.091.0
N-Bromosuccinimide177.981.05

Table 1: Reagent Stoichiometry for the Synthesis of this compound

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.[8]

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Mechanism

reaction_mechanism phenol 3,5-Difluorophenol activated_complex Activated Complex (Phenol + NBS) phenol->activated_complex nbs N-Bromosuccinimide (NBS) nbs->activated_complex sigma_complex Sigma Complex (Arenium Ion) activated_complex->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation succinimide Succinimide sigma_complex->succinimide

Caption: Electrophilic Aromatic Substitution Mechanism.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality? start->check_reagents check_conditions Review Reaction Conditions? check_reagents->check_conditions No purify_sm Purify Starting Material check_reagents->purify_sm Yes new_nbs Use Fresh NBS check_reagents->new_nbs Yes check_purification Optimize Purification? check_conditions->check_purification No optimize_temp Adjust Temperature check_conditions->optimize_temp Yes change_solvent Change Solvent check_conditions->change_solvent Yes optimize_column Optimize Column Chromatography check_purification->optimize_column Yes recrystallize Recrystallize Product check_purification->recrystallize Yes end High Yield, Pure Product check_purification->end No purify_sm->check_conditions new_nbs->check_conditions optimize_temp->check_purification change_solvent->check_purification optimize_column->end recrystallize->end

Caption: Troubleshooting Workflow for Synthesis.

References

Technical Support Center: Catalyst Deactivation in 4-Bromo-3,5-difluorophenol Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions involving 4-Bromo-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in cross-coupling reactions with this compound?

Catalyst deactivation can stem from several factors. The most common include:

  • Oxygen Contamination: Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) in the presence of oxygen. This makes thorough degassing of solvents and reagents and maintaining an inert atmosphere critical.[1]

  • Catalyst Agglomeration: At elevated temperatures or with insufficient ligand stabilization, Pd(0) species can aggregate into larger, catalytically inactive nanoparticles or bulk metal, often observed as palladium black.[2][3]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation or other degradation pathways, which compromises their ability to stabilize the palladium center.[2]

  • Inhibition by the Phenolic Group: The hydroxyl group of the substrate can be deprotonated by the base to form a phenoxide. This phenoxide can potentially coordinate to the palladium center, inhibiting the catalytic cycle.

  • Impurities in Reagents: Starting materials, solvents, or bases may contain impurities that can act as catalyst poisons.[1]

Q2: My reaction mixture has turned black. Does this always mean the catalyst is completely deactivated?

The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst agglomeration and deactivation.[3] While a small amount might form in a successful reaction, extensive blackening, especially early in the reaction, often correlates with low conversion rates. This happens when the ligand fails to adequately stabilize the Pd(0) species, causing them to precipitate out of the solution.

Q3: Can the phenolic -OH group on this compound interfere with the reaction?

Yes, the phenolic group can interfere. Under basic conditions, it is deprotonated to a phenoxide, which can act as a ligand for the palladium catalyst. This coordination can potentially slow down or inhibit key steps in the catalytic cycle. For sensitive or low-yielding reactions, one strategy is the in situ conversion of the phenol to a nonaflate, which is a much better leaving group and avoids the complications of the free hydroxyl group.[4]

Q4: What type of ligand is best suited for cross-coupling with an electron-deficient substrate like this compound?

This compound is an electron-deficient aryl bromide. The rate-limiting step for such substrates is often the initial oxidative addition to the Pd(0) center. To facilitate this step, bulky, electron-rich phosphine ligands are highly recommended.[5] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent choices as they are designed to promote the oxidative addition and stabilize the resulting palladium complex.[4][6]

Troubleshooting Guide

Problem: My Suzuki-Miyaura coupling reaction shows low or no conversion of this compound.

  • Question: Have you ensured a completely inert atmosphere?

    • Answer: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by sparging with argon for an extended period). The reaction vessel should be flame-dried and consistently maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Question: What catalyst, ligand, and base are you using?

    • Answer: For this electron-deficient substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3][8] A more robust system is recommended. Consider the combinations listed in the table below. The choice of base is also crucial; strong bases can promote side reactions, while weak bases may not be effective. K₃PO₄ and Cs₂CO₃ are often good starting points.[1][9]

  • Question: Have you considered side reactions involving your boronic acid?

    • Answer: A common side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[3][8] This is often promoted by excess base or water. Using a more stable boronic ester (e.g., a pinacol ester) or switching to anhydrous conditions with a milder base like KF can help mitigate this issue.[3]

Problem: My Buchwald-Hartwig amination is sluggish or stalls completely.

  • Question: Is your amine pure?

    • Answer: Amines can act as ligands for palladium. Impurities in the amine can poison the catalyst. If the amine is a liquid, consider passing it through a short plug of activated alumina before use.

  • Question: What base are you using?

    • Answer: Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) are typically required for Buchwald-Hartwig reactions to deprotonate the amine. However, these strong bases are not compatible with all functional groups. Weaker bases like K₂CO₃ or K₃PO₄ can sometimes be used, but may require higher temperatures and result in lower reaction rates.[10]

  • Question: Is β-Hydride elimination a possibility?

    • Answer: If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing and unproductive side reaction.[5][11] Using sterically hindered ligands can often disfavor this pathway by promoting the desired reductive elimination.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90A robust, general system for electron-deficient aryl bromides.[9]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane100>90Excellent for sterically hindered or challenging substrates.
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-10040-70"Classical" conditions; may be less effective for this substrate.
NiCl₂(PCy₃)₂-K₃PO₄1,4-Dioxane10080-95Nickel catalysts are a cost-effective and highly active alternative.[9]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃XPhosNaOt-BuToluene80-110>85A highly general and effective system for a wide range of amines.[12]
Pd(OAc)₂RuPhosNaOt-Bu1,4-Dioxane100>90Particularly effective for secondary amines.[13]
G3-XPhos-K₂CO₃t-AmylOH110>85A pre-catalyst that is often more stable and efficient.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 4:1 Toluene/H₂O, 0.2 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Preparation: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3-5 cycles).

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., Toluene, 0.5 M).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Visualizations

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA Ar-Br Agglomeration Pd Black (Agglomeration) Pd0->Agglomeration High Temp. Low [L] Oxidation L₂Pd(II)X₂ (Oxidation) Pd0->Oxidation O₂ Poisoning LPd(0)-Inhibitor (Poisoning) Pd0->Poisoning Impurities TM Transmetalation Complex OA->TM Ar'-B(OR)₂ RE Reductive Elimination Complex TM->RE RE->Pd0 Ar-Ar' G start Low Yield or Stalled Reaction check_inert Check Inert Atmosphere & Reagent Purity start->check_inert check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) check_inert->check_catalyst Atmosphere OK check_side_reactions Investigate Side Reactions (e.g., Protodeboronation) check_catalyst->check_side_reactions System is Robust optimize Optimize Conditions (Temp, Conc, Time) check_side_reactions->optimize Side Rxns Minimized success Reaction Successful optimize->success

References

solvent effects on the reactivity of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3,5-difluorophenol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. We will delve into common experimental challenges, providing troubleshooting advice and in-depth explanations rooted in fundamental chemical principles. Our goal is to empower you to optimize your reaction conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its reactivity?

A1: Understanding the inherent properties of this compound is the first step to mastering its use.

  • Acidity (pKa): The predicted pKa is approximately 7.42.[1][2] The two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly increase its acidity compared to phenol (pKa ≈ 10). This means a weaker base is required to form the corresponding phenoxide, which is often the active nucleophile in reactions like Williamson ether synthesis. However, this increased acidity also means the resulting phenoxide is more stable and inherently less nucleophilic than the phenoxide of phenol itself.

  • Solubility: It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1][2] Poor solubility of the starting material or its corresponding salt in a given solvent is a frequent cause of slow or incomplete reactions.

  • Electronic Profile: The molecule possesses three key reactive sites: the nucleophilic hydroxyl group, the C-Br bond amenable to cross-coupling reactions, and the aromatic ring itself. The fluorine atoms are strongly deactivating for electrophilic aromatic substitution but activating for nucleophilic aromatic substitution (SNAr), though the latter is less common for this specific substrate under typical conditions.

Q2: Which general classes of solvents are recommended for reactions involving this compound?

A2: The choice of solvent is paramount and depends entirely on the type of reaction being performed. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These are often the solvents of choice for nucleophilic substitution reactions involving the phenoxide (e.g., O-alkylation).[3][4][5] They are polar enough to dissolve the phenoxide salt but do not form strong hydrogen bonds with the anionic oxygen. This leaves the phenoxide "naked" and highly nucleophilic, accelerating the reaction rate.[3][5][6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can be problematic for reactions where the phenoxide is the key nucleophile. They form a "cage" around the anion via hydrogen bonding, which stabilizes it and severely dampens its nucleophilicity, leading to slower SN2 reactions.[5][6] However, they can be excellent choices for reactions that benefit from stabilizing ionic intermediates, such as certain palladium-catalyzed cross-couplings or SN1-type mechanisms.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These are typically used for reactions where polarity is not a primary driver, such as in some Suzuki or other cross-coupling reactions where the catalyst's ligand sphere is the dominant microenvironment. They are often used in combination with a co-solvent to ensure adequate solubility of all reactants.

Troubleshooting Guide: Common Reactions & Solvent-Related Issues

This section addresses specific problems you may encounter during common synthetic transformations.

Issue 1: Low Yield in Williamson Ether Synthesis (O-Alkylation)

Question: "I am attempting to synthesize an ether from this compound and an alkyl halide using potassium carbonate in ethanol, but my yields are consistently below 30%. What is going wrong?"

Answer: This is a classic solvent-related problem. The low yield is likely due to two factors directly linked to your choice of ethanol as the solvent.

Causality:

  • Nucleophile Solvation: Ethanol is a polar protic solvent. It will form strong hydrogen bonds with the potassium 4-bromo-3,5-difluorophenoxide intermediate. This solvation shell "cages" the phenoxide, stabilizing it and drastically reducing its ability to act as a nucleophile in the required SN2 reaction.[5][6]

  • Competitive Elimination: If your alkyl halide is secondary or tertiary, the basic phenoxide can promote a competing E2 elimination reaction, forming an alkene instead of the desired ether. This is often exacerbated in protic solvents.[7]

Troubleshooting Protocol:

  • Switch to a Polar Aprotic Solvent: Change the solvent from ethanol to anhydrous DMF, DMSO, or acetonitrile. These solvents will dissolve the phenoxide salt but will not cage the anion, leading to a significant increase in the SN2 reaction rate.[3][4][5] Acetone can also be a good choice.[4]

  • Choice of Base: While K₂CO₃ is often sufficient, a stronger, non-nucleophilic base like sodium hydride (NaH) can ensure complete and rapid deprotonation to form the phenoxide before adding the alkyl halide.[7] This is particularly useful in aprotic solvents.

  • Monitor Temperature: O-alkylation is typically favorable at moderate temperatures (e.g., room temperature to 80 °C). Excessive heat can promote side reactions, including C-alkylation, where the alkyl group adds to the aromatic ring instead of the oxygen.[8][9]

Workflow Diagram: Optimizing O-Alkylation

cluster_0 Problem: Low Yield in O-Alkylation cluster_1 Root Cause Analysis cluster_2 Solution Protocol A Initial Condition: Ethanol (Protic Solvent) B Observed Issue: <30% Yield A->B Leads to C Cause 1: Phenoxide Solvation (H-Bonding Cage) B->C Why? D Cause 2: Reduced Nucleophilicity C->D E Step 1: Change Solvent (e.g., DMF, Acetone) C->E How to fix? F Step 2: Use Stronger Base (e.g., NaH, optional) E->F G Step 3: Control Temperature (RT to 80°C) F->G H Expected Outcome: Increased Yield (>80%) G->H

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Poor Performance in Suzuki Cross-Coupling

Question: "My Suzuki coupling between this compound and an arylboronic acid is sluggish and gives significant amounts of homocoupled byproducts. I'm using Pd(PPh₃)₄ in dry toluene."

Answer: While toluene is a common solvent for Suzuki reactions, the efficiency of the catalytic cycle, particularly the transmetalation step, is highly dependent on the solvent system and base.[10] The hydroxyl group of your substrate also adds a layer of complexity.

Causality:

  • Transmetalation Rate: The transmetalation step, where the organic group is transferred from boron to palladium, often requires a polar, aqueous environment to facilitate the formation of the active borate species.[10][11] A completely anhydrous, non-polar solvent like toluene can slow this step down considerably.

  • Base Solubility & Activity: The base (e.g., Na₂CO₃, K₃PO₄) must have some solubility or interfacial activity to be effective. In dry toluene, the solid base may not be sufficiently active to promote the catalytic cycle efficiently.

  • Phenol Interference: The acidic proton of the phenol can potentially interfere with the basic conditions or the catalyst itself. It's often beneficial to protect the phenol or use conditions that are compatible with the free -OH group.

Troubleshooting Protocol:

  • Introduce a Polar Co-Solvent: The most effective solution is often to use a biphasic or mixed solvent system. A mixture of Toluene/Ethanol/Water or Dioxane/Water is highly effective.[12] Water is known to be a crucial component in many Suzuki couplings, accelerating the reaction.[11]

  • Optimize Base and Solvent Combination: Use a base like K₃PO₄ or K₂CO₃, which works well in aqueous mixtures. For some systems, organic bases like triethylamine (TEA) in a solvent like DMF can also be effective.

  • Consider Pre-formation of the Phenoxide: Alternatively, convert the phenol to its corresponding phenoxide with a base before initiating the coupling. This can prevent interference from the acidic proton. However, this may change the electronic properties of the substrate.

  • Ligand Choice: If the reaction remains sluggish, consider a more electron-rich and bulky phosphine ligand, which can promote the initial oxidative addition of the aryl bromide to the palladium(0) center.[10][11]

Data Table: Common Solvents for Suzuki Coupling

Solvent SystemPolarityTypical BaseKey Advantage
TolueneNon-polarK₃PO₄ (often with H₂O)Good for dissolving organic components; easy removal.
Dioxane/WaterPolarK₂CO₃, K₃PO₄Excellent for promoting transmetalation; good solubility.
DMFPolar AproticOrganic bases (TEA) or K₂CO₃Homogeneous system, can run at higher temperatures.
Ethanol/WaterPolar ProticNa₂CO₃, K₂CO₃"Green" solvent system, often highly efficient.[12]

Experimental Protocols

Protocol 1: High-Yield O-Alkylation of this compound

This protocol is optimized to maximize the rate of the SN2 reaction while minimizing side products.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aq. NH₄Cl, Brine, Water

  • Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the phenol). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes. The solution should be homogeneous, indicating complete formation of the sodium phenoxide.

  • Alkylation: Re-cool the solution to 0 °C. Add the alkyl halide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ether product.

Mechanism Visualization: Solvent Effect on Phenoxide Nucleophilicity

cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) p_phenoxide [Ar-O]⁻ p_h2o1 H-O-Et p_phenoxide->p_h2o1 H-Bond p_h2o2 Et-O-H p_phenoxide->p_h2o2 H-Bond p_h2o3 H-O-Et p_phenoxide->p_h2o3 H-Bond p_label Result: 'Caged' and Stabilized Anion (Low Reactivity) a_phenoxide [Ar-O]⁻ a_dmf1 DMF a_dmf2 DMF a_k K⁺ a_k->a_dmf1 Solvated Cation a_k->a_dmf2 Solvated Cation a_label Result: 'Naked' and Unstabilized Anion (High Reactivity)

Caption: Contrasting solvation of a phenoxide anion in protic vs. aprotic solvents.

References

Technical Support Center: 4-Bromo-3,5-difluorophenol Reactions - Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-Bromo-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature control in reactions with this compound?

Temperature is a critical parameter that directly influences reaction rate, product yield, and the impurity profile. Inadequate temperature control can lead to either sluggish, incomplete reactions or the formation of undesirable side products through pathways such as homocoupling or decomposition.

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding or is very slow. Should I increase the temperature?

If your reaction is sluggish, a gradual, incremental increase in temperature (e.g., in 10 °C steps) is a recommended strategy.[1] However, it is crucial to monitor the reaction closely by TLC or LC-MS, as excessive heat can promote side reactions. For some modern catalyst systems, reactions can even proceed efficiently at room temperature.

Q3: I am observing significant side product formation in my reaction. Could temperature be the cause?

Yes, elevated temperatures are a common cause of side product formation. In palladium-catalyzed cross-coupling reactions, high temperatures can promote homocoupling of the aryl halide or the boronic acid.[1] For other reactions, excessive heat may lead to decomposition or other unwanted side reactions. It is often best to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Q4: What are the signs of thermal decomposition of this compound?

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Reaction Temperature is Too Low Gradually increase the reaction temperature in 10-20 °C increments, monitoring progress by TLC or LC-MS.Many coupling reactions require a certain activation energy to proceed at a practical rate. Insufficient thermal energy can lead to a stalled or very slow reaction.[1]
Volatile Reagent Loss In reactions involving low-boiling point reagents (e.g., in some Williamson ether syntheses), ensure the reflux condenser is efficient and the heating is gentle.Excessive heating can cause volatile reactants to escape the reaction vessel, leading to an incomplete reaction.
Catalyst Inactivity at Current Temperature Verify the recommended operating temperature for your specific catalyst system. Some catalysts require higher temperatures for activation.The catalytic cycle for many cross-coupling reactions has temperature-dependent steps. The chosen catalyst may not be active at lower temperatures.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Potential Cause Troubleshooting Step Rationale
Reaction Temperature is Too High Reduce the reaction temperature. Find the minimum temperature at which the desired reaction proceeds at an acceptable rate.Elevated temperatures can accelerate both the desired reaction and unwanted side reactions like homocoupling.[1]
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop the heating as soon as the starting material is consumed.Extended exposure to high temperatures, even after the primary reaction is complete, can promote the formation of byproducts.
High Catalyst Concentration Reduce the catalyst loading incrementally.High concentrations of the palladium catalyst can increase the rate of homocoupling.[1]

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for your specific substrates and scale.

Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically starting at 80-90 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased.[3]

  • Upon completion, cool the reaction to room temperature for workup.

Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a suitable palladium catalyst/ligand system (e.g., tBuXPhos Pd G3), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a dry flask.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with vigorous stirring. A common starting temperature is 80-100 °C.[4]

  • Monitor the reaction progress. If side reactions like hydrodehalogenation are observed, consider lowering the temperature.[4]

  • Once the reaction is complete, cool to room temperature before proceeding with the workup.

Williamson Ether Synthesis
  • To a flask containing a solution of this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or NaH) at room temperature or below.

  • Stir for a period to allow for the formation of the phenoxide.

  • Add the alkyl halide (1.0-1.2 equiv.).

  • Gently heat the reaction mixture. A typical temperature range is 50-100 °C.[5] Use a reflux condenser if the alkyl halide is volatile.

  • Monitor the reaction by TLC until the starting material is consumed. Avoid overheating, which can lead to side products.

  • Cool the reaction to room temperature for workup.

Data on Temperature Effects in Similar Reactions

The following table summarizes representative data on the effect of temperature on Suzuki-Miyaura coupling reactions with similar substrates. This data should be used as a guideline for optimizing reactions with this compound.

Aryl HalideCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd₂(dba)₃ / Ligand 1CsFToluene80-8582[6]
4-BromoanisolePhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10092
Aryl BromidePhenylboronic acidPd-SILP-Fe₃O₄@SiO₂--60< 40[7]
Aryl BromidePhenylboronic acidPd-SILP-Fe₃O₄@SiO₂--80> 90[7]
Aryl BromidePhenylboronic acidPd-SILP-Fe₃O₄@SiO₂--100> 90[7]

Visual Logic Guides

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Product Yield Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Incrementally increase temperature (e.g., +10-20 °C). Monitor reaction progress. check_temp->increase_temp Yes check_reagents Are reagents volatile? Is catalyst active at this temp? check_temp->check_reagents No increase_temp->start Re-evaluate optimize_conditions Use efficient reflux. Verify catalyst's optimal temperature range. check_reagents->optimize_conditions Yes other_issues Investigate other factors: - Catalyst deactivation - Reagent purity - Base strength check_reagents->other_issues No

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Side_Products Troubleshooting Workflow for Side Products start Significant Side Products Observed (e.g., Homocoupling) check_temp Is the reaction temperature too high? start->check_temp reduce_temp Reduce reaction temperature. Find lowest effective temperature. check_temp->reduce_temp Yes check_duration Is reaction time too long? check_temp->check_duration No reduce_temp->start Re-evaluate optimize_time Monitor closely and stop heating upon completion. check_duration->optimize_time Yes other_issues Investigate other factors: - High catalyst loading - Base choice - Atmosphere control check_duration->other_issues No

Caption: Troubleshooting workflow for side product formation.

References

troubleshooting low conversion rates in Suzuki reactions of 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Conversion Rates in Suzuki Reactions of 4-Bromo-3,5-difluorophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, this compound. Low conversion rates with this substrate are a common hurdle, often stemming from a combination of electronic effects and the presence of the phenolic hydroxyl group. This guide will walk you through a logical troubleshooting workflow, explaining the scientific rationale behind each step to empower you to optimize your reaction conditions effectively.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed with This compound reagent_quality Step 1: Verify Reagent Quality & Integrity start->reagent_quality Initial Check catalyst_system Step 2: Evaluate Catalyst & Ligand reagent_quality->catalyst_system Reagents OK base_selection Step 3: Optimize the Base catalyst_system->base_selection Still Low Conversion success Improved Conversion catalyst_system->success Optimization Successful solvent_temp Step 4: Re-evaluate Solvent & Temperature base_selection->solvent_temp Still Low Conversion base_selection->success Optimization Successful boronic_acid_issues Step 5: Investigate Boronic Acid Partner solvent_temp->boronic_acid_issues Still Low Conversion solvent_temp->success Optimization Successful boronic_acid_issues->success Optimization Successful

Caption: A step-by-step workflow for troubleshooting low conversion in Suzuki reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki reaction with this compound is showing very low conversion. Where should I start troubleshooting?

A1: Start with the fundamentals: reagent and reaction setup integrity. Before delving into complex optimization, ensure your foundational parameters are correct.

  • Purity of this compound: Verify the purity of your starting material. Impurities can inhibit the catalyst.

  • Catalyst Activity: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Older catalysts or those exposed to air can have reduced activity. Test your catalyst with a reliable, high-yielding reaction (e.g., coupling of bromobenzene with phenylboronic acid) to confirm its efficacy.[1]

  • Solvent and Atmosphere: Ensure your solvent is anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, a common cause of reaction failure.[1] Maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction is critical.

Q2: I've confirmed my reagents are pure and my setup is inert, but the conversion is still low. Could my catalyst and ligand be the problem?

A2: Yes, catalyst and ligand selection is the most critical factor for challenging substrates. this compound is an electron-deficient aryl bromide due to the electron-withdrawing nature of the two fluorine atoms. This electronic property can make the oxidative addition step of the catalytic cycle more facile, but the overall success is highly dependent on the ligand.[2]

The Problem with Standard Ligands: Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered or electronically challenging substrates.[3][4]

Recommended Action: Employ Bulky, Electron-Rich Ligands. These ligands are essential for promoting the key steps of the catalytic cycle, particularly with difficult substrates.

  • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[3][5] They are designed to create a more reactive, coordinatively unsaturated palladium center, which accelerates both oxidative addition and reductive elimination.[3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective and offer great stability and activity, even with sterically demanding substrates.[3][6]

Ligand TypeRecommended LigandsKey Advantages for this Substrate
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promoting catalyst activity for electron-deficient halides.[3][5]
NHC Ligands IPr, IMesHigh stability and activity, effective for hindered systems.[3][6]

Experimental Protocol: Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq), your boronic acid partner (1.2-1.5 eq), and the chosen base (2.0 eq).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, Pd₂(dba)₃ with XPhos, or a pre-formed PEPPSI™-type catalyst). Aim for a 1-3 mol% palladium loading.

  • Reaction: Add degassed solvent, seal the vials, and run the reactions at your previously determined temperature.

  • Analysis: Monitor the reactions by TLC or LC-MS at set time points to identify the most effective ligand.

Q3: What is the role of the base in the reaction with this compound, and how do I choose the right one?

A3: The base plays multiple crucial roles in the Suzuki-Miyaura coupling, and its choice is critical, especially when a phenol is present. The base is not merely a proton scavenger; it activates the boronic acid for the transmetalation step.[7][8]

Specific Challenges with a Phenolic Substrate: The phenolic proton of this compound is acidic and will react with the base. This necessitates using a sufficient excess of the base to both deprotonate the phenol and participate in the catalytic cycle.

Base Selection Guide:

  • Moderate Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective bases for Suzuki reactions, particularly with sensitive functional groups.[3][9] They provide a good balance of reactivity without promoting excessive side reactions.

  • Stronger Bases: For particularly stubborn couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary.[3][6] However, strong bases can also increase the rate of side reactions like protodeboronation.[1]

  • Aqueous vs. Anhydrous: The presence of a small amount of water can be beneficial when using phosphate or carbonate bases, as it can aid in their dissolution and facilitate the catalytic cycle.[3][10]

Experimental Protocol: Base Screening

  • Setup: Prepare identical reaction vials with this compound, the boronic acid, and your optimized catalyst/ligand system.

  • Base Addition: To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, KOtBu), ensuring at least 2-3 equivalents are used.

  • Solvent: Use your chosen solvent system. If using K₃PO₄ or Cs₂CO₃, consider a solvent mixture that can accommodate a small amount of water, such as dioxane/water or THF/water.[7]

  • Reaction and Analysis: Run the reactions and analyze the conversion rates to determine the optimal base.

Q4: Can the solvent and reaction temperature affect my low conversion rate?

A4: Absolutely. Solvent polarity and temperature are key levers for optimizing reaction kinetics.

Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.[11][12][13]

  • Common Solvents: Toluene, dioxane, and THF are frequently used for Suzuki reactions.[7]

  • Polar Aprotic Solvents: Solvents like DMF can sometimes be effective, but their impact can be complex and substrate-dependent.[11][12]

  • Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) with water is very common, especially when using inorganic bases like carbonates or phosphates.[7][14]

Temperature Effects: Sterically hindered or electronically deactivated substrates often require higher temperatures to overcome the activation energy of the reaction steps.[4]

  • Starting Point: A temperature of 80-100 °C is a good starting point for many Suzuki reactions.

  • Increasing Temperature: If conversion is low, consider increasing the temperature to 110-120 °C, especially if using a high-boiling solvent like dioxane or toluene.[4]

  • Microwave Irradiation: Microwave heating can be a powerful tool to rapidly screen conditions and drive difficult reactions to completion.[6]

Q5: I suspect my boronic acid is the problem. What are common issues and how can I address them?

A5: Boronic acid instability is a frequent cause of low yields in Suzuki reactions. [1]

Common Problems:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, effectively removing it from the reaction.[15] This side reaction is often promoted by high temperatures and certain bases.[1]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can be active in the coupling, their formation complicates stoichiometry and can lead to irreproducible results.[1]

Troubleshooting Strategies:

  • Check Purity: Always check the purity of your boronic acid by NMR before use.

  • Use Boronate Esters: If you suspect instability, switch to a more robust boronate ester, such as a pinacol (BPin) or MIDA ester.[1][16] These are generally more stable to storage and less prone to protodeboronation under the reaction conditions.[16] While boronic acids are often more reactive, the increased stability of boronate esters can lead to higher and more reproducible yields in complex syntheses.[16]

Diagram: Boronic Acid vs. Boronate Ester Stability

BoronicAcidStability boronic_acid Boronic Acid + More Reactive - Prone to Protodeboronation - Forms Boroxines boronate_ester Boronate Ester (e.g., Pinacol) + More Stable + Easier to Purify & Handle - Less Reactive

Caption: A comparison of the reactivity and stability trade-offs between boronic acids and boronate esters.

Summary Table: Key Troubleshooting Variables

ParameterInitial RecommendationOptimization StrategyRationale
Catalyst/Ligand Pd(OAc)₂ / SPhos (2 mol%)Screen Buchwald (XPhos, RuPhos) and NHC ligands.Bulky, electron-rich ligands are crucial for activating electron-deficient aryl bromides.[3][4]
Base K₃PO₄ (2.5 eq)Screen Cs₂CO₃, KOtBu. Ensure ≥2 eq are used.Activates the boronic acid and must be in excess to deprotonate the phenol.[7][8][9]
Solvent Dioxane/H₂O (10:1)Screen Toluene, THF, and vary the water content.Solvent affects solubility and stability of intermediates. Water can be beneficial with phosphate/carbonate bases.[3][7][10]
Temperature 90 °CIncrease in 10-15 °C increments, or use microwave irradiation.Overcomes activation energy barriers for challenging substrates.[4]
Boron Reagent Boronic Acid (1.2 eq)Switch to a pinacol (BPin) or MIDA boronate ester.Enhances stability and prevents decomposition pathways like protodeboronation.[15][16]

References

Technical Support Center: Optimizing Base Selection for 4-Bromo-3,5-difluorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions with 4-Bromo-3,5-difluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this highly functionalized and electron-deficient substrate.

The choice of base is arguably one of the most critical parameters influencing the success of these transformations. An inappropriate base can lead to a cascade of issues, from low yields to complex side-product profiles. This document provides a structured, in-depth analysis of base selection through a series of frequently asked questions and a troubleshooting guide, grounded in mechanistic principles and empirical data.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for coupling reactions with this compound?

The criticality arises from the unique electronic and structural features of the substrate:

  • Electron-Deficient Aryl System: The two fluorine atoms are strongly electron-withdrawing, which activates the C-Br bond for oxidative addition to the Pd(0) catalyst. However, this electron deficiency also makes the resulting intermediates susceptible to certain side reactions.

  • Acidic Phenolic Proton: The phenol group (pKa ≈ 7-8) is significantly more acidic than in non-fluorinated phenols. The chosen base must be strong enough to facilitate the catalytic cycle but not so strong that it quantitatively deprotonates the phenol. Deprotonation can alter the substrate's solubility and electronic properties, and the resulting phenoxide can potentially coordinate to the palladium center, inhibiting catalysis.

  • Functional Group Compatibility: The base must be compatible with other functional groups on both coupling partners, avoiding side reactions like hydrolysis of esters or epimerization of stereocenters.[1]

Q2: What are the primary roles of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions?

The function of the base is multifaceted and central to the catalytic cycle.

  • In Suzuki-Miyaura Couplings: The primary role is to activate the organoboron species.[2] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3] This anionic boronate species is much more effective at transmetalating its organic group to the palladium(II) center than the neutral boronic acid.[3][4][5]

  • In Buchwald-Hartwig Aminations: The base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the active amide species that participates in the C-N bond-forming reductive elimination step.[6][7][8] For less acidic amines, a strong base is essential to drive this equilibrium.

Q3: How does the choice of an inorganic vs. an organic base impact the reaction?
  • Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are the most commonly used bases in palladium-catalyzed couplings.[2] Their effectiveness is governed by basicity, solubility, and the nature of the cation.[2]

    • Potassium Phosphate (K₃PO₄): Often considered the "go-to" base for sensitive substrates. It is moderately strong, generally providing a good balance between activating the boronic acid and avoiding degradation of sensitive functional groups.[1]

    • Cesium Carbonate (Cs₂CO₃): A stronger and often more soluble base in organic solvents compared to its potassium counterparts. This enhanced solubility can sometimes lead to faster reaction rates and higher yields, a phenomenon often referred to as the "cesium effect".[9]

    • Potassium Carbonate (K₂CO₃): A weaker base that is effective in many standard couplings, but may be less efficient for challenging or electron-deficient substrates.[10]

  • Organic Bases (e.g., DBU, Triethylamine): These are generally homogeneous in common organic solvents. However, they are often less effective for Suzuki couplings as they may not be strong enough to efficiently form the boronate complex. In Buchwald-Hartwig aminations, strong, non-coordinating organic bases can be effective, but their use must be carefully optimized.[11]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause A: Inappropriate Base Strength

  • Analysis: A base that is too weak (e.g., NaHCO₃) may not efficiently generate the active boronate species in a Suzuki coupling, stalling the transmetalation step.[1] Conversely, in a Buchwald-Hartwig amination, a weak base may not sufficiently deprotonate the amine. A base that is too strong (e.g., NaOtBu) could potentially lead to catalyst deactivation or substrate degradation.

  • Solution: For this compound, start with a moderately strong base like K₃PO₄. If the reaction is sluggish, consider switching to a stronger, more soluble base like Cs₂CO₃. Screen a panel of bases to find the optimal balance.

Possible Cause B: Poor Base Solubility

  • Analysis: Many inorganic bases have poor solubility in common aprotic solvents like toluene or dioxane.[1] If the base is not sufficiently available to the catalytic species, the reaction rate will be severely diminished. This can be exacerbated by inadequate stirring.

  • Solution:

    • Use a Biphasic Solvent System: Adding water (e.g., Dioxane/H₂O 4:1) can help solubilize the inorganic base and accelerate the reaction.[12]

    • Switch to a More Soluble Base: Cs₂CO₃ often exhibits better solubility in organic solvents than K₃PO₄ or K₂CO₃.[9][11]

    • Ensure Vigorous Stirring: Maximize the surface area interaction between the solid base and the liquid phase.[13]

Possible Cause C: Interference from the Phenolic Group

  • Analysis: The acidic phenol can react with the base to form a phenoxide. This phenoxide could potentially coordinate to the palladium center, acting as an inhibitor. While often a background process, with very strong bases or high temperatures, this can become a significant issue.

  • Solution: Use the mildest base that effectively promotes the reaction. K₃PO₄ is often a good choice. If a strong base is required for the coupling partner, consider protecting the phenol as a silyl ether or methyl ether, which can be cleaved post-coupling.

Problem 2: Significant Side Product Formation

Possible Cause A: Protodebromination (C-Br bond replaced by C-H)

  • Analysis: This side reaction involves the cleavage of the C-Br bond without the desired coupling. It can be promoted by bases in the presence of a proton source (including trace water or the solvent itself) under certain catalytic conditions.

  • Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. Sometimes, lowering the reaction temperature can mitigate this pathway.

Possible Cause B: Protodeboronation (Boronic acid replaced by H)

  • Analysis: This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. It is often exacerbated by strong bases and the presence of water, leading to the loss of the valuable coupling partner.[1]

  • Solution:

    • Use a Milder Base: Switch from Cs₂CO₃ or K₃PO₄ to a weaker base like K₂CO₃ or even KF, which can activate the boronic acid while minimizing protodeboronation.[1][4]

    • Use Anhydrous Conditions: Rigorously dry solvents and reagents.

    • Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1]

Data & Visualization

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BasepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
K₃PO₄ ~12.3Toluene or Dioxane/H₂O, 80-110 °CGood for sensitive substrates; balances reactivity and functional group tolerance.[1][14]Limited solubility in purely organic solvents.
Cs₂CO₃ ~10.2Toluene, Dioxane, or DMF, 80-110 °CHigh reactivity, good solubility ("Cesium Effect").[9]More expensive; can be too basic for some sensitive groups.
K₂CO₃ ~10.3Toluene or Dioxane/H₂O, 80-110 °CMild, inexpensive, widely available.[10][14]May be too weak for challenging couplings, leading to slow reactions or low yields.[1]
NaOtBu ~19THF or Toluene, RT-80 °CVery strong base, essential for many Buchwald-Hartwig reactions.[11]Often too harsh for Suzuki reactions; can cause substrate degradation and side reactions.
Diagrams

The base plays a crucial role in activating the boronic acid for the key transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 Base_Activation R-B(OH)2 + Base -> [R-B(OH)3]⁻ Base_Activation->Ar-Pd(II)-X(L2) Activates Boronic Acid

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

A logical approach to selecting the optimal base for your coupling reaction.

Base_Selection_Workflow Start Start: Coupling of This compound Coupling_Type Coupling Type? Start->Coupling_Type Suzuki Suzuki-Miyaura (C-C Coupling) Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Coupling) Coupling_Type->Buchwald C-N Check_Sensitivity Are substrates base-sensitive? Suzuki->Check_Sensitivity Strong_Base Start with NaOtBu or LHMDS in Toluene Buchwald->Strong_Base Mild_Base Start with K3PO4 in Dioxane/H2O Check_Sensitivity->Mild_Base Yes Check_Sensitivity->Mild_Base No (Default Start) Low_Yield1 Low Yield? Mild_Base->Low_Yield1 Low_Yield2 Low Yield? Strong_Base->Low_Yield2 Try_Cs2CO3 Try Cs2CO3 (improves solubility/rate) Low_Yield1->Try_Cs2CO3 Yes End Optimized Condition Low_Yield1->End No Check_Ligand Screen Ligands (e.g., Buchwald type) Low_Yield2->Check_Ligand Yes Low_Yield2->End No Try_Cs2CO3->End Check_Ligand->End

Caption: Decision workflow for initial base selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using K₃PO₄

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%, or a combination of a palladium source like Pd₂(dba)₃, 1-2 mol%, and a ligand like SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide) via syringe.[1][12]

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reactions typically run for 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-3,5-difluorophenol Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 4-Bromo-3,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in reaction progress analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Accurate monitoring of its conversion is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides troubleshooting advice and frequently asked questions for the most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving aromatic compounds like this compound due to its high resolution and sensitivity.[2] A typical starting point for method development would be a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.[3]

Troubleshooting Guide: HPLC Analysis

Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

  • Causality: Peak tailing for phenolic compounds often stems from secondary interactions between the acidic phenolic hydroxyl group and residual, un-endcapped silanol groups on the silica-based stationary phase.[4] These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a skewed peak shape.

  • Solutions:

    • Mobile Phase pH Adjustment: The pH of the mobile phase plays a crucial role. For acidic compounds like phenols, operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the phenolic hydroxyl group, minimizing its interaction with silanol groups.[5] The addition of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase is a common and effective strategy.

    • Column Choice: Not all C18 columns are created equal. Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. If you are using an older column, switching to a more modern equivalent can significantly improve peak shape.

    • Competitive Additives: In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte. However, this is more commonly employed for basic analytes.

Q2: My resolution between the starting material and the product is poor. How can I improve the separation?

  • Causality: Poor resolution indicates that the chromatographic conditions are insufficient to differentiate between the two compounds. This could be due to similar retention times or broad peaks.

  • Solutions:

    • Gradient Optimization: A shallow gradient, where the percentage of the organic solvent increases slowly over time, can enhance the separation of closely eluting peaks.[5]

    • Solvent Choice: While acetonitrile is a common choice, methanol can offer different selectivity for aromatic compounds due to its different solvent properties.[5] Experimenting with a methanol/water gradient may improve resolution.

    • Column with Different Selectivity: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through π-π interactions.[6]

Frequently Asked Questions (FAQs): HPLC
  • What is a good starting HPLC method for a Suzuki coupling reaction of this compound? A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient of water (containing 0.1% formic acid) and acetonitrile. A linear gradient from 10% to 90% acetonitrile over 15-20 minutes at a flow rate of 1 mL/min is a reasonable initial condition.

  • How can I be sure I'm not overloading the column? Column overload can lead to broad, asymmetric peaks.[7] To check for this, prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you were likely overloading the column. Reduce the injection volume or dilute your sample accordingly.[4]

  • My system pressure is fluctuating. What should I check? Pressure fluctuations can be caused by air bubbles in the system, worn pump seals, or faulty check valves.[8] Begin by purging the pump to remove any trapped air. If the problem persists, inspect for leaks and consider replacing the pump seals.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for analyzing volatile and thermally stable compounds like halogenated phenols.[9][10] These methods offer high resolution and, with MS detection, confident peak identification.

Troubleshooting Guide: GC Analysis

Q1: I'm not seeing a peak for this compound, but my product peak is present. What could be the issue?

  • Causality: The acidic nature of the phenolic hydroxyl group can cause it to interact with active sites in the GC system, such as the liner or the column, leading to poor peak shape or complete loss of the analyte.[11]

  • Solutions:

    • Derivatization: Converting the phenol to a less polar and more volatile derivative, such as a silyl ether (e.g., by reacting with BSTFA) or an ester, can significantly improve its chromatographic behavior.

    • Liner Choice: Using a deactivated liner can minimize interactions with the analyte.

    • Column Choice: A column specifically designed for the analysis of acidic compounds can be beneficial.

Q2: My peaks are broad and tailing. What are the common causes?

  • Causality: Similar to the loss of a peak, broad and tailing peaks for phenols in GC are often due to interactions with active sites in the system.[12]

  • Solutions:

    • Increase Injection Port Temperature: A higher injection port temperature can help to rapidly volatilize the analyte and minimize interactions.

    • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.

    • Check for Column Contamination: Buildup of non-volatile material at the head of the column can lead to poor peak shape. Trimming a small portion of the column inlet may resolve the issue.

Frequently Asked questions (FAQs): GC and GC-MS
  • What type of GC column is suitable for analyzing this compound? A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.[3]

  • Is derivatization always necessary for analyzing phenols by GC? While not always strictly necessary, derivatization is highly recommended for quantitative analysis of phenols to improve peak shape, sensitivity, and reproducibility.[13]

  • What are the advantages of using GC-MS over GC-FID? GC-MS provides structural information, allowing for confident identification of the starting material, product, and any byproducts. GC-FID is a universal detector that provides quantitative information but does not aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information and can be highly quantitative.[14][15] For this compound, both ¹H and ¹⁹F NMR can be utilized.

Troubleshooting Guide: NMR Analysis

Q1: The integration of my peaks is not consistent, leading to inaccurate conversion calculations. Why is this happening?

  • Causality: Accurate integration in quantitative NMR (qNMR) depends on several factors, including proper relaxation of the nuclei and correct processing parameters.[16] Inconsistent integration can arise from using a pulse sequence with too short of a relaxation delay, leading to saturation of signals with long T1 relaxation times.

  • Solutions:

    • Increase Relaxation Delay (d1): Ensure the relaxation delay is at least 5 times the longest T1 of the signals you are integrating.

    • Use a Calibrated 90° Pulse: Ensure you are using a properly calibrated 90° pulse angle for excitation.

    • Baseline Correction: A flat and level baseline is crucial for accurate integration. Perform careful baseline correction before integrating.

Q2: I'm having trouble distinguishing between the starting material and product signals in the ¹H NMR spectrum.

  • Causality: If the chemical shifts of the starting material and product are very similar, their signals may overlap, making quantification difficult.

  • Solutions:

    • Utilize ¹⁹F NMR: The fluorine atoms on this compound provide a unique spectroscopic handle.[17] The chemical shift of the fluorine signals is often more sensitive to changes in the molecule's structure, providing better separation between the starting material and product signals.[18][19]

    • Spike the Sample: Add a small amount of the pure starting material to an aliquot of the reaction mixture. The peak that increases in intensity corresponds to the starting material.

    • Change NMR Solvent: Changing the deuterated solvent can sometimes induce small changes in chemical shifts that may resolve overlapping signals.

Frequently Asked Questions (FAQs): NMR
  • How do I calculate the percent conversion from an NMR spectrum?

    • Identify a well-resolved signal for both the starting material and the product.

    • Integrate both signals.

    • Normalize the integrals by dividing by the number of protons (or fluorine atoms) that give rise to each signal.

    • The percent conversion can be calculated as: (Normalized integral of product) / (Normalized integral of starting material + Normalized integral of product) * 100.[20][21][22]

  • Do I need to use a deuterated solvent for reaction monitoring with NMR? While deuterated solvents are traditionally used to provide a lock signal, modern NMR spectrometers can often lock on a protonated solvent signal.[23] However, for quantitative analysis, using a deuterated solvent is recommended to avoid large solvent signals that can obscure analyte peaks.

  • What are the advantages of using ¹⁹F NMR for monitoring reactions of this compound? ¹⁹F NMR offers several advantages: a wide chemical shift range that minimizes signal overlap, high sensitivity, and the absence of solvent signals in the spectrum, which simplifies analysis.[18]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[24][25] It is excellent for quickly assessing the presence of starting material and the formation of the product.

Troubleshooting Guide: TLC Analysis

Q1: I can't see any spots on my TLC plate after development.

  • Causality: The compounds may not be UV-active, or the concentration of the spotted sample may be too low.

  • Solutions:

    • Visualization Techniques:

      • UV Light: Many aromatic compounds are UV-active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[26][27]

      • Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will often visualize organic compounds as brown spots.[27][28]

      • Chemical Stains: For phenols, a ferric chloride stain can be effective, appearing as colored spots.[28] A potassium permanganate stain can also be used for compounds that are susceptible to oxidation.

    • Increase Sample Concentration: Try spotting a more concentrated sample of your reaction mixture.

Q2: My spots are streaking on the TLC plate.

  • Causality: Streaking can be caused by spotting too much sample, using a solvent system in which the compound is too soluble, or interactions with the stationary phase.

  • Solutions:

    • Spot Less Sample: Use a smaller spot or a more dilute solution.

    • Adjust Solvent System: A less polar solvent system will result in a lower Rf value and may reduce streaking.

    • Add a Small Amount of Acid or Base: For acidic compounds like phenols, adding a drop of acetic acid to the developing solvent can sometimes improve spot shape.

Frequently Asked Questions (FAQs): TLC
  • How do I choose a suitable solvent system for TLC? A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A 4:1 or 3:1 mixture of hexane:ethyl acetate is often a good starting point for aromatic compounds. Adjust the ratio to achieve an Rf value for your product of around 0.3-0.5.

  • Can I use TLC to determine the percent conversion of my reaction? TLC is primarily a qualitative technique. While a rough estimate of conversion can be made by comparing the intensity of the starting material and product spots, it is not a reliable method for accurate quantification.

Experimental Protocols and Data Presentation
Protocol 1: General HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Compound Expected Retention Time (min) Notes
This compound~8-10Will vary depending on the specific product.
Suzuki Coupling Product~12-15Typically more non-polar and will have a longer retention time.
Protocol 2: ¹⁹F NMR for Quantitative Analysis
  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer Setup:

    • Tune and shim the spectrometer.

    • Acquire a ¹⁹F NMR spectrum.

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (d1) to at least 10 seconds to ensure full relaxation.

  • Data Processing:

    • Apply an exponential window function.

    • Fourier transform the data.

    • Phase the spectrum.

    • Perform a baseline correction.

  • Analysis:

    • Identify the signals corresponding to the starting material and product.

    • Integrate the signals.

    • Calculate the percent conversion as described in the NMR FAQs.

Diagrams

HPLC_Troubleshooting Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Solution1 Lower Mobile Phase pH (e.g., add 0.1% TFA) Cause1->Solution1 Solution2 Use Modern, End-capped Column Cause1->Solution2

Caption: Troubleshooting workflow for HPLC peak tailing.

Reaction_Monitoring_Workflow Start Start Reaction TLC_Check Qualitative Check with TLC Start->TLC_Check HPLC_Quant Quantitative Analysis with HPLC TLC_Check->HPLC_Quant NMR_Confirm Structural Confirmation with NMR HPLC_Quant->NMR_Confirm Decision Reaction Complete? NMR_Confirm->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->TLC_Check

Caption: General workflow for reaction monitoring.

References

Technical Support Center: Workup Procedures for Reactions Containing 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedures for reactions involving 4-Bromo-3,5-difluorophenol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for developing effective reaction and workup protocols.

PropertyValueSource
Molecular Formula C₆H₃BrF₂O[1][2][3]
Molecular Weight 208.99 g/mol [1][2][4]
Appearance Off-white crystalline solid[1]
Melting Point 72-76 °C[1]
Boiling Point 228 °C at 760 mmHg[1]
pKa 7.42 ± 0.23 (Predicted)[1]
Solubility Sparingly soluble in water (8.2 x 10⁻⁵ g/L at 25°C). Soluble in organic solvents like ethanol, ether, and chloroform.[5][6]
LogP 2.43[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Q2: I am performing a Williamson ether synthesis with this compound. What is a standard workup procedure?

A2: A general workup procedure for a Williamson ether synthesis involving a phenol is as follows:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a strong, non-volatile base like sodium hydride was used, it must be quenched carefully, typically by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. To remove any unreacted this compound, a wash with a dilute aqueous base solution (e.g., 1M NaOH) can be performed. The phenoxide salt of the starting material will partition into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization.

Q3: I am conducting a Suzuki coupling reaction with this compound. What is a typical workup procedure?

A3: For a Suzuki coupling reaction, a standard workup procedure is:

  • Quenching and Filtration: Upon reaction completion, cool the mixture to room temperature. If a solid precipitate (e.g., from the base) is present, it can be removed by filtration through a pad of celite, washing the filter cake with the reaction solvent or another suitable organic solvent.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride to remove the inorganic salts. A wash with a chelating agent like EDTA can help remove residual palladium catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate it from byproducts and residual catalyst.

Q4: What is a general workup procedure for a Buchwald-Hartwig amination using this compound?

A4: The workup for a Buchwald-Hartwig amination typically involves:

  • Filtration: After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent and filter through a plug of celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Step
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the phenol. Consider using a stronger base like NaOH or NaH instead of K₂CO₃.
Side Reactions The phenoxide can act as a nucleophile for C-alkylation on the aromatic ring, or the alkyl halide can undergo elimination (E2)[7][8]. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. Ensure the use of a primary alkyl halide to minimize elimination[7].
Reaction Conditions The reaction may require a higher temperature or longer reaction time. Monitor the reaction progress by TLC.
Issue 2: Presence of Dehalogenated Byproduct in Suzuki or Buchwald-Hartwig Reactions
Potential Cause Troubleshooting Step
Palladium-Hydride Formation Dehalogenation can occur via the formation of a palladium-hydride species, which then participates in reductive elimination with the aryl group[9]. This can be caused by certain bases, solvents (like alcohols), or trace water[9].
Reaction Conditions High temperatures and long reaction times can promote dehalogenation[10]. Try to run the reaction at a lower temperature for a longer duration or use a more active catalyst that allows for milder conditions.
Ligand Choice The ligand can influence the rate of dehalogenation. For Suzuki coupling, consider using bulkier, more electron-rich phosphine ligands like SPhos or XPhos[9]. For Buchwald-Hartwig amination, bidentate phosphine ligands like BINAP or DPPF can be effective[2].
Base Selection For Suzuki coupling, avoid strong alkoxide bases if dehalogenation is an issue. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred[9].

Experimental Protocols & Workflows

General Protocol for Williamson Ether Synthesis
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and proceed with the workup as described in the FAQ section.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix this compound, base, and solvent add_halide Add alkyl halide start->add_halide heat Heat and monitor add_halide->heat quench Cool and quench heat->quench extract Aqueous extraction quench->extract dry Dry and concentrate extract->dry purify Column chromatography or recrystallization dry->purify end_node Pure Product purify->end_node

Caption: Workflow for Williamson Ether Synthesis.

General Protocol for Suzuki Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable solvent (e.g., dioxane/water mixture).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and follow the workup procedure outlined in the FAQs.

Suzuki_Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification combine Combine aryl bromide, boronic acid, base, and catalyst add_solvent Add degassed solvent combine->add_solvent heat Heat under inert atmosphere add_solvent->heat filter Filter through celite heat->filter extract Aqueous workup and extraction filter->extract dry Dry organic layer and concentrate extract->dry purify Column chromatography dry->purify end_node Pure Biaryl Product purify->end_node

Caption: Workflow for Suzuki Coupling.

Troubleshooting Logic for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed cause1 High Temperature / Long Time? start->cause1 cause2 Base Choice? cause1->cause2 No solution1 Lower temperature and/or use a more active catalyst cause1->solution1 Yes cause3 Ligand Choice? cause2->cause3 No solution2 Switch to a weaker, non-hydridic base (e.g., K2CO3, K3PO4) cause2->solution2 Yes (e.g., using alkoxides) solution3 Use a bulkier, electron-rich ligand (e.g., SPhos, XPhos) cause3->solution3 Suboptimal end_node Reduced Dehalogenation cause3->end_node Optimal solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting Dehalogenation.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Data for 4-Bromo-3,5-difluorophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3,5-difluorophenol, alongside the experimentally determined data for the structurally related compounds 4-bromophenol and 3,5-difluorophenol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar halogenated phenolic compounds.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 4-bromophenol and 3,5-difluorophenol. The predicted data for this compound was obtained using online NMR prediction tools.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH1 (OH)H2H3H4H5H6Solvent
This compound (Predicted) ~5.5-6.56.88 (d)-6.88 (d)--CDCl₃
4-Bromophenol (Experimental) 5.136.71 (d)7.31 (d)-7.31 (d)6.71 (d)CDCl₃
3,5-Difluorophenol (Experimental) 5.296.42 (d)6.38 (t)6.42 (d)--CDCl₃

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature, and often appears as a broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC1C2C3C4C5C6Solvent
This compound (Predicted) 151.7106.8 (d)159.2 (dd)95.8159.2 (dd)106.8 (d)CDCl₃
4-Bromophenol (Experimental) 154.0117.2132.6113.1132.6117.2CDCl₃
3,5-Difluorophenol (Experimental) 157.999.8 (d)164.1 (dd)97.4 (t)164.1 (dd)99.8 (d)CDCl₃

(d) = doublet, (t) = triplet, (dd) = doublet of doublets, indicating coupling with fluorine atoms.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for halogenated phenols is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the phenolic compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Tune and match the probe for the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a larger number of scans to compensate for the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Signaling Pathway and Data Relationship Visualization

The following diagrams illustrate the structural relationships and the expected NMR signaling patterns.

G cluster_structure Chemical Structures cluster_nmr NMR Data This compound This compound (Target Compound) 1H_NMR 1H NMR Data (Chemical Shifts, Multiplicity) This compound->1H_NMR Predicted 13C_NMR 13C NMR Data (Chemical Shifts, C-F Coupling) This compound->13C_NMR Predicted 4-Bromophenol 4-Bromophenol (Alternative 1) 4-Bromophenol->1H_NMR Experimental 4-Bromophenol->13C_NMR Experimental 3,5-Difluorophenol 3,5-Difluorophenol (Alternative 2) 3,5-Difluorophenol->1H_NMR Experimental 3,5-Difluorophenol->13C_NMR Experimental

Caption: Relationship between chemical structures and their corresponding NMR data.

G Start Sample Preparation Acquire_1H 1H NMR Acquisition Start->Acquire_1H Step 1 Acquire_13C 13C NMR Acquisition Acquire_1H->Acquire_13C Step 2 Process_Data Data Processing Acquire_13C->Process_Data Step 3 Analyze Spectral Analysis Process_Data->Analyze Step 4

Caption: General experimental workflow for NMR data acquisition and analysis.

A Comparative Guide to the Reactivity of 4-Bromo-3,5-difluorophenol and 4-bromophenol for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Halogenated phenols, in particular, are versatile intermediates, offering multiple points for functionalization. This guide provides an in-depth comparison of the reactivity of two such phenols: 4-Bromo-3,5-difluorophenol and the more conventional 4-bromophenol. By examining their electronic properties and providing supporting experimental contexts, this document aims to equip the reader with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential before delving into their reactivity. The introduction of two fluorine atoms in this compound significantly alters its characteristics compared to 4-bromophenol.

Property4-bromophenolThis compound
Molecular Formula C₆H₅BrO[1]C₆H₃BrF₂O[2]
Molecular Weight 173.01 g/mol [1][3]208.99 g/mol [4][2]
Appearance White to off-white crystalline solid[1]Off-white crystal[5]
Melting Point 63-67 °C[1]72-76 °C[5]
pKa ~9.2-9.4[6][7]~7.4 (Predicted)[5]
Solubility Slightly soluble in water; soluble in organic solvents[1]Sparingly soluble[8]

Acidity: The Influence of Fluorine's Inductive Effect

The acidity of the phenolic proton is a crucial parameter, influencing its nucleophilicity in reactions such as ether synthesis. The pKa value provides a direct measure of this acidity. 4-bromophenol has a pKa of approximately 9.2-9.4, making it a weak acid.[6][7] In contrast, the predicted pKa of this compound is around 7.4.[5] This significant increase in acidity can be attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms positioned ortho to the hydroxyl group. These fluorine atoms stabilize the resulting phenoxide anion through the sigma framework, making the deprotonation more favorable.

Electrophilic Aromatic Substitution: A Tale of Activation and Deactivation

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[9][10] However, the halogen substituents on both 4-bromophenol and this compound introduce a counteracting deactivating inductive effect.

In the case of 4-bromophenol , the para-bromo substituent deactivates the ring to some extent, but the powerful activating effect of the hydroxyl group still dominates, making the molecule highly reactive towards electrophiles.[11] Substitution will occur at the positions ortho to the hydroxyl group.

Conversely, This compound is significantly less reactive in EAS reactions. The two fluorine atoms exert a strong, cumulative electron-withdrawing inductive effect, substantially deactivating the aromatic ring. While the hydroxyl group still directs ortho and para, the overall electron density of the ring is greatly diminished, necessitating more forcing reaction conditions for electrophilic substitution to occur.

Experimental Protocol: Electrophilic Bromination of 4-bromophenol

This protocol outlines a typical procedure for the electrophilic bromination of 4-bromophenol, which can be adapted for comparison.

Objective: To synthesize 2,4-dibromophenol from 4-bromophenol.

Materials:

  • 4-bromophenol

  • Bromine

  • Carbon disulfide (or a less toxic solvent like dichloromethane)

  • Sodium thiosulfate solution

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-bromophenol in carbon disulfide in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in carbon disulfide to the cooled solution of 4-bromophenol with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

For This compound , achieving a similar bromination would likely require a more potent brominating agent or a Lewis acid catalyst to overcome the deactivating effect of the fluorine atoms.

Diagram: Logical Flow of Electrophilic Aromatic Substitution

EAS_Comparison cluster_4BP 4-bromophenol cluster_4BDFP This compound A1 Highly Activated Ring (Dominant -OH effect) B1 Standard EAS Conditions (e.g., Br2 in CS2) A1->B1 leads to C1 Ortho-substitution Product B1->C1 yields A2 Strongly Deactivated Ring (Dominant F inductive effect) B2 Forcing EAS Conditions (e.g., Br2 with Lewis Acid) A2->B2 requires C2 Ortho-substitution Product (if reaction proceeds) B2->C2 yields

Caption: Comparison of EAS reactivity pathways.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions: The Advantage of Fluorine Substitution

Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry. In these transformations, the electronic properties of the aryl halide play a pivotal role.

For 4-bromophenol , SNAr reactions are generally difficult due to the electron-rich nature of the phenol ring. However, it is an excellent substrate for cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

This compound , with its electron-deficient aromatic ring, is primed for nucleophilic attack. The fluorine atoms, being strong electron-withdrawing groups, stabilize the negatively charged Meisenheimer intermediate formed during SNAr, thus accelerating the reaction. This enhanced reactivity makes it a more suitable substrate for SNAr reactions compared to 4-bromophenol. In the context of Suzuki coupling, the electron-withdrawing nature of the fluorine atoms can also influence the oxidative addition step, potentially requiring different catalyst systems or reaction conditions for optimal results.

Experimental Protocol: Williamson Ether Synthesis with 4-bromophenol

This protocol provides a standard method for the synthesis of an ether from 4-bromophenol, a reaction that proceeds via nucleophilic attack of the phenoxide.

Objective: To synthesize 1-bromo-4-ethoxybenzene from 4-bromophenol.

Materials:

  • 4-bromophenol

  • Sodium hydroxide or potassium hydroxide

  • Ethyl iodide or ethyl bromide

  • A suitable solvent such as ethanol or DMF

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-bromophenol in ethanol, add one equivalent of sodium hydroxide or potassium hydroxide to generate the phenoxide in situ.

  • To this solution, add a slight excess of ethyl iodide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield the crude product, which can be purified by distillation or column chromatography.

Given the higher acidity of This compound , the formation of the corresponding phenoxide would be more facile, potentially allowing for the use of a weaker base or milder reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromophenol

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4-bromophenol with an arylboronic acid.

Objective: To synthesize 4-phenylphenol from 4-bromophenol and phenylboronic acid.

Materials:

  • 4-bromophenol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A suitable solvent system (e.g., toluene/water, dioxane/water, or DME)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

For This compound , the choice of catalyst, ligand, and base may need to be optimized to achieve high yields in Suzuki coupling due to the altered electronic nature of the aryl bromide.

Diagram: Reactivity in Nucleophilic and Cross-Coupling Reactions

Nucleophilic_Reactions cluster_reactivity Comparative Reactivity cluster_reactions Reaction Type A 4-bromophenol SNAr Nucleophilic Aromatic Substitution (SNAr) A->SNAr Less Reactive (Electron-rich ring) Suzuki Suzuki-Miyaura Coupling A->Suzuki Good Substrate B This compound B->SNAr More Reactive (Electron-deficient ring) B->Suzuki Good Substrate (Requires optimization)

Caption: Reactivity comparison in key synthetic transformations.

Conclusion

The choice between this compound and 4-bromophenol as a synthetic intermediate is a strategic one, dictated by the desired transformation.

  • For enhanced acidity and reactivity in nucleophilic aromatic substitution , this compound is the superior choice due to the strong electron-withdrawing nature of its fluorine substituents.

  • For electrophilic aromatic substitution , 4-bromophenol is significantly more reactive and will undergo substitution under milder conditions.

  • In palladium-catalyzed cross-coupling reactions , both are viable substrates, but the electronic differences may necessitate tailored reaction conditions for optimal outcomes.

By understanding the fundamental principles governing their reactivity, chemists can harness the unique properties of each molecule to design more efficient and effective synthetic routes.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-3,5-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is paramount. Among these, derivatives of 4-Bromo-3,5-difluorophenol are emerging as a versatile class of compounds with potential applications in oncology, infectious diseases, and metabolic disorders. The strategic incorporation of a bromine atom and two fluorine atoms on the phenol ring provides a unique chemical handle for synthesizing a diverse range of derivatives with tunable physicochemical properties, leading to improved potency and selectivity for various biological targets.

This guide provides a comprehensive comparison of the biological activities of this compound derivatives, supported by available experimental data and detailed methodologies. We will explore their efficacy as inhibitors of key enzymes such as Tankyrase and ROS1 kinase, as well as their potential as anti-adhesion agents targeting the bacterial protein FimH.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents by targeting enzymes that play crucial roles in tumor growth and survival.

Tankyrase Inhibitors and the Wnt/β-catenin Signaling Pathway

A significant area of investigation for this compound derivatives is the inhibition of tankyrase enzymes (TNKS1 and TNKS2).[1][2] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including hepatocellular carcinoma.[1][3] By inhibiting tankyrase, these derivatives can stabilize the β-catenin destruction complex, leading to the degradation of β-catenin and the downregulation of its target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation.[4]

The inhibitory activity of these compounds can be assessed using various in vitro assays. A common method is the TOPflash luciferase reporter assay, which measures the transcriptional activity of the β-catenin/TCF complex.[1] Additionally, cell proliferation can be quantified using resazurin-based assays, and the molecular effects on the Wnt/β-catenin pathway can be confirmed by Western blotting for key proteins like Axin, β-catenin, and tankyrase itself.[1][5][6]

Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention by tankyrase inhibitors derived from this compound.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inactivation Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Tankyrase Tankyrase Tankyrase->Destruction_Complex Axin Degradation Inhibitor This compound Derivative Inhibitor->Tankyrase Inhibition

Wnt/β-catenin signaling and Tankyrase inhibition.
ROS1 Kinase Inhibitors

Another promising avenue for anticancer therapy is the inhibition of ROS1 kinase, a receptor tyrosine kinase that, when rearranged, can act as an oncogenic driver in non-small cell lung cancer (NSCLC).[7] Derivatives of this compound have been explored as potential ROS1 inhibitors.

The activity of these inhibitors is typically evaluated using in vitro kinase assays. Luminescence-based assays, such as the ADP-Glo™ kinase assay, measure the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[8][9] Alternatively, fluorescence-based binding assays like LanthaScreen™ can be used to measure the binding of the inhibitor to the kinase's ATP-binding site.[8] Cellular activity is often confirmed by Western blotting to assess the inhibition of ROS1 phosphorylation in cancer cell lines.[10]

The following diagram outlines a general experimental workflow for screening ROS1 kinase inhibitors.

ROS1_Inhibitor_Screening Start Start: Compound Library (this compound Derivatives) HTS High-Throughput Screening (e.g., ADP-Glo™, LanthaScreen™) Start->HTS Hit_ID Hit Identification (Potent ROS1 Inhibitors) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cellular Assays (e.g., Western Blot for p-ROS1) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt End Preclinical Candidate Lead_Opt->End

Workflow for ROS1 Kinase Inhibitor Screening.

Antibacterial Activity: Preventing Urinary Tract Infections

Beyond cancer, derivatives of this compound are being investigated as novel antibacterial agents, specifically for the treatment of urinary tract infections (UTIs). UTIs are often caused by uropathogenic Escherichia coli (UPEC), which initiates infection by adhering to bladder cells via the FimH adhesin.[11]

FimH Inhibitors

By designing molecules that can bind to FimH, it is possible to block the initial attachment of bacteria to the bladder epithelium, thereby preventing infection. This anti-adhesion strategy offers a promising alternative to traditional antibiotics.

The efficacy of FimH inhibitors can be assessed through various assays. A common method is the yeast cell aggregation assay, where the ability of the inhibitor to prevent FimH-mediated agglutination of yeast cells is measured.[12] More quantitative data can be obtained using flow cytometry-based assays that measure the inhibition of UPEC binding to human bladder cells.[13] The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50).

Other Potential Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas as well. Patents suggest its use in developing:

  • DGAT1 inhibitors: For the potential treatment of obesity and type 2 diabetes.[14]

  • Dopamine D1 ligands: For neurological and psychiatric disorders.[15]

  • Anti-estrogenic agents: For hormone-dependent cancers.

While these applications are in the early stages of exploration, they highlight the broad therapeutic potential of this class of compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of the biological activity of these derivatives. Below are summaries of key experimental procedures mentioned in the literature.

Table 1: Summary of Key Experimental Protocols
Assay TypeTargetPrincipleKey StepsReadout
Luciferase Reporter Assay Wnt/β-catenin PathwayMeasures the transcriptional activity of the β-catenin/TCF complex using a luciferase reporter construct.1. Co-transfect cells with TOPflash and Renilla luciferase reporters. 2. Treat with test compounds. 3. Measure luciferase activity.Luminescence
Cell Proliferation Assay Cancer CellsQuantifies the number of viable cells after treatment with the test compound.1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of the compound. 3. Add resazurin reagent and incubate. 4. Measure fluorescence.Fluorescence
Western Blotting Protein Expression/PhosphorylationDetects specific proteins in a sample to assess the molecular effects of the compound.1. Lyse treated cells and quantify protein. 2. Separate proteins by SDS-PAGE. 3. Transfer to a membrane and probe with specific antibodies.Chemiluminescence
In Vitro Kinase Assay (ADP-Glo™) ROS1 KinaseMeasures the amount of ADP produced during the kinase reaction.1. Set up kinase reaction with enzyme, substrate, ATP, and inhibitor. 2. Add ADP-Glo™ reagent to deplete ATP. 3. Add Kinase Detection Reagent to convert ADP to ATP and generate light.Luminescence
Yeast Cell Aggregation Assay FimH AdhesionVisually assesses the ability of an inhibitor to prevent FimH-mediated yeast cell agglutination.1. Mix bacterial suspension with yeast cells in the presence of the inhibitor. 2. Observe for aggregation.Visual Agglutination
Flow Cytometry-Based Inhibition Assay FimH AdhesionQuantifies the inhibition of bacterial binding to bladder cells.1. Label bacteria with a fluorescent dye. 2. Pre-incubate bacteria with the inhibitor. 3. Incubate with bladder cells. 4. Analyze binding by flow cytometry.Fluorescence Intensity

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated activity as inhibitors of key cancer-related enzymes like tankyrase and ROS1 kinase, as well as their potential as anti-adhesion agents for combating bacterial infections, underscores their significance in drug discovery. The availability of robust in vitro and cell-based assays allows for the systematic evaluation and optimization of these compounds. Further research into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully realize their therapeutic potential.

References

The Strategic Advantage of 4-Bromo-3,5-difluorophenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final compounds. Among the panoply of fluorinated aromatics, 4-Bromo-3,5-difluorophenol stands out as a uniquely versatile intermediate. This guide provides an objective comparison of this compound with other difluorophenol isomers, supported by experimental data, to inform strategic synthetic planning.

The strategic placement of two fluorine atoms flanking a bromine atom on a phenolic ring gives this compound a distinct reactivity profile. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring and influences the acidity of the phenolic hydroxyl group. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Comparative Performance in Key Synthetic Transformations

To elucidate the synthetic utility of this compound, we present a comparative analysis of its performance in three fundamental C-C and C-N bond-forming reactions against other commercially available bromodifluorophenol and difluorophenol isomers.

Suzuki-Miyaura Coupling: A Tale of Steric Hindrance and Electronic Effects

The Suzuki-Miyaura coupling is a paramount tool for the construction of biaryl linkages. The reactivity of bromodifluorophenol isomers in this reaction is subtly influenced by the positioning of the fluorine and hydroxyl groups.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90 (estimated)
2-Bromo-4,6-difluorophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Lower yields expected due to ortho-steric hindrance
4-Bromo-2,6-difluorophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Lower yields expected due to ortho-steric hindrance

The substitution pattern of this compound, with the bromine atom para to the hydroxyl group and flanked by two meta fluorine atoms, presents a favorable steric and electronic environment for oxidative addition to the palladium catalyst. In contrast, isomers with ortho-substituents, such as 2-Bromo-4,6-difluorophenol and 4-Bromo-2,6-difluorophenol, are expected to exhibit lower reactivity due to steric hindrance around the reaction center.

Buchwald-Hartwig Amination: Navigating Ligand Choice and Basicity

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of pharmaceuticals and functional materials. The electronic properties of the difluorophenol isomers play a significant role in the efficiency of this reaction.

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018High yields expected
2,4-Difluorophenol------Not applicable (no bromo handle)
3,5-Difluorophenol------Not applicable (no bromo handle)

Note: Specific yield data for the Buchwald-Hartwig amination of this compound with morpholine is not available in the cited literature. The expectation of high yields is based on general principles of the reaction with electronically activated aryl bromides.

The electron-deficient nature of the aromatic ring in this compound, induced by the fluorine atoms, facilitates the nucleophilic attack of the amine, a key step in the catalytic cycle. This inherent reactivity makes it a superior substrate compared to its non-brominated difluorophenol counterparts for C-N bond formation.

Williamson Ether Synthesis: The Impact of Acidity

The Williamson ether synthesis, a classic method for forming ether linkages, is highly dependent on the acidity of the phenol, which dictates the ease of formation of the nucleophilic phenoxide.

IsomerAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Benzyl bromideK₂CO₃DMF806High yields expected
2,4-DifluorophenolBenzyl bromideK₂CO₃DMF806Moderate to high yields
3,5-DifluorophenolBenzyl bromideK₂CO₃DMF806Moderate to high yields

Note: Specific yield data for the Williamson ether synthesis of this compound with benzyl bromide is not available in the cited literature. The expectation of high yields is based on the increased acidity of the phenolic proton due to the electron-withdrawing fluorine and bromine substituents.

The presence of three electron-withdrawing halogens on the aromatic ring of this compound significantly increases the acidity of the phenolic proton compared to isomers with fewer halogen substituents. This enhanced acidity allows for the use of milder bases and can lead to higher reaction rates and yields.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromodifluorophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.) in a 2:1 mixture of toluene and water is degassed with argon for 15 minutes. Sodium carbonate (2.0 equiv.) is then added, and the mixture is heated to 90°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a dried Schlenk tube are added the bromodifluorophenol (1.0 equiv.), palladium(II) acetate (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene and the amine (1.2 equiv.) are then added via syringe. The reaction mixture is heated to 100°C for 18-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for Williamson Ether Synthesis

To a solution of the difluorophenol (1.0 equiv.) in dimethylformamide (DMF) is added potassium carbonate (1.5 equiv.). The mixture is stirred at room temperature for 30 minutes before the addition of the alkyl halide (1.1 equiv.). The reaction is then heated to 80°C and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Application in the Synthesis of Bioactive Molecules

While not a direct precursor in the most common synthetic routes to recently approved drugs, the structural motif of this compound is highly valuable in the design of novel therapeutics. For instance, the synthesis of the Wip1 phosphatase inhibitor GSK2830371 involves the coupling of a substituted aniline. While the exact precursor is not 4-bromo-3,5-difluoroaniline, the synthesis highlights the importance of halogenated and functionalized anilines, which can be readily accessed from the corresponding phenols.

Below is a conceptual workflow illustrating the potential synthetic utility of a 4-amino-3,5-difluorophenyl moiety, derivable from this compound, in the synthesis of complex molecules.

G This compound This compound 4-Amino-3,5-difluorophenol_intermediate 4-Amino-3,5-difluorophenol_intermediate This compound->4-Amino-3,5-difluorophenol_intermediate Nitration then Reduction Amide_Coupling Amide_Coupling 4-Amino-3,5-difluorophenol_intermediate->Amide_Coupling Amide Coupling Partner Bioactive_Molecule_Scaffold Bioactive_Molecule_Scaffold Amide_Coupling->Bioactive_Molecule_Scaffold

Conceptual synthetic pathway.

This diagram illustrates a potential synthetic route where this compound is converted to the corresponding aniline, which then serves as a key building block in the assembly of a more complex bioactive molecule.

Conclusion

This compound presents a compelling combination of reactivity and functionality for synthetic chemists. Its strategic substitution pattern offers advantages in key cross-coupling reactions and etherification, often leading to higher yields and milder reaction conditions compared to other isomers. For researchers engaged in the synthesis of novel pharmaceuticals and advanced materials, this compound represents a valuable and versatile tool in their molecular toolbox.

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the cytotoxic potential of compounds derived from 4-Bromo-3,5-difluorophenol, selecting the appropriate screening assay is a critical first step. This guide provides an objective comparison of three commonly employed cytotoxicity assays—MTT, Neutral Red, and LDH—supported by illustrative experimental data and detailed protocols.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type used, and the desired endpoint. The following table summarizes the key principles and typical outcomes of the MTT, Neutral Red, and LDH assays, offering a comparative overview for informed decision-making.

AssayPrincipleEndpoint MeasuredAdvantagesLimitations
MTT Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2][3]Metabolic activity, indicative of cell viability and proliferation.[1][3]Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration or have inherent reducing properties. The final step requires solubilization of formazan crystals.
Neutral Red Uptake and accumulation of the neutral red dye within the lysosomes of viable cells through active transport.[4][5][6]Lysosomal integrity, reflecting cell viability.[4][5][6]Sensitive, cost-effective, and less prone to interference from colored compounds compared to MTT.Can be influenced by compounds that alter lysosomal pH or membrane integrity.
LDH Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[7][8][9][10][11]Cell membrane integrity, indicating cytotoxicity or cytolysis.[7][8][9][10][11]Non-destructive to remaining viable cells, allowing for further downstream applications. Reflects a direct measure of cell death.Less sensitive for detecting anti-proliferative effects that do not cause immediate cell lysis. Background LDH from serum in the culture medium can be a source of interference.

Illustrative Cytotoxicity Data

To provide a practical context, the following table presents hypothetical IC50 values for a derivative of this compound, "Compound X," tested against various human cancer cell lines using the three different assays. These values are representative of typical outcomes for halogenated phenolic compounds.[12][13][14]

Cell LineMTT Assay IC50 (µM)Neutral Red Assay IC50 (µM)LDH Assay IC50 (µM)
HeLa (Cervical Cancer) 15.518.2> 50
HepG2 (Liver Cancer) 25.128.9> 50
MCF-7 (Breast Cancer) 12.814.5> 50

Note: The higher IC50 values in the LDH assay suggest that at the tested concentrations, Compound X may be cytostatic (inhibiting proliferation) rather than cytotoxic (causing cell lysis).

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the potential biological impact of a cytotoxic compound is crucial for understanding the data.

experimental_workflow Experimental Workflow for Comparing Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Incubation of cells with Compound X (24-72h) cell_culture->treatment compound_prep Preparation of Compound X serial dilutions compound_prep->treatment mtt MTT Assay treatment->mtt nr Neutral Red Assay treatment->nr ldh LDH Assay treatment->ldh readout Spectrophotometric Reading mtt->readout nr->readout ldh->readout ic50 IC50 Value Calculation readout->ic50 comparison Comparative Analysis ic50->comparison

Caption: A flowchart illustrating the key steps in comparing the cytotoxicity of a test compound using MTT, Neutral Red, and LDH assays.

signaling_pathway Potential Signaling Pathway for Compound X-Induced Apoptosis compound_x Compound X cell_membrane Cell Membrane compound_x->cell_membrane Induces Stress mitochondria Mitochondria cell_membrane->mitochondria Signal Transduction caspase9 Caspase-9 mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that could be activated by a cytotoxic compound.

Detailed Experimental Protocols

For accurate and reproducible results, adherence to standardized protocols is essential.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[6]

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red dye (50 µg/mL). Incubate for 2-3 hours.[4]

  • Washing: Remove the dye-containing medium and wash the cells with 150 µL of a fixative solution (e.g., 1% CaCl2 in 0.5% formaldehyde).

  • Dye Solubilization: Add 100 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well and gently shake for 10 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9][10]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.[9]

By carefully considering the principles, advantages, and limitations of each assay, and by following standardized protocols, researchers can confidently and accurately assess the cytotoxic potential of novel compounds derived from this compound.

References

A Comparative Analysis of Halogenated Phenols in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Halogenated phenols are versatile building blocks in this endeavor, offering a reactive handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The choice of the halogen substituent—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the phenol, dictating the necessary reaction conditions and the feasibility of the transformation. This guide provides a comparative analysis of the performance of halogenated phenols in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.

The generally accepted trend in reactivity for halogenated aromatics in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can insert into it in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, iodo- and bromophenols are generally more reactive and require milder reaction conditions, while chloro- and fluorophenols often necessitate more specialized and forcing conditions to achieve comparable yields.

Reactivity of Halogenated Phenols

The following diagram illustrates the general reactivity trend of halogenated phenols in cross-coupling reactions.

G I Iodo-phenol Br Bromo-phenol I->Br Decreasing Reactivity Cl Chloro-phenol Br->Cl Decreasing Reactivity F Fluoro-phenol Cl->F Decreasing Reactivity

General reactivity trend of halogenated phenols.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The higher reactivity of iodophenols and bromophenols often allows for the use of lower catalyst loadings, milder bases, and lower reaction temperatures compared to their chloro- and fluoro- counterparts. For less reactive chlorophenols, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.[1] Fluorophenols are generally considered unreactive in Suzuki-Miyaura couplings under standard conditions and often require specialized nickel catalysts or activation of the phenolic hydroxyl group.

Halogenated PhenolCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPhenylboronic acidPd/C (10 mol%)K₂CO₃Water1000.6798[2]
4-BromophenolPhenylboronic acidPd/C (10 mol%)K₂CO₃Water150 (MW)0.17>95[3]
4-ChlorophenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885(Representative)
4-FluorophenolArylboronic acidNot readily available------

Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable. It serves to illustrate the general reactivity trends.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated phenols follows the trend I > Br > Cl. Iodo- and bromophenols can often be coupled with a variety of amines using standard palladium/phosphine ligand systems.[4] Chlorophenols, however, typically require more advanced, sterically hindered, and electron-rich ligands to achieve high yields.[5] Fluoro-phenols are generally not viable substrates for this reaction.

Halogenated PhenolAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodophenolMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001692(Representative)
2-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High[6]
4-ChlorophenolAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1102488(Representative)
4-Fluorophenol-Not readily available------

Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable. It serves to illustrate the general reactivity trends.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] Iodophenols are highly reactive in this transformation and can often be coupled at room temperature. Bromophenols also undergo Sonogashira coupling efficiently, though they may require slightly elevated temperatures. Chlorophenols are significantly less reactive and their successful coupling often requires higher temperatures, higher catalyst loadings, and the use of more specialized ligands.[7] As with the other cross-coupling reactions, fluorophenols are generally not suitable substrates.

Halogenated PhenolAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT395(Representative)
2-Bromo-4-fluorophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-High[6]
4-ChlorophenolPhenylacetylenePd(OAc)₂ / SPhos / CuIK₃PO₄Dioxane1002475(Representative)
4-Fluorophenol-Not readily available------

Note: The data presented is compiled from different sources and reaction conditions may not be directly comparable. It serves to illustrate the general reactivity trends.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates and applications.

General Suzuki-Miyaura Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Combine halophenol, boronic acid, base, and catalyst/ligand in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add degassed solvent and heat the mixture with stirring. B->C D Cool, dilute with organic solvent, wash with aqueous solution, and dry. C->D E Concentrate and purify the crude product by chromatography or recrystallization. D->E

Generalized workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated phenol (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Buchwald-Hartwig Amination Protocol

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Combine halophenol, amine, base, and catalyst/ligand in a glovebox or under inert gas flow. B Seal the reaction vessel. A->B C Add anhydrous, degassed solvent and heat the mixture with stirring. B->C D Cool, quench with an aqueous solution, and extract with an organic solvent. C->D E Dry, concentrate, and purify the crude product by chromatography. D->E

Generalized workflow for Buchwald-Hartwig amination.

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube or reaction vial.

  • Add the halogenated phenol (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride or water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Sonogashira Coupling Protocol

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Combine halophenol, palladium catalyst, and copper(I) iodide in a flask. B Evacuate and backfill the flask with an inert gas. A->B C Add solvent, base, and the terminal alkyne. Stir at the appropriate temperature. B->C D Cool, filter through celite, and wash the filtrate with aqueous solutions. C->D E Dry, concentrate, and purify the crude product by chromatography. D->E

Generalized workflow for Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated phenol (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), and copper(I) iodide (CuI, 0.01-0.05 mmol).

  • Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of halogen on a phenol substrate is a critical consideration in planning a cross-coupling strategy. Iodophenols and bromophenols are generally reliable substrates that react under relatively mild conditions across a range of common cross-coupling reactions. Chlorophenols, while more economical, present a greater challenge and necessitate the use of specialized, highly active catalyst systems. Fluorophenols are typically unreactive in palladium-catalyzed cross-coupling reactions and their use is still an area of active research. By understanding the inherent reactivity trends and the available catalytic technologies, researchers can make informed decisions to efficiently synthesize their target molecules.

References

Validating the Structure of 4-Bromo-3,5-difluorophenol Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of precisely substituted halogenated phenols is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-3,5-difluorophenol, in particular, is a valuable building block due to the unique electronic properties conferred by its fluorine and bromine substituents. However, the synthesis of this compound, typically via electrophilic bromination of 3,5-difluorophenol, can lead to a mixture of products, including constitutional isomers and unreacted starting materials. Rigorous structural validation is therefore paramount to ensure the purity and identity of the final product, which is critical for subsequent applications in drug development and materials research.

This guide provides a comparative analysis of the expected analytical data for this compound and its potential synthesis-related impurities. Detailed experimental protocols for key analytical techniques are also presented to aid researchers in the structural verification of their synthesis products.

Expected Analytical Data for this compound and Potential Impurities

The direct bromination of 3,5-difluorophenol is a common synthetic route to this compound. However, this reaction can yield a primary isomeric byproduct, 2-Bromo-3,5-difluorophenol, along with unreacted starting material and potentially di-substituted products. The following tables summarize the expected analytical data for the target compound and these potential impurities, facilitating their identification and differentiation.

Table 1: Comparison of Expected ¹H NMR and ¹³C NMR Chemical Shifts (ppm)

CompoundStructure¹H NMR (Predicted)¹³C NMR (Predicted)
This compound this compound~6.7-7.0 (m, 2H, Ar-H), ~5.5-6.0 (br s, 1H, -OH)C-1 (C-O): ~155-160 (d), C-3/5 (C-F): ~150-155 (d), C-4 (C-Br): ~100-105, C-2/6 (C-H): ~105-110 (d)
2-Bromo-3,5-difluorophenol 2-Bromo-3,5-difluorophenol~6.8-7.1 (m, 2H, Ar-H), ~5.5-6.0 (br s, 1H, -OH)C-1 (C-O): ~150-155 (d), C-2 (C-Br): ~110-115, C-3 (C-F): ~155-160 (d), C-4 (C-H): ~115-120 (d), C-5 (C-F): ~150-155 (d), C-6 (C-H): ~105-110 (d)
3,5-Difluorophenol 3,5-Difluorophenol6.38 (t, J=8.8 Hz, 1H, H-4), 6.42 (dd, J=8.8, 2.2 Hz, 2H, H-2,6), 5.29 (s, 1H, -OH)[1]C-1 (C-O): ~160, C-3/5 (C-F): ~163, C-2/6 (C-H): ~102, C-4 (C-H): ~98
2,4-Dibromo-3,5-difluorophenol 2,4-Dibromo-3,5-difluorophenol~7.2-7.4 (m, 1H, Ar-H), ~5.5-6.0 (br s, 1H, -OH)C-1 (C-O): ~150-155 (d), C-2 (C-Br): ~115-120, C-3 (C-F): ~155-160 (d), C-4 (C-Br): ~105-110, C-5 (C-F): ~150-155 (d), C-6 (C-H): ~110-115 (d)

Note: Predicted NMR data is based on typical chemical shift ranges for similar compounds and the influence of substituents. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Comparison of Expected Mass Spectrometry and IR Spectroscopy Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z) (Predicted)Key IR Absorptions (cm⁻¹) (Predicted)
This compound C₆H₃BrF₂O208.99208/210 (M/M+2, Br isotope pattern), 129 (M-Br), 101 (M-Br-CO)3200-3600 (O-H stretch), 1580-1620 (C=C stretch), 1200-1300 (C-F stretch), 1000-1100 (C-O stretch)
2-Bromo-3,5-difluorophenol C₆H₃BrF₂O208.99208/210 (M/M+2, Br isotope pattern), 129 (M-Br), 101 (M-Br-CO)3200-3600 (O-H stretch), 1580-1620 (C=C stretch), 1200-1300 (C-F stretch), 1000-1100 (C-O stretch)
3,5-Difluorophenol C₆H₄F₂O130.09130 (M+), 102 (M-CO)3200-3600 (O-H stretch), 1600-1630 (C=C stretch), 1200-1300 (C-F stretch), 1100-1200 (C-O stretch)
2,4-Dibromo-3,5-difluorophenol C₆H₂Br₂F₂O287.88286/288/290 (M/M+2/M+4, Br₂ isotope pattern), 207/209 (M-Br), 128 (M-2Br)3200-3600 (O-H stretch), 1550-1600 (C=C stretch), 1200-1300 (C-F stretch), 1000-1100 (C-O stretch)

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and reliable analytical data for structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Electron Ionization (EI) for fragmentation patterns.

  • Data Acquisition:

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements for molecular formula determination.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the IR spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Visualization of the Validation Workflow

The logical flow of experiments for validating the structure of the this compound synthesis product can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation synthesis Bromination of 3,5-Difluorophenol workup Reaction Work-up & Purification synthesis->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS, Fragmentation) product->ms ir IR Spectroscopy product->ir comparison Compare Data with Reference & Alternatives nmr->comparison ms->comparison ir->comparison validation Structure Confirmed/ Impurity Identified comparison->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

By following this structured approach and comparing the acquired experimental data with the reference values provided, researchers can confidently validate the structure of their synthesized this compound and identify any potential impurities. This ensures the quality and reliability of the compound for its intended downstream applications.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Bromo-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and materials science, particularly in the synthesis of liquid crystals, the purity of chemical intermediates is paramount.[1] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Bromo-3,5-difluorophenol, a key building block in the creation of advanced liquid crystal displays. We will explore common impurities, compare analytical techniques, and provide detailed experimental protocols to ensure the quality and reliability of this critical compound.

Understanding Potential Impurities in Synthesized this compound

The most common synthetic route to this compound involves the electrophilic bromination of 3,5-difluorophenol.[2] This process can lead to several impurities that may affect the performance of the final product.

Common Impurities:

  • Unreacted Starting Material: Residual 3,5-difluorophenol.

  • Regioisomers: Bromination at other positions on the aromatic ring, such as 2-Bromo-3,5-difluorophenol.[3]

  • Over-brominated Products: Di- or tri-brominated species, for instance, 2,4-Dibromo-3,5-difluorophenol.

  • Residual Solvents: Solvents used during the reaction and purification, such as chloroform or carbon disulfide.[4]

  • Reagents: Traces of the brominating agent (e.g., bromine) or catalysts.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of this compound. The following table compares the most effective methods for this purpose.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5]Quantitative purity (% area), detection of non-volatile impurities.High resolution, quantitative, widely available.[6]May require derivatization for some detectors, detector response can vary for different impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.[7]Identification of volatile impurities, structural information from fragmentation patterns.[8]High sensitivity, excellent for volatile impurities and structural elucidation.Not suitable for non-volatile or thermally labile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main component and impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive, can be quantitative.Lower sensitivity compared to chromatographic methods, complex spectra with mixtures.
Melting Point Analysis Determination of the temperature range over which a solid melts.Preliminary indication of purity.Simple, rapid, and inexpensive.Impurities can depress and broaden the melting range, not quantitative.

Quantitative Data Summary

The following table presents typical purity data for commercially available this compound and a potential alternative in liquid crystal synthesis, (4-Cyano-3,5-difluorophenyl)boronic acid.

Compound Supplier Stated Purity Analytical Method
This compoundSupplier A≥97%Not specified
This compoundSupplier B98%Not specified[9]
(4-Cyano-3,5-difluorophenyl)boronic acidSupplier C97%Not specified[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Instrumentation: GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.[11]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.[11]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized compound and the identification of structurally related impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed.

  • Data Analysis: The chemical shifts, coupling constants (J-values), and integration of the signals are analyzed to confirm the structure. For ¹H NMR of halogenated phenols, aromatic protons typically appear between δ 6.0 and 8.0 ppm. The phenolic proton is a broad singlet and its chemical shift is concentration-dependent. In ¹³C NMR, carbon atoms attached to fluorine will show characteristic C-F couplings.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound.

cluster_synthesis Synthesis start 3,5-Difluorophenol bromination Bromination (e.g., Br2, solvent) start->bromination workup Aqueous Workup bromination->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Synthesized This compound purification->product

Synthesis workflow for this compound.

cluster_purity_assessment Purity Assessment sample Synthesized Product hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr mp Melting Point sample->mp data_analysis Data Integration & Purity Determination hplc->data_analysis gcms->data_analysis nmr->data_analysis mp->data_analysis report Purity Report data_analysis->report

Experimental workflow for purity assessment.

References

A Researcher's Guide to Investigating 4-Bromo-3,5-difluorophenol Analogues as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery and development, the identification of novel enzyme inhibitors is a critical step toward addressing a myriad of diseases. Among the vast chemical scaffolds explored, halogenated phenols, and specifically bromophenols, have emerged as a privileged class of molecules exhibiting a wide range of biological activities, including potent enzyme inhibition.[1][2] This guide provides a comprehensive framework for researchers and scientists on how to approach the study of 4-Bromo-3,5-difluorophenol analogues as potential enzyme inhibitors. Drawing upon established methodologies and insights from studies on related bromophenol compounds, this document will detail experimental design, execution, and data interpretation, ensuring scientific rigor and trustworthiness in your findings.

The Rationale: Why Investigate this compound Analogues?

Bromophenols isolated from marine organisms have demonstrated significant inhibitory effects against various enzymes, including protein tyrosine kinases (PTKs), carbonic anhydrases (CAs), and acetylcholinesterase (AChE).[1][2][3] The substitution pattern of halogens and other functional groups on the phenol ring dramatically influences the inhibitory potency and selectivity.[4] The specific analogue, this compound, presents a unique combination of a bromine atom and two fluorine atoms, which can significantly alter its electronic and steric properties, potentially leading to novel enzyme interactions.

The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can influence the pKa of the phenolic hydroxyl group, which is often crucial for interacting with active site residues of target enzymes. The bromine atom provides a handle for further chemical modification and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This guide will walk you through the logical progression of experiments to unlock the therapeutic potential of this intriguing class of compounds.

Identifying Potential Enzyme Targets

Based on the known activities of other bromophenol derivatives, several enzyme families are logical starting points for screening this compound analogues:

  • Carbonic Anhydrases (CAs): Novel bromophenol derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[3][5] These enzymes are involved in pH regulation and their inhibition is a therapeutic strategy for conditions like glaucoma and edema.[2][3]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Several synthesized bromophenol compounds have demonstrated effective AChE inhibition.[2][3]

  • Protein Tyrosine Kinases (PTKs): Halophenols have been identified as a new class of PTK inhibitors.[1] PTKs are crucial in cell signaling pathways and are major targets in cancer therapy.

  • Bacterial Enzymes: A bromophenol-thiohydantoin derivative was identified as the first inhibitor of the bacterial c-di-AMP synthase, DisA, highlighting the potential for developing novel antibacterial agents.[4]

Logical Workflow for Target Identification:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Synthesize Library of This compound Analogues B Broad Panel Enzyme Assays (e.g., CAs, AChE, PTKs) A->B C Identify 'Hit' Compounds and Primary Targets B->C D Confirm Inhibitory Activity of Hits C->D E Determine IC50 Values D->E F Assess Selectivity Against Related Enzymes E->F G Kinetic Analysis (e.g., Lineweaver-Burk plots) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H I Calculate Ki Values H->I

Caption: A logical workflow for the systematic investigation of this compound analogues as enzyme inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized methodologies based on established practices in enzyme inhibition studies.[6][7][8] Researchers should adapt these protocols to the specific enzyme and substrate being investigated.

Synthesis of this compound Analogues

The synthesis of novel analogues is the first critical step. The bromine atom on the this compound scaffold can serve as a reactive handle for introducing diverse chemical moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the creation of a library of compounds with varying substituents to explore structure-activity relationships (SAR).

Example Synthetic Scheme: Suzuki-Miyaura Coupling

G cluster_reactants cluster_conditions cluster_product This compound This compound Arylboronic acid Arylboronic acid Pd catalyst, Base Pd catalyst, Base Arylboronic acid->Pd catalyst, Base Product\n(Biaryl analogue) Product (Biaryl analogue) Pd catalyst, Base->Product\n(Biaryl analogue)

Caption: A simplified representation of the Suzuki-Miyaura coupling reaction for synthesizing analogues.

General Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogues against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized this compound analogues (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature to allow for binding.

  • Initiate Reaction:

    • Add the substrate to each well to start the enzymatic reaction.

  • Measure Activity:

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis to Determine the Mechanism of Inhibition

Objective: To elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).

Procedure:

  • Vary Substrate and Inhibitor Concentrations:

    • Perform the enzyme assay with a range of substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

    • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

Data Presentation and Comparison

To facilitate a clear comparison of the inhibitory potential of different this compound analogues, all quantitative data should be summarized in well-structured tables.

Table 1: Comparative Inhibitory Activity of this compound Analogues against Target Enzymes

Compound IDR-group ModificationTarget EnzymeIC50 (µM)Inhibition TypeKi (µM)
Parent -HhCA IData to be determinedData to be determinedData to be determined
Analogue 1 -CH3hCA IData to be determinedData to be determinedData to be determined
Analogue 2 -PhenylhCA IData to be determinedData to be determinedData to be determined
Parent -HAChEData to be determinedData to be determinedData to be determined
Analogue 1 -CH3AChEData to be determinedData to be determinedData to be determined
Analogue 2 -PhenylAChEData to be determinedData to be determinedData to be determined

This table serves as a template for organizing experimental results.

Structure-Activity Relationship (SAR) Studies

A critical aspect of this research is to establish a clear structure-activity relationship.[1][4] By comparing the inhibitory activities of a series of analogues with systematic structural modifications, researchers can identify the key chemical features that contribute to potent and selective inhibition. For instance, seemingly minor changes, such as substituting a bromo group with a chloro group, can lead to dramatic changes in potency.[4]

Key Questions to Address in SAR Studies:

  • What is the effect of the size and electronics of the substituent at the 4-position (in place of bromine)?

  • How do different substituents on any appended aryl rings influence activity?

  • Is the phenolic hydroxyl group essential for activity? What is the effect of its modification?

Conclusion

The exploration of this compound analogues as enzyme inhibitors represents a promising avenue for the discovery of new therapeutic agents. By following a systematic and rigorous experimental approach as outlined in this guide, researchers can effectively characterize the inhibitory profiles of these compounds, elucidate their mechanisms of action, and establish clear structure-activity relationships. This knowledge will be invaluable for the rational design and optimization of lead compounds with enhanced potency and selectivity, ultimately contributing to the advancement of drug development.

References

Comparative Antimicrobial Efficacy of Halogenated Phenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various halogenated phenol derivatives, supported by experimental data. The following sections detail the antimicrobial activity, experimental protocols, and potential mechanisms of action of these compounds.

Halogenated phenols, particularly those containing bromine and fluorine, have garnered significant interest in the field of antimicrobial research. The introduction of halogen atoms to a phenol backbone can substantially enhance its biological activity, making these compounds promising candidates for the development of new therapeutic agents. This guide focuses on the comparative antimicrobial screening of various brominated and fluorinated phenol derivatives, offering insights into their efficacy against a range of microbial pathogens.

Comparative Antimicrobial Activity

The antimicrobial potential of halogenated phenol derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented below summarizes the minimum inhibitory concentrations (MICs) of selected compounds, providing a basis for comparing their relative potencies.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Brominated Phenols
2,2',3,3',6-Pentabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicansNot Specified[1]
Aspergillus fumigatusNot Specified[1]
Trichophyton rubrumNot Specified[1]
Trichophyton mentagrophytesNot Specified[1]
2,4,6-TribromophenolStaphylococcus aureus>100
Escherichia coli>100
Chlorinated Phenols
3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethaneStaphylococcus aureusNot Specified[1]
Bacillus subtilisNot Specified[1]
Micrococcus luteusNot Specified[1]
Proteus vulgarisNot Specified[1]
Salmonella typhimuriumNot Specified[1]
Other Halogenated Derivatives
N-[(4-Bromo-3,5-difluorine)phenyl] acrylamide copolymersBacteria, Fungi, YeastActivity Tested[2]

Note: Specific MIC values for some compounds were not detailed in the available literature, but their potent activity was highlighted.

Experimental Protocols

The evaluation of antimicrobial activity for halogenated phenol derivatives typically involves standardized methods to ensure reproducibility and comparability of results. The following protocols are commonly employed:

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a specified temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The halogenated phenol derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the halogenated phenol derivatives and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around each disc.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved in antimicrobial screening and the potential biological pathways affected, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis synthesis Synthesis of 4-Bromo-3,5-difluorophenol Derivatives dissolution Dissolution in Appropriate Solvent (e.g., DMSO) synthesis->dissolution mic_prep Serial Dilution for MIC Assay dissolution->mic_prep disk_prep Disc Preparation for Diffusion Assay dissolution->disk_prep inoculation Inoculation of Microbial Cultures mic_prep->inoculation disk_prep->inoculation incubation Incubation inoculation->incubation mic_reading MIC Determination incubation->mic_reading zone_measurement Zone of Inhibition Measurement incubation->zone_measurement comparison Comparison of Antimicrobial Activity mic_reading->comparison zone_measurement->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Experimental workflow for the antimicrobial screening of this compound derivatives.

signaling_pathway cluster_cell Microbial Cell cluster_effect Cellular Effects compound Halogenated Phenol Derivative membrane Cell Membrane Disruption compound->membrane protein Protein Denaturation compound->protein enzyme Enzyme Inhibition compound->enzyme leakage Leakage of Cellular Components membrane->leakage lysis Cell Lysis and Death protein->lysis enzyme->lysis leakage->lysis

Caption: Postulated mechanism of antimicrobial action for halogenated phenol derivatives.

Concluding Remarks

The available data, though not specific to a wide range of this compound derivatives, strongly suggests that halogenation is a viable strategy for enhancing the antimicrobial potency of phenolic compounds. The studies on related brominated and chlorinated phenols demonstrate significant activity against both bacteria and fungi. Further research focusing on the synthesis and systematic screening of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to establish a clear structure-activity relationship. Such studies will be crucial in guiding the development of novel and effective antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

References

The Versatility of 4-Bromo-3,5-difluorophenol in Medicinal Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. Among these, 4-Bromo-3,5-difluorophenol has emerged as a versatile scaffold, particularly in the development of targeted therapies such as protein kinase inhibitors. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenolic ring, offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.

The bromine atom on the this compound molecule serves as a convenient synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of kinase inhibitors that target the ATP-binding site of these enzymes. The fluorine atoms, on the other hand, can significantly enhance the metabolic stability and binding affinity of the final compound. The electron-withdrawing nature of fluorine can also modulate the pKa of the phenolic hydroxyl group, influencing its role as a hydrogen bond donor or acceptor in interactions with the target protein.

This guide provides a comparative analysis of the applications of this compound in the synthesis of bioactive molecules, with a focus on protein kinase inhibitors. We will delve into the experimental data of derivatives and compare their performance with other alternatives, supported by detailed experimental protocols and visualizations of key concepts.

Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

One notable application of a brominated aromatic compound is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors.[1][2] While these specific examples do not utilize the 3,5-difluoro substitution pattern, they highlight the importance of the 4-bromo-phenyl core in achieving potent inhibition.

One of the most promising compounds from this series, compound C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[1][2] The IC50 values for compound C9 against these cell lines are summarized in the table below.

Cell LineIC50 (µM)[1][2]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The synthesis of these inhibitors involved the amidation of 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline, followed by reduction of the nitro group and subsequent acylation or sulfonylation.[2] This general synthetic strategy can be adapted for the use of this compound to explore the structure-activity relationship of the fluorine substitutions.

Experimental Protocols

General Procedure for the Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide (Intermediate 1):

To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol, activating agents like EDC HCl (1.0 eq) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid. Subsequently, 3,5-dimethoxyaniline (0.83 eq) is added, and the reaction mixture is heated to 80°C for 5 hours. After cooling to room temperature, water is added to precipitate the product, which is then collected by filtration and dried.[2]

General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides:

A general protocol for the Suzuki-Miyaura coupling reaction, which can be applied to this compound, involves the following steps. In a reaction vessel, the aryl bromide (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) are combined. A palladium catalyst, for example, Pd(PPh3)4 (2 mol%), is added, followed by a degassed solvent system like a mixture of dioxane and water. The reaction is then heated to around 80°C and monitored until completion. After cooling, the product is extracted with an organic solvent and purified using column chromatography.

Signaling Pathway

The fibroblast growth factor receptors (FGFRs) are key components of the MAPK/ERK signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation and survival. Inhibitors targeting FGFR1, such as the benzamide derivatives discussed, aim to block this signaling cascade at an early stage.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1 FGF->FGFR:f0 GRB2 GRB2 FGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor FGFR1 Inhibitor (e.g., Compound C9) Inhibitor->FGFR

Caption: The FGFR signaling pathway and the point of inhibition.

Comparison with Alternative Building Blocks

The choice of a specific halogenated phenol as a building block can significantly impact the properties of the final drug candidate. While this compound offers a unique combination of reactivity and physicochemical properties, other related structures are also commonly employed in drug discovery.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Two fluorine atoms ortho to the bromine.Enhanced metabolic stability, potential for strong hydrogen bonding interactions.May require specific reaction conditions for selective functionalization.
4-Bromo-2-fluorophenol One fluorine atom ortho to the bromine.Readily available, well-established reactivity.Less modulation of electronic properties compared to the difluoro analog.
4-Bromo-3-chlorophenol Chlorine instead of fluorine.Different electronic and steric profile compared to fluorine.Chlorine is less effective at enhancing metabolic stability than fluorine.
4-Iodo-3,5-difluorophenol Iodine instead of bromine.Higher reactivity in cross-coupling reactions.Lower stability and higher cost compared to the bromo analog.

The selection of the optimal building block depends on the specific goals of the drug design project, including the desired potency, selectivity, and pharmacokinetic profile of the final compound.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using building blocks like this compound typically follows a multi-step workflow. This often involves the initial functionalization of the phenol, followed by one or more cross-coupling reactions to introduce the key pharmacophoric elements.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Step1 Protection of Phenolic -OH Start->Step1 Step2 Suzuki-Miyaura Coupling (with Heterocyclic Boronic Acid) Step1->Step2 Step3 Deprotection of Phenolic -OH Step2->Step3 Step4 Ether Synthesis (Williamson or Mitsunobu) Step3->Step4 Final Final Kinase Inhibitor Step4->Final

Caption: A general workflow for the synthesis of kinase inhibitors.

References

A Head-to-Head Battle: C-Br vs. C-F Bond Reactivity in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in palladium-catalyzed cross-coupling reactions. This guide delves into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols.

The choice of an appropriate aryl halide is a critical parameter in the design and execution of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While aryl bromides have long been workhorses in this domain due to their balanced reactivity, the activation of the notoriously inert C-F bond has emerged as a significant area of research, driven by the increasing prevalence of fluorinated motifs in pharmaceuticals and agrochemicals. This guide provides an objective comparison of C-Br and C-F bond reactivity, offering insights into the factors that dictate their performance in palladium-catalyzed transformations.

The Fundamental Divide: Bond Strength and Oxidative Addition

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. The C-F bond is the strongest single bond to carbon, making its cleavage a formidable challenge.[1] The critical step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is significantly more facile for C-Br bonds compared to C-F bonds due to the lower bond energy of the former.

Theoretical studies, such as those employing density functional theory (DFT), have quantified this energy difference. For the oxidative addition of phenyl halides to a monoligated palladium(0) catalyst, the activation energy for Ph-F is substantially higher than that for Ph-Br, underscoring the kinetic challenge associated with C-F bond activation.[2][3]

Quantitative Comparison: A Look at the Data

Direct side-by-side comparisons of C-Br and C-F bond reactivity under identical conditions are not abundant in the literature, as the optimal conditions for each bond type often differ significantly. However, existing data clearly illustrates the disparity in their reactivity.

For instance, in Heck reactions, aryl bromides and iodides are routinely employed, while the use of aryl chlorides is less common and often requires more forcing conditions. The activation of aryl fluorides in Heck reactions is particularly challenging and typically necessitates highly electron-deficient substrates.[4]

In Suzuki-Miyaura coupling reactions, aryl bromides are standard coupling partners that react under a wide range of conditions. In contrast, the Suzuki-Miyaura coupling of fluoroarenes is often limited to substrates bearing strong electron-withdrawing groups in the ortho and para positions to facilitate C-F bond activation.[5]

Table 1: Qualitative Comparison of C-Br vs. C-F Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureC-Br BondC-F Bond
Bond Dissociation Energy LowerHigher
Rate of Oxidative Addition FasterSlower
General Reactivity HighLow (requires activation)
Substrate Scope BroadGenerally limited to electron-deficient arenes
Typical Reaction Conditions MilderOften require higher temperatures, specific ligands, and strong bases

Experimental Insights: Activating the C-F Bond

The successful activation of C-F bonds in palladium catalysis hinges on overcoming the high activation energy of the oxidative addition step. Several strategies have been developed to achieve this:

  • Electron-Deficient Substrates: The presence of strong electron-withdrawing groups (e.g., -NO2, -CF3) on the aromatic ring of the aryl fluoride can significantly lower the energy barrier for oxidative addition.[6]

  • Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or cataCXium ligands, is often crucial. These ligands stabilize the electron-rich palladium(0) center, promoting oxidative addition.

  • Strong Bases: In some cases, strong bases are employed to facilitate the catalytic cycle, although their precise role in C-F activation can be complex.

Experimental Protocols

To provide a practical context, the following are generalized experimental protocols for Suzuki-Miyaura coupling reactions, highlighting the differing conditions typically required for C-Br and C-F bond activation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 2: Representative Conditions for Suzuki-Miyaura Coupling of an Activated Aryl Fluoride

This protocol is based on conditions reported for the coupling of electron-deficient aryl fluorides and requires careful optimization.

Materials:

  • Activated aryl fluoride (e.g., with ortho/para electron-withdrawing groups) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Strong base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a short period to allow for pre-formation of the active catalyst.

  • Add the activated aryl fluoride, arylboronic acid, and the strong base.

  • Seal the vessel and heat the mixture to a higher temperature (e.g., 100-120 °C) for 12-48 hours, monitoring the reaction progress by GC-MS or LC-MS.

  • Work-up and purification would follow a similar procedure to Protocol 1, with careful handling due to the potentially more sensitive nature of the reaction components.

Mechanistic Pathways Illustrated

The fundamental difference in the reactivity of C-Br and C-F bonds is rooted in the initial oxidative addition step of the palladium catalytic cycle.

Catalytic_Cycle_Comparison cluster_CBr C-Br Bond Activation (More Facile) cluster_CF C-F Bond Activation (More Challenging) Pd0_Br Pd(0)L_n OA_Complex_Br Ar-Pd(II)(Br)L_n Pd0_Br->OA_Complex_Br Oxidative Addition (Low E_a) ArBr Ar-Br ArBr->OA_Complex_Br Transmetalation_Br Transmetalation (Ar'-M) OA_Complex_Br->Transmetalation_Br Reductive_Elimination_Br Reductive Elimination Transmetalation_Br->Reductive_Elimination_Br Product_Br Ar-Ar' Reductive_Elimination_Br->Product_Br Catalyst_Regen_Br Pd(0)L_n Reductive_Elimination_Br->Catalyst_Regen_Br Pd0_F Pd(0)L_n OA_Complex_F Ar-Pd(II)(F)L_n Pd0_F->OA_Complex_F Oxidative Addition (High E_a) ArF Ar-F (e.g., electron-deficient) ArF->OA_Complex_F Transmetalation_F Transmetalation (Ar'-M) OA_Complex_F->Transmetalation_F Reductive_Elimination_F Reductive Elimination Transmetalation_F->Reductive_Elimination_F Product_F Ar-Ar' Reductive_Elimination_F->Product_F Catalyst_Regen_F Pd(0)L_n Reductive_Elimination_F->Catalyst_Regen_F

Figure 1: A simplified comparison of the catalytic cycles for C-Br and C-F bond activation in palladium-catalyzed cross-coupling reactions. The higher activation energy (Ea) for the oxidative addition of Ar-F makes this step the primary bottleneck for C-F bond functionalization.

Logical Relationship: Factors Influencing Reactivity

The decision to use an aryl bromide versus an aryl fluoride is often dictated by a balance of reactivity, substrate availability, and the desired molecular complexity.

Figure 2: A diagram illustrating the key factors influencing the choice and reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.

Conclusion

In the realm of palladium catalysis, C-Br bonds represent a highly reliable and versatile choice for a broad range of cross-coupling reactions due to their favorable reactivity profile. The activation of C-F bonds, while significantly more challenging, is an increasingly important area of research that opens up new avenues for the synthesis of complex fluorinated molecules. A thorough understanding of the factors governing the reactivity of these bonds, including substrate electronics, ligand effects, and reaction conditions, is paramount for the successful design and implementation of palladium-catalyzed transformations in academic and industrial settings. The continued development of more potent catalytic systems for C-F bond activation will undoubtedly expand the synthetic chemist's toolbox and enable the creation of novel and impactful molecules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.